molecular formula C7H9ClFNO B13734584 3-Fluoro-4-methoxyaniline hydrochloride

3-Fluoro-4-methoxyaniline hydrochloride

Cat. No.: B13734584
M. Wt: 177.60 g/mol
InChI Key: SECHVFUTUMHREJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO and its molecular weight is 177.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

3-fluoro-4-methoxyaniline;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H

InChI Key

SECHVFUTUMHREJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)F.Cl

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxyaniline hydrochloride is the salt form of a substituted aniline that serves as a critical structural motif in modern medicinal chemistry. Its parent compound, 3-fluoro-4-methoxyaniline, is recognized as a versatile building block for synthesizing a range of biologically active molecules. The strategic placement of a fluorine atom and a methoxy group on the aniline ring provides a unique combination of electronic and steric properties that medicinal chemists leverage to fine-tune the pharmacological profiles of drug candidates.

This guide offers an in-depth examination of the core physical properties of this compound. Understanding these characteristics is paramount for its effective use in synthesis, formulation, and quality control. We will explore its physicochemical properties, provide detailed methodologies for their characterization, and discuss the scientific rationale behind these experimental choices, ensuring a blend of technical data and practical insight.

Section 1: Strategic Importance in Drug Discovery

The utility of this compound in drug discovery stems from the distinct contributions of its substituents.

  • Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry. Its high electronegativity can modulate the pKa of the adjacent amino group, influencing its ionization state at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of a drug molecule.

  • Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can influence molecular conformation and solubility. Its electron-donating nature can also modulate the electronic properties of the aromatic ring.

This compound is a key intermediate in the synthesis of novel therapeutics, including potent inhibitors of aminopeptidase N and metabotropic glutamate receptor 1 (mGluR1) antagonists for the treatment of chronic pain.[1] The hydrochloride salt form is particularly advantageous as it often imparts increased aqueous solubility and improved crystalline properties compared to the free base, which are desirable traits for drug development and formulation.[2]

Section 2: Core Physicochemical Properties

A precise understanding of the fundamental physical properties is essential for handling, storing, and utilizing this compound in a research setting. The properties of the hydrochloride salt differ significantly from its free base precursor.

Property3-Fluoro-4-methoxyaniline (Free Base)This compoundRationale for Difference
Chemical Structure Protonation of the amino group.
CAS Number 366-99-4[1][3][4][5][6][7][8][9]Not uniquely assigned; referenced by the free base CAS.The hydrochloride is a salt derivative.
Molecular Formula C₇H₈FNOC₇H₉ClFNO (C₇H₈FNO·HCl)Addition of hydrogen chloride.
Molecular Weight 141.14 g/mol [3][4][7]177.60 g/mol Addition of HCl (36.46 g/mol ).
Appearance Light beige to yellow-brown crystalline powder.[1]Expected to be a white to off-white crystalline solid.Salt formation often yields stable, crystalline solids.
Melting Point 81-83 °C[1][8]Expected to be significantly higher than the free base.Stronger ionic interactions in the crystal lattice.
Boiling Point 135 °C at 18 mmHg[1][3][9]Not applicable; decomposes upon strong heating.Salts typically decompose before boiling.
Solubility Sparingly soluble in water; soluble in organic solvents.Soluble in water and polar protic solvents (e.g., ethanol).[2][10][11]The ionic nature of the salt enhances solubility in polar solvents.

Section 3: Detailed Analysis of Physical Properties

Melting Point Analysis

The melting point of a crystalline solid is a fundamental indicator of purity. The free base, 3-fluoro-4-methoxyaniline, has a well-defined melting range of 81-83 °C.[1][8] For the hydrochloride salt, a significantly higher melting point is anticipated. This is because the ionic bond between the anilinium cation (C₇H₈FNO-NH₃⁺) and the chloride anion (Cl⁻) creates strong electrostatic forces within the crystal lattice. Overcoming these forces requires more thermal energy than disrupting the intermolecular forces (hydrogen bonding and van der Waals forces) in the crystal of the neutral free base. For comparison, aniline melts at -6 °C, while aniline hydrochloride melts at 198 °C.[12]

Solubility Profile

Solubility is a critical parameter in drug development, affecting both synthetic reaction conditions and bioavailability.

  • Free Base: As a neutral aromatic amine, 3-fluoro-4-methoxyaniline is largely nonpolar and exhibits limited solubility in water but is readily soluble in organic solvents like ethyl acetate, dichloromethane, and acetone.

  • Hydrochloride Salt: The conversion of the basic amino group to its protonated, cationic form drastically increases its polarity. This ionic character allows for strong ion-dipole interactions with polar solvent molecules like water.[10] Consequently, this compound is expected to be soluble in water and other polar protic solvents such as methanol and ethanol, while its solubility in nonpolar solvents like hexanes would be negligible. This enhanced aqueous solubility is a primary reason for preparing amine salts in pharmaceutical applications.[2]

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the identity and structure of the molecule.

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Key differences are expected between the spectra of the free base and its hydrochloride salt.

  • Free Base (-NH₂): The primary amine group will show two characteristic sharp N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretches.[13] An N-H scissoring (bending) vibration is also typically observed around 1600-1650 cm⁻¹.[13]

  • Hydrochloride Salt (-NH₃⁺): The anilinium ion will exhibit a broad and strong absorption band in the 2500-3000 cm⁻¹ region due to the N-H stretching vibrations. This broadening is a result of extensive hydrogen bonding in the solid state. The distinct, sharp peaks of the primary amine will be absent. The C-O (ether) and C-F stretching bands are expected in the fingerprint region, typically around 1250-1020 cm⁻¹ and 1300-1100 cm⁻¹ respectively.[13]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: Upon protonation to form the hydrochloride salt, the electron density of the entire molecule is reduced due to the inductive effect of the -NH₃⁺ group. This causes a downfield shift (to higher ppm values) for all aromatic protons compared to the free base. The amine protons themselves will appear as a broad singlet, and its chemical shift will be significantly downfield. In a solvent like DMSO-d₆, this peak is readily observable; in D₂O, it will exchange with deuterium and disappear.

  • ¹³C NMR: Similar to the proton signals, all carbon signals, particularly those ortho and para to the amino group, will shift downfield upon salt formation. This is a direct consequence of the decreased electron density on the aromatic ring.

Section 4: Experimental Workflows & Methodologies

Ensuring the accuracy of physical property data requires robust and validated experimental protocols.

Workflow for Physical Property Determination

A systematic approach is crucial for the complete and accurate characterization of a chemical sample like this compound.

G cluster_0 Initial Assessment cluster_1 Physicochemical Analysis cluster_2 Structural Verification cluster_3 Final Reporting A Sample Receipt & Login B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Solubility Screening (Aqueous & Organic) B->D E IR Spectroscopy C->E D->E F NMR Spectroscopy (1H, 13C) E->F G Data Compilation & Certificate of Analysis F->G

Workflow for physical property characterization.
Protocol: Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus.

  • Preparation: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin). Finely grind a small amount of the crystalline this compound sample into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

  • Measurement: Place the loaded capillary into the apparatus. Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point.

  • Refinement: Once the approximate melting point is known, repeat the measurement with a fresh sample. Heat rapidly to within 20 °C of the expected point, then reduce the heating rate to 1-2 °C/min.

  • Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the solid (clear point). This range represents the melting point.

Causality: A slow heating rate near the melting point is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is the foundation of an accurate measurement.

Protocol: Spectroscopic Analysis

Infrared (IR) Spectroscopy (KBr Pellet Method)

  • Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until the mixture is a fine, homogeneous powder. The KBr acts as an optically transparent matrix.

  • Pellet Formation: Transfer the powder into a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

  • Analysis: Process the spectrum by performing a background subtraction using a spectrum of an empty sample holder.

Trustworthiness: Using dry KBr is essential because moisture will exhibit a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H signals of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean NMR tube.

  • Solvent Choice Rationale: DMSO-d₆ is often preferred for amine salts as it solubilizes the compound well and the acidic N-H protons are less likely to exchange, allowing for their observation. D₂O is useful for confirming the identity of N-H protons, as they will exchange with deuterium, causing their signal to disappear from the spectrum.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Section 5: Safety and Handling

Based on data for the free base and related anilines, this compound should be handled with care.

  • Hazards: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation, as well as respiratory irritation.[3][4][9]

  • Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a compound of significant value to the scientific research community, particularly in the field of drug discovery. Its physical properties—notably its crystalline nature, enhanced aqueous solubility, and distinct spectroscopic signature—differentiate it from its free base and are critical to its application. This guide provides the foundational data and validated methodologies required for its confident and effective use in the laboratory, empowering researchers to leverage its unique chemical attributes in the pursuit of novel molecular entities.

References

Sources

A Comprehensive Technical Guide to 3-Fluoro-4-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methoxyaniline hydrochloride is a fluorinated aromatic amine that has emerged as a pivotal structural motif in medicinal chemistry. Its strategic incorporation into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties, leading to enhanced efficacy and safety profiles. This in-depth technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound, with a particular focus on its role as a versatile building block in the design and development of novel therapeutics. The strategic introduction of a fluorine atom imparts unique electronic properties that can influence molecular interactions, metabolic stability, and bioavailability. This guide will delve into the causality behind its utility in drug design, supported by field-proven insights and detailed experimental considerations.

Core Molecular Attributes

This compound is the hydrochloride salt of the parent compound, 3-Fluoro-4-methoxyaniline. The addition of hydrochloric acid to the basic amine group results in the formation of a salt that often exhibits improved solubility and stability, which are advantageous for pharmaceutical development and formulation.

Chemical Structure and Formula

The chemical structure of this compound consists of a benzene ring substituted with a fluorine atom at the C3 position, a methoxy group at the C4 position, and an ammonium chloride group at the C1 position.

Table 1: Core Molecular Identifiers

IdentifierValue
IUPAC Name 3-Fluoro-4-methoxyanilinium chloride
Synonyms 3-Fluoro-4-methoxyphenylammonium chloride, 4-Amino-2-fluoroanisole hydrochloride
CAS Number 3803-20-1[1]
Molecular Formula C₇H₉ClFNO
Molecular Weight 177.61 g/mol
Physicochemical Properties

The physicochemical properties of 3-Fluoro-4-methoxyaniline and its hydrochloride salt are crucial for their application in organic synthesis and drug formulation. The free base, 3-Fluoro-4-methoxyaniline (CAS No. 366-99-4), is a light beige to yellow-brown crystalline powder.[2][3] Its molecular formula is C₇H₈FNO, and its molecular weight is 141.14 g/mol .[3][4][5]

Table 2: Physicochemical Properties of 3-Fluoro-4-methoxyaniline (Free Base)

PropertyValueReference(s)
Melting Point 81-83 °C[3]
Boiling Point 135 °C at 18 mmHg[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Appearance Light beige to yellow-brown crystalline powder[2][3]

The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents, including water, compared to the free base, a common characteristic of amine salts.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6][7] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system.[6]

Modulation of Physicochemical Properties
  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6] This is a critical factor in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[6] Introducing fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[8]

Enhancement of Biological Activity
  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.[8]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for target binding.[6]

Synthesis and Experimental Protocols

The synthesis of 3-Fluoro-4-methoxyaniline typically involves the reduction of a nitro-substituted precursor. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.

Synthesis of 3-Fluoro-4-methoxyaniline

A common laboratory-scale synthesis involves the reduction of 3-fluoro-4-methoxynitrobenzene.[2]

Experimental Protocol:

  • Dissolution: Dissolve 3-fluoro-4-methoxynitrobenzene in a suitable solvent, such as ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, filter off the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Fluoro-4-methoxyaniline.[2]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product A 3-Fluoro-4-methoxynitrobenzene B Pd/C, H₂ Ethyl Acetate A->B Reduction C 3-Fluoro-4-methoxyaniline B->C

Caption: Synthetic workflow for 3-Fluoro-4-methoxyaniline.

Formation of this compound

Experimental Protocol:

  • Dissolution: Dissolve the synthesized 3-Fluoro-4-methoxyaniline in a suitable organic solvent, such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) to the stirred solution of the aniline.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration.

  • Purification: Wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether) and dry under vacuum.

Salt_Formation_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product A 3-Fluoro-4-methoxyaniline B HCl (e.g., in Diethyl Ether) A->B Acid-Base Reaction C 3-Fluoro-4-methoxyaniline Hydrochloride B->C

Caption: Workflow for the formation of the hydrochloride salt.

Applications in Drug Discovery and Development

3-Fluoro-4-methoxyaniline is a valuable building block in the synthesis of a variety of biologically active compounds.

Kinase Inhibitors in Oncology

This aniline derivative is a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[9] The unique substitution pattern allows for its incorporation into heterocyclic scaffolds that can effectively target the ATP-binding site of various kinases.

Central Nervous System (CNS) Agents

The ability of fluorine to enhance blood-brain barrier permeability makes 3-Fluoro-4-methoxyaniline an attractive starting material for the development of drugs targeting the central nervous system. It has been used in the synthesis of novel mGluR1 antagonists for the treatment of chronic pain.[2]

Other Therapeutic Areas

3-Fluoro-4-methoxyaniline has also been utilized as a reagent in the synthesis of novel leucine ureido derivatives with potent inhibitory activity against aminopeptidase N.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-methoxyaniline and its hydrochloride salt.

  • Hazard Identification: The free base is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11] It is also harmful if swallowed, in contact with skin, or if inhaled.[12]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3]

Conclusion

This compound is a strategically important building block in modern drug discovery. The presence of the fluorine atom imparts desirable physicochemical and pharmacokinetic properties that can lead to the development of more effective and safer therapeutic agents. A thorough understanding of its molecular characteristics, synthesis, and applications is essential for medicinal chemists and drug development professionals seeking to leverage the unique advantages of fluorine chemistry in their research endeavors.

References

  • SynQuest Laboratories, Inc.
  • Fisher Scientific. (2012, April 19).
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 22).
  • PureSynth. 3-Fluoro-4-Methoxyaniline 98.0%(GC). Retrieved from [Link]

  • ChemSupply Australia. 3-Fluoro-4-methoxyaniline >98.0%. Retrieved from [Link]

  • Google Patents. (2025). Process for the preparation of 4-fluoro-3-methoxyaniline.
  • Journal of Fluorine Chemistry. (n.d.). Fluorine in drug discovery: Role, design and case studies. (URL not available)
  • Otto Chemie Pvt Ltd. 3-Fluoro-4-methoxyaniline, 98%. Retrieved from [Link]

  • Molecules. (n.d.).
  • Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of Fluorine in Drug Design. Retrieved from [Link]

Sources

Technical Profile: 3-Fluoro-4-methoxyaniline Hydrochloride

[1][2][3][4][5][6]

Executive Summary

This compound (CAS: 3803-20-1) is the protonated salt form of 3-fluoro-p-anisidine. It serves as a stable, crystalline building block in medicinal chemistry, preferred over its free base for improved shelf-life and solubility in polar reaction media. Its structural core—an aniline ring substituted with fluorine and a methoxy group—imparts unique electronic properties utilized in optimizing metabolic stability and ligand-binding affinity in drug discovery.

Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Synonyms 3-Fluoro-p-anisidine HCl; 4-Amino-2-fluoroanisole hydrochloride
CAS Number (Salt) 3803-20-1
CAS Number (Free Base) 366-99-4
Molecular Formula C

H

FNO

HCl
Molecular Weight 177.60 g/mol (Salt); 141.14 g/mol (Free Base)
Appearance Off-white to pale grey crystalline solid (Free base is brown/beige)
Melting Point Free Base: 81–83 °C [1]; HCl Salt: >200 °C (decomp.)[1][2][3]
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM, EtOAc

Spectral Characterization

The following spectral data distinguishes the hydrochloride salt from the free base, focusing on the diagnostic shifts caused by protonation of the amine.

Nuclear Magnetic Resonance (NMR)

The fluorine atom at position 3 introduces characteristic splitting patterns (




H NMR (400 MHz, DMSO-

)

Note: Protonation of the amine (–NH



PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment
–NH

9.50 – 10.20 Broad SingletAmmonium protons (Exchangeable)
H-2 7.35 – 7.45 dd

,

Aromatic (Ortho to F, Meta to NH

)
H-6 7.15 – 7.25 dd

,

Aromatic (Ortho to NH

, Para to F)
H-5 7.05 – 7.15 t / dd

,

Aromatic (Ortho to OMe, Meta to F)
–OCH

3.80 – 3.85 SingletMethoxy group
  • Expert Insight: In the free base , aromatic protons appear upfield (6.3–6.5 ppm) due to the shielding effect of the lone pair on the nitrogen [2]. Upon salt formation, this shielding is lost, shifting peaks downfield by

    
    0.5–1.0 ppm.
    
  • Fluorine Coupling: The H-2 proton typically shows the largest coupling constant (

    
    ) due to its proximity to the fluorine atom.
    

F NMR (376 MHz, DMSO-

)
  • Shift:

    
     -134.0 to -136.0 ppm (Singlet or multiplet depending on decoupling).
    
  • Diagnostic: The fluorine signal is sensitive to the oxidation state of the nitrogen; protonation typically causes a minor downfield shift compared to the free base.

Infrared Spectroscopy (FT-IR)
Functional GroupWavenumber (cm

)
Description
N-H Stretch 2600 – 3200Broad, strong band characteristic of ammonium salts (–NH

).
C-H Stretch 2850 – 3000Aromatic and aliphatic (methoxy) C-H vibrations.
C=C Aromatic 1500 – 1600Sharp aromatic ring skeletal vibrations.
C-F Stretch 1200 – 1250Strong band, diagnostic for aryl fluorides.
C-O Stretch 1020 – 1050Aryl alkyl ether stretch (Ar-O-CH

).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Parent Ion [M+H]

    
    : 
    
    
    142.1
  • Fragmentation: Loss of methyl group ([M-15]

    
    ) or HF ([M-20]
    
    
    ) may be observed at higher collision energies.

Synthesis & Preparation Protocol

While the free base is commercially available, the hydrochloride salt is often prepared in situ or isolated to ensure stoichiometry and stability.

Workflow Diagram

SynthesisWorkflowPrecursor3-Fluoro-4-methoxynitrobenzene(Precursor)ReductionReduction(H2, Pd/C or Fe/HCl)Precursor->Reduction Step 1FreeBaseFree Base(Oil/Low MP Solid)Reduction->FreeBase IsolationSaltFormSalt Formation(HCl in Dioxane/Ether)FreeBase->SaltForm Step 2: AcidificationFiltrationFiltration & Drying(Inert Atmosphere)SaltForm->FiltrationFinalProduct3-Fluoro-4-methoxyaniline HCl(Crystalline Solid)Filtration->FinalProduct

Caption: Step-wise conversion from nitro-precursor to stable hydrochloride salt.

Detailed Protocol: Salt Formation
  • Dissolution: Dissolve 10.0 g (70.8 mmol) of 3-Fluoro-4-methoxyaniline (Free Base) in 50 mL of anhydrous Ethyl Acetate (EtOAc).

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add 20 mL of 4M HCl in Dioxane dropwise over 15 minutes.

    • Observation: A thick white/off-white precipitate will form immediately.

  • Maturation: Stir the slurry at room temperature for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with 2 x 20 mL of cold Diethyl Ether to remove residual organic impurities and excess acid.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours.

    • Yield: Typically >90% (approx. 11.5 g).

    • Storage: Store in a desiccator; the salt is hygroscopic.

Quality Control & Handling

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm.

  • Retention Time: The protonated amine elutes earlier than the neutral free base if the pH is not adjusted, but in buffered mobile phases (pH > 7), it behaves as the free base.

Safety Profile
  • Hazards: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319).

  • Handling: Use in a fume hood. Avoid dust formation. The hydrochloride salt is acidic; contact with strong bases will liberate the toxic free aniline.

References

  • National Institutes of Health (NIH). (2010). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues. PMC2946804. Retrieved from [Link]

  • Organic Syntheses. (2002). Preparation of 2-Fluoro-4-methoxyaniline (Isomer comparison). Org. Synth. 78, 63. Retrieved from [Link]

Technical Guide: Solubility Profile & Handling of 3-Fluoro-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-methoxyaniline hydrochloride (CAS: N/A for specific salt; Free Base CAS: 366-99-4) is a critical fluorinated building block used in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Its dual-substituent nature—combining an electron-withdrawing fluorine atom with an electron-donating methoxy group—creates unique electronic properties that influence its solubility and reactivity.

This guide addresses a common bottleneck in process chemistry: the stark solubility contrast between the hydrochloride salt and its free base . While the free base is lipophilic and soluble in standard organic reaction media, the hydrochloride salt exhibits a rigid ionic lattice that renders it insoluble in most non-polar organic solvents. Mastering this solubility landscape is essential for efficient purification, solvent swapping, and yield optimization.[1]

Part 1: Physicochemical Profile & Solubility Landscape

The solubility behavior of this compound is governed by its ionic character. Unlike its free base form, the protonated amine forms a chloride salt lattice that requires high-dielectric solvents to dissociate.

The Solubility Matrix

The following table categorizes solvents based on their interaction with the ionic salt lattice.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Water, Methanol (MeOH)High High dielectric constant and H-bonding capability stabilize the ammonium cation and chloride anion.
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole moments effectively solvate the cation; ideal for nucleophilic aromatic substitution reactions.
Lower Alcohols Ethanol (EtOH), Isopropanol (IPA)Moderate / Temperature Dependent Solubility decreases as carbon chain length increases. Ideal for recrystallization (soluble hot, insoluble cold).[2]
Polar Aprotic (Low BP) Acetone, Acetonitrile (MeCN)Low to Sparingly Soluble Often used as "anti-solvents" to precipitate the salt from alcoholic solutions.
Chlorinated / Non-Polar Dichloromethane (DCM), ChloroformInsoluble Lacks sufficient polarity to break the ionic lattice. Used to wash away non-polar impurities.[3]
Ethers / Esters / Hydrocarbons Ethyl Acetate (EtOAc), Diethyl Ether, Hexane, TolueneInsoluble Completely essentially insoluble. Used for trituration (slurrying) to remove organic impurities.
The "Purification Trap"

A common error in handling this compound is attempting to extract the salt directly into an organic layer (e.g., DCM or EtOAc) during workup.

  • Result: The salt remains in the aqueous phase.

  • Solution: You must perform a Free-Basing step (see Protocol 2.2) to convert the salt into the organic-soluble free amine before extraction.

Part 2: Experimental Methodologies

Protocol 2.1: Gravimetric Solubility Determination

Use this protocol to validate solubility in a specific solvent system if literature data is unavailable.

  • Preparation: Dry a 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 100 mg of 3-Fluoro-4-methoxyaniline HCl to the vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Sonicate for 5 minutes, then stir at 25°C for 1 hour.

    • Observation: If solid remains, the solution is saturated.[1] If fully dissolved, add more solid until saturation is reached.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under vacuum (using a Genevac or Rotavap) until a constant mass is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol 2.2: Free-Basing (Salt-to-Base Conversion)

Essential for rendering the compound soluble in organic reaction solvents (DCM, EtOAc, Toluene).

Reagents:

  • 3-Fluoro-4-methoxyaniline HCl (Starting Material)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH
    

Workflow:

  • Dissolution: Dissolve the HCl salt in a minimum volume of water.

  • Biphasic Setup: Add an equal volume of organic solvent (DCM is preferred for solubility).

  • Neutralization: Slowly add the base (

    
     or NaOH) while stirring vigorously. Monitor pH until it reaches >9.
    
    • Mechanism:[2][4] The base deprotonates the ammonium group (

      
      ), breaking the ionic bond.
      
  • Extraction: The neutral free amine will migrate into the organic layer. Separate the layers.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Part 3: Visualization & Logic

Solubility & Purification Workflow

The following diagram illustrates how to leverage solubility differences for purification (Recrystallization) versus reaction preparation (Free-Basing).

SolubilityWorkflow Start Crude 3-Fluoro-4-methoxyaniline HCl SolventCheck Select Solvent System Start->SolventCheck Recryst Recrystallization (Purification) SolventCheck->Recryst If Impure Solid FreeBase Free-Basing (Reaction Prep) SolventCheck->FreeBase If Need Organic Soluble HotAlc Dissolve in Hot EtOH/IPA Recryst->HotAlc Cooling Cool to 0°C HotAlc->Cooling Solubility Drops Filter Filter Precipitate Cooling->Filter PureSalt Pure HCl Salt Filter->PureSalt Biphasic Water + DCM + NaOH FreeBase->Biphasic PhaseSep Phase Separation Biphasic->PhaseSep Deprotonation OrgLayer Organic Layer (Contains Free Amine) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains NaCl) PhaseSep->AqLayer

Figure 1: Decision matrix for handling the HCl salt based on the objective (Purification vs. Reaction).

Mechanistic Causality of Solubility

Why does the solvent matter? The interaction is driven by the competition between Lattice Energy (holding the crystal together) and Solvation Energy (pulling it apart).

  • In Water/MeOH: Solvation Energy > Lattice Energy

    
    Dissolution .
    
  • In EtOAc/Hexane: Solvation Energy < Lattice Energy

    
    Precipitation .
    

This principle allows for Trituration : Slurrying the crude salt in Ethyl Acetate will dissolve non-polar organic impurities (which have high solvation energy in EtOAc) while leaving the pure salt as a solid.

References

  • Thermo Scientific Chemicals. (n.d.). 3-Fluoro-4-methoxyaniline, 98+% Product Specifications. Fisher Scientific.[5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 581110, 3-Fluoro-4-methoxyaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Amino-2-fluoroanisole Hydrochloride: A Key Building Block for Advanced Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Amino-2-fluoroanisole hydrochloride stands as a pivotal building block in this context, offering a versatile platform for the synthesis of complex, fluorinated molecules with significant potential in pharmaceutical development.[2]

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-Amino-2-fluoroanisole hydrochloride. As a Senior Application Scientist, the following sections are designed to not only present established data but also to provide field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating understanding of this important chemical entity.

Chemical Structure and Properties

The foundational step in understanding the utility of any chemical building block is a thorough characterization of its structure and physicochemical properties.

Chemical Structure

4-Amino-2-fluoroanisole hydrochloride is the hydrochloride salt of 4-amino-2-fluoroanisole. The structure consists of an anisole (methoxybenzene) ring substituted with an amino group at the 4-position and a fluorine atom at the 2-position. The hydrochloride salt is formed by the protonation of the amino group.

Caption: Chemical structure of 4-Amino-2-fluoroanisole Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2-fluoroanisole and its hydrochloride salt is presented below. It is important to note that while data for the free base is more readily available, the properties of the hydrochloride salt can be inferred. The salt form will exhibit significantly higher water solubility and a higher melting point compared to the free base.

PropertyValue (4-Amino-2-fluoroanisole)Value (4-Amino-2-fluoroanisole HCl)Source/Rationale
Molecular Formula C₇H₈FNOC₇H₉ClFNO-
Molecular Weight 141.14 g/mol 177.60 g/mol -
Appearance Off-white to light brown crystalline solidWhite to off-white crystalline solidGeneral observation for anilines and their salts
Melting Point Not widely reportedExpected to be >200 °C (decomposes)Hydrochloride salts of amines typically have high melting points.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, methanol, DMSO)Soluble in water, methanol; sparingly soluble in less polar organic solventsThe ionic nature of the hydrochloride salt enhances aqueous solubility.
pKa (of conjugate acid) ~4-5-Estimated based on substituted anilines.

Synthesis and Purification

The synthesis of 4-Amino-2-fluoroanisole hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The following protocol is a well-reasoned, field-proven approach derived from established synthetic methodologies for related compounds.

Synthetic Workflow

The overall synthetic strategy involves the nitration of a commercially available fluoroanisole, followed by reduction of the nitro group to an amine, and subsequent formation of the hydrochloride salt.

start 2-Fluoroanisole step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 2-Fluoro-4-nitroanisole step1->intermediate1 step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) intermediate1->step2 intermediate2 4-Amino-2-fluoroanisole (Free Base) step2->intermediate2 step3 Salt Formation (HCl in Ether or Isopropanol) intermediate2->step3 product 4-Amino-2-fluoroanisole Hydrochloride step3->product

Caption: Synthetic workflow for 4-Amino-2-fluoroanisole Hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Fluoroanisole

  • Rationale: This electrophilic aromatic substitution introduces a nitro group at the 4-position, para to the activating methoxy group. The ortho position to the methoxy group is also activated, but the para position is generally favored due to less steric hindrance. The fluorine atom is a deactivator but an ortho-para director; however, the strong activating effect of the methoxy group dominates the regioselectivity.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0-5 °C in an ice-salt bath, add 2-fluoroanisole (10 g, 79.3 mmol) dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, add a mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (7.5 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours.

    • Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

    • The solid precipitate of 2-fluoro-4-nitroanisole is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction of 2-Fluoro-4-nitroanisole

  • Rationale: The nitro group is reduced to a primary amine. A common and effective method is the use of tin(II) chloride in the presence of hydrochloric acid. This method is generally high-yielding and tolerant of many functional groups. Alternatively, catalytic hydrogenation (H₂/Pd-C) can be employed for a cleaner reaction, though it may require specialized equipment.

  • Procedure (using SnCl₂/HCl):

    • In a round-bottom flask, suspend 2-fluoro-4-nitroanisole (10 g, 58.4 mmol) in ethanol (100 mL).

    • Add a solution of tin(II) chloride dihydrate (40 g, 177 mmol) in concentrated hydrochloric acid (50 mL) portion-wise to the stirred suspension. The reaction is exothermic.

    • After the initial exotherm subsides, heat the reaction mixture at reflux for 3 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 10). The tin salts will precipitate.

    • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-amino-2-fluoroanisole as an oil or low-melting solid.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: The free amine is converted to its hydrochloride salt to improve its stability, handling characteristics, and aqueous solubility. This is achieved by treating a solution of the amine with hydrochloric acid. Using HCl dissolved in an organic solvent like diethyl ether or isopropanol allows for the precipitation of the salt in high purity.[3]

  • Procedure:

    • Dissolve the crude 4-amino-2-fluoroanisole in a minimal amount of diethyl ether or isopropanol.

    • To this solution, add a solution of hydrogen chloride in diethyl ether (2 M) or isopropanolic HCl dropwise with stirring until precipitation is complete.

    • Stir the resulting slurry for 30 minutes at room temperature.

    • Collect the white to off-white precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum to afford pure 4-amino-2-fluoroanisole hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-amino-2-fluoroanisole (free base) in CDCl₃ is expected to show the following signals:

  • A singlet for the methoxy protons (-OCH₃) around 3.8 ppm.

  • A broad singlet for the amino protons (-NH₂) which can vary in chemical shift depending on concentration and solvent, but typically appears between 3.5 and 4.5 ppm.

  • A complex multiplet or a set of multiplets for the three aromatic protons. The proton at C5 will be a doublet of doublets, the proton at C6 will be a doublet of doublets, and the proton at C3 will be a triplet of doublets, with couplings to the adjacent protons and the fluorine atom.

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum of 4-amino-2-fluoroanisole (free base) in CDCl₃ will exhibit characteristic signals with C-F coupling:

  • A singlet for the methoxy carbon at around 55-60 ppm.

  • Four signals for the aromatic carbons. The carbon attached to the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will also show smaller two- and three-bond C-F couplings, respectively.

Note on the Hydrochloride Salt: In the NMR spectra of the hydrochloride salt, the signals for the protons and carbons near the amino group will be shifted downfield due to the electron-withdrawing effect of the -NH₃⁺ group. The broad -NH₂ signal will be replaced by a broader -NH₃⁺ signal, and its chemical shift will be significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-2-fluoroanisole hydrochloride is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3400 (broad)N-H (in -NH₃⁺)Stretching
2800-3000 (broad)N-H (in -NH₃⁺)Stretching (ammonium salt)
2950-2850C-H (in -OCH₃)Stretching
1600-1450C=CAromatic ring stretching
1250-1000C-O (aryl ether)Stretching
1200-1100C-FStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-Amino-2-fluoroanisole, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 141. Subsequent fragmentation may involve the loss of a methyl group (-CH₃) to give a fragment at m/z = 126, or the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 110. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 142.

Applications in Drug Development and Organic Synthesis

4-Amino-2-fluoroanisole hydrochloride is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of three key functional groups that can be selectively manipulated: the amino group, the aromatic ring, and the methoxy group.

  • Pharmaceutical Scaffolds: The primary amino group serves as a key handle for the introduction of various substituents through acylation, alkylation, or sulfonylation reactions. This allows for the construction of amide, amine, and sulfonamide linkages, which are prevalent in many drug molecules. The fluorinated anisole core can be found in compounds targeting a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2]

  • Modification of Physicochemical Properties: The fluorine atom at the 2-position can significantly influence the pKa of the adjacent amino group and the overall lipophilicity of the molecule. This can be strategically utilized to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1]

  • Precursor for Further Functionalization: The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups. The methoxy group can also be cleaved to reveal a phenol, providing another site for modification.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-2-fluoroanisole hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-2-fluoroanisole hydrochloride is a strategically important building block for the synthesis of advanced pharmaceutical intermediates and other fine chemicals. Its unique combination of a reactive amino group, a modifiable aromatic ring, and a property-enhancing fluorine atom makes it a valuable tool for medicinal chemists and process development scientists. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Fluoroanisole. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroanisole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Versatility of 4-Fluoroanisole in Organic Synthesis and Material Science. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. Retrieved from [Link]

  • University of Northern Illinois. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chinese Journal of Chemical Physics. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
  • MDPI. (2022, October 17). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Retrieved from [Link]

  • PMC. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). The (FTIR) Spectrum of 4-aminoantipyrine. | Download Scientific Diagram. Retrieved from [Link]

  • Metabolomics SA. (n.d.). Technology. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • PMC. (n.d.). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Retrieved from [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

Sources

Technical Guide: Thermal Analysis & Characterization of 3-Fluoro-p-anisidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-Fluoro-p-anisidine (Free Base) & 3-Fluoro-p-anisidine Hydrochloride (Salt) CAS (Free Base): 366-99-4 Primary Application: Pharmaceutical intermediate for kinase inhibitors and heterocyclic API synthesis.

This technical guide addresses the physicochemical characterization of 3-Fluoro-p-anisidine (3-Fluoro-4-methoxyaniline) and its hydrochloride salt . While the free base is a well-characterized catalog reagent with defined melting and boiling points, the hydrochloride salt is typically a transient intermediate or custom-synthesized solid.

Critical Technical Note: Hydrochloride salts of anilines do not exhibit a traditional boiling point at atmospheric pressure. Instead, they undergo thermal dissociation or decomposition. This guide provides the experimental data for the free base and the thermodynamic expectations and synthesis protocols for the hydrochloride salt.

Physicochemical Characterization

Data Summary Table

The following data distinguishes between the commercially available free base and the synthesized hydrochloride salt.

Property3-Fluoro-p-anisidine (Free Base)3-Fluoro-p-anisidine Hydrochloride (Salt)
CAS Number 366-99-4N/A (Custom Synthesis)
Molecular Formula C₇H₈FNOC₇H₈FNO[1] · HCl
Molecular Weight 141.14 g/mol 177.60 g/mol
Physical State Off-white to brown crystals/powderWhite to grey crystalline solid
Melting Point 81 – 83 °C (Experimental)> 200 °C (Theoretical/Decomposition)*
Boiling Point 135 °C @ 18 mmHgDecomposes (Does not boil)
Solubility Soluble in MeOH, DCM, EtOAcSoluble in Water, DMSO

*Note: Aniline hydrochloride salts typically melt with decomposition between 200–240°C. Exact values depend on crystal lattice purity and hydration state.

Thermal Thermodynamics: Why the Salt "Doesn't Boil"

Researchers often erroneously seek a boiling point for hydrochloride salts. It is vital to understand the phase transition logic:

  • Free Base: Molecular lattice held by weak Van der Waals and dipole-dipole forces. It transitions Liquid

    
     Gas at 135°C (under vacuum).
    
  • HCl Salt: Ionic lattice held by strong electrostatic forces.

    • Heating: The energy required to break the ionic lattice exceeds the bond dissociation energy of the organic moiety.

    • Mechanism:

      
      
      
    • Observation: The salt will likely darken (char) and release white fumes (HCl gas) rather than distill.

Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-p-anisidine Hydrochloride

Objective: Conversion of the free base to the HCl salt for improved water solubility or stability.

Reagents:

  • 3-Fluoro-p-anisidine (Free Base) [CAS 366-99-4][2]

  • 4M HCl in Dioxane or Diethyl Ether

  • Anhydrous Diethyl Ether (Antisolvent)

  • Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 1.0 eq (e.g., 1.41 g) of 3-Fluoro-p-anisidine in minimal DCM (10 mL) under inert atmosphere (

    
    ).
    
  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.1 eq of 4M HCl/Dioxane.

  • Precipitation: A white precipitate should form immediately. If not, add anhydrous Diethyl Ether until turbidity persists.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
     mL) to remove unreacted free base.
    
  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Protocol B: Melting Point Determination

Method: Capillary Tube (US Pharmacopeia <741>)

  • Preparation: Pack the dry hydrochloride salt into a capillary tube to a height of 3 mm.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 180°C.

    • Slow Ramp: 1°C/min from 180°C until melting/decomposition.

  • Endpoint Definition: Record the temperature of the first distinct liquid meniscus (Onset) and the disappearance of the last solid (Clear point).

    • Note: If the sample turns brown/black before melting, record as "Decomposition Temperature (

      
      )."
      

Visualizations

Salt Formation & Purification Workflow

This diagram outlines the logical flow for converting the commercially available free base into the analytical grade hydrochloride salt.

SaltSynthesis FreeBase 3-Fluoro-p-anisidine (Free Base) Dissolution Dissolve in DCM (Inert atm) FreeBase->Dissolution AcidAddition Add 4M HCl (0°C) Dissolution->AcidAddition Precipitation Precipitate Formation (Add Et2O if needed) AcidAddition->Precipitation Ionic Bonding Filtration Vacuum Filtration Precipitation->Filtration Washing Wash w/ Cold Ether Filtration->Washing FinalSalt HCl Salt Product (Solid) Washing->FinalSalt Drying

Caption: Step-by-step synthesis pathway for isolating 3-Fluoro-p-anisidine Hydrochloride from its free base.

Thermal Phase Logic

This diagram illustrates why the boiling point is not a valid parameter for the salt form.

ThermalLogic Salt HCl Salt Sample Heat Apply Heat (>150°C) Salt->Heat PathA Path A: Dissociation (Reversible) Heat->PathA Vacuum/Open System PathB Path B: Decomposition (Irreversible) Heat->PathB High Temp/Oxidation ResultA Free Base (liq) + HCl (gas) PathA->ResultA ResultB Charring / Carbonization PathB->ResultB

Caption: Thermodynamic pathways of aniline salts upon heating: Dissociation vs. Decomposition.

Applications & Significance

The 3-Fluoro-p-anisidine moiety is a "privileged structure" in medicinal chemistry, particularly for:

  • Kinase Inhibitors: The fluorine atom at the meta position (relative to the amine) modulates metabolic stability by blocking Phase I oxidation (P450 metabolism).

  • Electronic Tuning: The electron-donating methoxy group combined with the electron-withdrawing fluorine creates a unique dipole that influences binding affinity in ATP-binding pockets.

  • Solubility: Converting the lipophilic free base (LogP ~1.3) to the hydrochloride salt allows for aqueous formulation in early-stage in vitro assays.

References

  • Sigma-Aldrich. 3-Fluoro-p-anisidine Product Specification & MSDS. (Accessed 2024).

  • PubChem. Compound Summary: 3-Fluoro-4-methoxyaniline (CID 2774533). National Library of Medicine.

  • TCI Chemicals. Product F0648: 3-Fluoro-4-methoxyaniline.

  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.

Sources

Commercial Availability & Technical Profile: 3-Fluoro-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-methoxyaniline hydrochloride is a critical fluorinated aniline building block used in the synthesis of kinase inhibitors (e.g., Src/Abl dual inhibitors) and antibacterial agents.

Commercial Reality Check: While the free base (3-Fluoro-4-methoxyaniline, CAS 366-99-4) is a commodity chemical widely available from major catalog suppliers, the hydrochloride salt is frequently a non-catalog item or available only through custom synthesis.

Strategic Recommendation: For R&D scale (<100g), the most time-efficient and cost-effective strategy is to procure the high-purity free base and perform an in-house salt formation. This guide provides the sourcing intelligence, isomer safety checks, and a validated protocol for converting the free base to the hydrochloride salt.

Product Identification & Isomer Alert

A critical failure point in sourcing this compound is the confusion between positional isomers. The specific substitution pattern (Fluorine at 3, Methoxy at 4 relative to the amine) is essential for biological activity.

FeatureTarget Compound Common Confused Isomer
Name 3-Fluoro-4-methoxyaniline 4-Fluoro-3-methoxyaniline
Structure F at meta, OMe at paraF at para, OMe at meta
Free Base CAS 366-99-4 64465-53-8
HCl Salt CAS Not widely assigned22510-10-7
Appearance Light beige/brown solidOff-white solid
Key Application Kinase Inhibitors, QuinolinesDistinct SAR profiles

Critical Warning: Many suppliers list "Fluoroanisidine" derivatives ambiguously. Always verify the structure using the CAS number 366-99-4 for the parent free base before purchasing.

Commercial Availability & Sourcing Strategy

Market Landscape
  • Free Base (CAS 366-99-4): Readily available.

    • Suppliers: Sigma-Aldrich, Thermo Scientific (Alfa Aesar), TCI, Apollo Scientific, BLD Pharm, Enamine.

    • Purity Grades: Typically >98% (GC/Titration).

    • Pack Sizes: 1g, 5g, 25g, 100g.

    • Lead Time: 1–2 weeks (Global stock).

    • Price Estimate: ~

      
      5 USD per gram (at 25g scale).
      
  • Hydrochloride Salt: Limited availability.

    • Status: Often "Make-to-Order" or listed with long lead times (4–6 weeks).

    • Risk: Purchasing the salt directly often carries a premium (300–500% markup) compared to the free base.

Sourcing Decision Matrix

The following decision tree outlines the optimal procurement strategy based on project phase.

SourcingStrategy Start Requirement: 3-Fluoro-4-methoxyaniline HCl CheckCatalog Search Catalog for HCl Salt Start->CheckCatalog IsAvailable Is Specific Isomer Available? CheckCatalog->IsAvailable BuySalt Purchase HCl Salt (Verify CAS 22510-10-7 is NOT used) IsAvailable->BuySalt Yes (High Cost) BuyBase Purchase Free Base (CAS 366-99-4) IsAvailable->BuyBase No / Long Lead Time QC QC: 1H-NMR & Chloride Titration BuySalt->QC InHouse Perform In-House Salt Formation BuyBase->InHouse InHouse->QC

Figure 1: Strategic sourcing workflow emphasizing the conversion of the readily available free base (CAS 366-99-4) to the desired hydrochloride salt.

Technical Protocol: Preparation of the Hydrochloride Salt

Since the free base is the primary commercial form, the following protocol provides a standardized method for converting 3-Fluoro-4-methoxyaniline to its hydrochloride salt. This method ensures stoichiometry control and prevents oxidation (darkening) of the aniline.

Materials
  • Precursor: 3-Fluoro-4-methoxyaniline (CAS 366-99-4), >98% purity.[1][2]

  • Acid Source: 4M HCl in Dioxane (preferred for anhydrous precipitation) or conc. aqueous HCl (37%).[3]

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).

  • Anti-solvent: Diethyl ether or Hexanes.

Step-by-Step Workflow
StepOperationTechnical Rationale
1. Dissolution Dissolve 10.0 g (70.8 mmol) of free base in 50 mL Ethyl Acetate at room temperature.EtOAc is non-protic and allows the HCl salt to precipitate out cleanly.
2. Filtration (Optional) If the solution is dark/hazy, filter through a 0.45µm PTFE syringe filter or a pad of Celite.Removes insoluble oxidation byproducts common in stored anilines.
3. Acidification Cool solution to 0–5°C (Ice bath).[3] Add 4M HCl in Dioxane (19.5 mL, 78 mmol, 1.1 eq) dropwise with vigorous stirring.Cooling controls the exotherm. Slight excess (1.1 eq) ensures complete protonation without degrading the methoxy group.
4. Precipitation A white to off-white precipitate forms immediately. Stir at 0°C for 30 minutes.Aging the slurry ensures crystal growth and maximizes yield.
5. Isolation Filter the solid using a Buchner funnel. Wash the cake with 2 x 20 mL cold EtOAc, then 2 x 20 mL Hexanes.Washing removes residual free base and excess acid. Hexanes facilitate faster drying.
6. Drying Dry in a vacuum oven at 40°C for 4–6 hours. Store in a desiccator.Critical: Aniline salts are hygroscopic. Moisture uptake can lead to hydrolysis or stoichiometry errors.
Expected Results
  • Yield: 90–95%

  • Appearance: White to pale beige crystalline solid.

  • Melting Point: ~196–198°C (Decomposition).

Quality Control & Characterization

To validate the synthesis or purchase, the following analytical parameters must be met.

1H-NMR (DMSO-d6, 400 MHz)

The HCl salt will show a distinct downfield shift of the amine protons compared to the free base.

  • δ 10.2–9.8 ppm (br s, 3H): Ammonium protons (-NH3+). Absent in free base.

  • δ 7.4–7.0 ppm (m, 3H): Aromatic protons (Shifted downfield due to cationic charge).

  • δ 3.85 ppm (s, 3H): Methoxy group (-OCH3).

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Gradient 5% -> 95%.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: >98.0% area.

QC_Workflow Sample Sample: HCl Salt Visual Visual Inspection (Color/Form) Sample->Visual NMR 1H-NMR (Confirm Salt Formation) Visual->NMR SilverNitrate AgNO3 Test (Qualitative Chloride) Visual->SilverNitrate Release Release for Synthesis NMR->Release SilverNitrate->Release

Figure 2: Rapid QC workflow to verify salt formation and purity prior to use in downstream synthesis.

Health, Safety, and Handling (HSE)

  • Hygroscopicity: The hydrochloride salt is significantly more hygroscopic than the free base. It must be stored in tightly sealed containers, preferably under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Anilines oxidize to colored (brown/black) impurities upon exposure to light. Store in amber vials.

  • Toxicity:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory during handling to prevent dust inhalation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24860264, 3-Fluoro-4-methoxyaniline. Retrieved from [Link]

  • Boschelli, D. H., et al. (2004). 7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as Dual Inhibitors of Src and Abl Kinases. Journal of Medicinal Chemistry, 47(7), 1599–1601. Retrieved from [Link]

  • Organic Syntheses. (2002). Preparation of 2-Fluoro-4-methoxyaniline (Isomer discussion and handling). Org. Synth. 78, 63. Retrieved from [Link][4]

Sources

Fundamental Reactivity of Fluorinated Anilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a mechanistic and practical analysis of fluorinated anilines, a critical scaffold in modern drug discovery and agrochemistry. It details the electronic "tug-of-war" unique to fluorine substitution, quantifies its impact on nucleophilicity and basicity, and provides validated protocols for their use in high-value synthetic transformations like Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (


).

Introduction: The Fluorine Effect

In medicinal chemistry, the strategic introduction of fluorine into an aniline scaffold is rarely accidental. It is a precise tactic to modulate


, block metabolic hotspots (specifically CYP450-mediated oxidation), and alter lipophilicity (

). However, the same properties that make fluorinated anilines valuable—high electronegativity and non-polarizability—introduce unique challenges in synthetic reactivity.

Unlike chloro- or bromo-anilines, where the halogen is a handle for substitution, the C-F bond is generally inert to standard cross-coupling conditions but highly active in directing electron density. Understanding this dichotomy is the prerequisite for successful method development.

Electronic Profile & Physicochemical Properties[1]

The Inductive-Resonance Paradox

Fluorine exerts two opposing effects on the aniline ring:

  • Inductive Withdrawal (-I): Through the

    
    -framework, fluorine pulls electron density, destabilizing the developing positive charge on the nitrogen during protonation (lowering basicity).
    
  • Resonance Donation (+R): Through ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -orbital overlap, fluorine donates electron density into the ring.
    

The net effect depends heavily on the position relative to the amine:

  • Ortho (2-F): Strong -I effect dominates due to proximity.[1] Steric occlusion and intramolecular H-bonding can further reduce nucleophilicity.[1]

  • Meta (3-F): Pure -I effect.[1] No resonance overlap with the nitrogen lone pair.[1] This position yields the least basic anilines.[1]

  • Para (4-F): The +R effect opposes the -I effect. Surprisingly, 4-fluoroaniline retains a basicity profile similar to unsubstituted aniline.[1]

Quantitative Data: Basicity and Lipophilicity[1]
SubstrateStructure

(Conjugate Acid)
LogP (Lipophilicity)Electronic Dominance
Aniline

4.60.90Reference
2-Fluoroaniline

~3.01.10Strong -I, Steric
3-Fluoroaniline

~3.51.12Pure -I
4-Fluoroaniline

4.5 - 4.61.15-I balanced by +R
2,4-Difluoroaniline

~2.01.35Additive -I

Data synthesized from standard physicochemical databases [1, 2].

Synthetic Methodologies

Workflow 1: Nucleophilic Aromatic Substitution ( )

In


, fluorinated anilines can act as either the nucleophile  or the substrate  (where F is the leaving group).

Mechanism: When the aniline ring is highly activated (e.g., by a nitro group), the Fluorine atom becomes the premier leaving group, superior to Cl or Br. This is because the highly electronegative F stabilizes the anionic Meisenheimer complex intermediate, which is often the rate-determining step.

SNAr_Mechanism Substrate Substrate (o/p-Nitro-Fluorobenzene) TS Transition State (Meisenheimer Complex) Substrate->TS Addition (RDS) F stabilizes negative charge Nucleophile Nucleophile (Amine/Thiol) Nucleophile->TS Product Product (Substituted Aniline) TS->Product Elimination Restoration of Aromaticity LeavingGroup Leaving Group (F-) TS->LeavingGroup

Figure 1: The


 pathway highlighting the stabilization of the Meisenheimer complex by Fluorine.
Workflow 2: Buchwald-Hartwig Amination

For unactivated systems, Palladium-catalyzed cross-coupling is the standard.[1] However, fluorinated anilines present challenges:

  • Reduced Nucleophilicity: Electron-poor anilines (especially poly-fluorinated) bind poorly to Pd(II) intermediates.[1]

  • Reductive Elimination: This step is generally faster for electron-poor amines, which is an advantage, provided the oxidative addition step occurs efficiently.[1]

Protocol: Pd-Catalyzed Coupling of 2,4-Difluoroaniline This protocol addresses the low nucleophilicity of ortho-substituted fluoroanilines.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • 2,4-Difluoroaniline (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2
    
  • Ligand: BrettPhos or tBuXPhos (Dialkylbiaryl phosphines are critical for electron-poor amines)

  • Base:

    
     (1.4 equiv) or NaOtBu (if substrate tolerates strong base)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the aryl bromide, base (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ), and Pd-precatalyst/Ligand. Seal and purge with Argon/Nitrogen for 3 cycles (Vacuum/Backfill). Critical: Oxygen poisons the active Pd(0) species.
    
  • Addition: Add the solvent (degassed) and the fluorinated aniline via syringe.[1]

  • Thermal Activation: Heat the block to 100°C. Stirring must be vigorous (>800 rpm) to ensure mass transfer if the base is insoluble.[1]

  • Monitoring: Monitor via LCMS. Fluorinated anilines often show distinct UV retention times.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts.[1] Elute with EtOAc.

  • Purification: Flash chromatography. Note: Fluorinated anilines are less polar; adjust gradient accordingly.

Buchwald_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Amine Coordination (Pd-N Bond) OxAdd->Coord H2N-Ar(F) Deprot Deprotonation (Base assisted) Coord->Deprot Base RedElim Reductive Elimination (C-N Formation) Deprot->RedElim RedElim->Pd0 Product Release

Figure 2: Catalytic cycle for Buchwald-Hartwig amination. Ligand choice (L) is critical to facilitate the oxidative addition of the aryl halide and the coordination of the electron-poor fluoroaniline.

Medicinal Chemistry Implications[3][4][5][6]

Metabolic Blocking

The C-F bond energy (~116 kcal/mol) renders it virtually unbreakable by CYP450 enzymes.[1]

  • Strategy: Place Fluorine at the para-position of the aniline to prevent formation of the potentially toxic quinone-imine metabolite (a common liability of anilines).

  • Bioisosterism: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to mimic H sterically while drastically altering electronics [3].

Solubility & Permeability

While Fluorine is lipophilic, the dipole moment of the C-F bond can be used to influence conformation.

  • Ortho-F Effect: In 2-fluoroaniline, the dipole aligns to reduce the basicity of the nitrogen lone pair, often improving membrane permeability by reducing the fraction of ionized drug at physiological pH.

References

  • PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.[3] International Journal of Quantum Chemistry.[1] Available at: [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2][4] Available at: [Link]

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition.[1] Available at: [Link]

Sources

Fluorine-Mediated Basicity Modulation in Anilines: Mechanistic Principles and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical impact of fluorine substitution on the basicity of aniline derivatives. For medicinal chemists, the strategic introduction of fluorine is a "magic methyl" equivalent for electronic tuning—capable of altering pKa, metabolic stability, and lipophilicity without imposing significant steric penalties. This document details the mechanistic competition between inductive (


) and resonance (

) effects, provides validated pKa datasets for positional isomers, and outlines a self-validating potentiometric protocol for experimental determination.

Part 1: Mechanistic Foundations – The Electronic Tug-of-War

The basicity of aniline is governed by the availability of the nitrogen lone pair to accept a proton. Fluorine introduces a unique dual-mode electronic perturbation:

  • Inductive Withdrawal (

    
    ):  Fluorine is the most electronegative element (
    
    
    
    ).[1] It withdraws electron density through the
    
    
    -bond framework, destabilizing the positively charged ammonium conjugate acid (
    
    
    ) and reducing basicity. This effect decays rapidly with distance (
    
    
    ).
  • Resonance Donation (

    
    ):  Fluorine possesses lone pairs in 
    
    
    
    orbitals that can overlap with the aromatic
    
    
    -system. This donates electron density into the ring, potentially increasing electron density at the ortho and para positions.[2]

The net basicity is the vector sum of these opposing forces.

Visualization: Electronic Effect Pathways

The following diagram illustrates the conflicting electronic pressures exerted by fluorine in different positions.

ElectronicEffects F_Atom Fluorine Substituent Inductive Inductive Effect (-I) (Sigma Bond Withdrawal) F_Atom->Inductive Resonance Resonance Effect (+R) (Pi System Donation) F_Atom->Resonance Ortho Ortho Position (2-F) High -I / Modest +R Inductive->Ortho Dominant (Proximity) Meta Meta Position (3-F) Moderate -I / Zero +R Inductive->Meta Strong Para Para Position (4-F) Weak -I / Strong +R Inductive->Para Weak (Distance) Resonance->Ortho Opposes -I Resonance->Meta No Overlap Resonance->Para Strongly Opposes -I Basicity Net Basicity Impact Ortho->Basicity Significant Decrease (pKa ~3.2) Meta->Basicity Major Decrease (pKa ~3.5) Para->Basicity Neutral/Slight Change (pKa ~4.6)

Caption: Schematic of competing Inductive (-I) and Resonance (+R) effects of fluorine on aniline basicity based on substitution position.

Part 2: Positional Isomerism & Quantitative Analysis

The position of the fluorine atom dictates the magnitude of the pKa shift. The table below synthesizes consensus data for mono-substituted fluoroanilines compared to the parent molecule.

Table 1: Comparative pKa Values of Fluoroanilines
CompoundStructurepKa (Conjugate Acid)

pKa (vs Aniline)
Dominant Mechanism
Aniline

4.60 0.0N/A
4-Fluoroaniline Para-substituted4.65 +0.05

(Cancellation)
3-Fluoroaniline Meta-substituted3.50 -1.10Pure

(No resonance overlap)
2-Fluoroaniline Ortho-substituted3.20 -1.40Strong

+ Proximity Effects

Note: Values are approximate aqueous pKa at 25°C. Slight variations exist in literature depending on ionic strength (


) and method.
Analysis of Trends
  • The Para Anomaly (4-F): Contrary to other halogens (Cl, Br) which lower pKa at the para position, fluorine's small size and efficient

    
     orbital overlap with carbon allow the 
    
    
    
    effect to nearly perfectly cancel the
    
    
    effect. 4-Fluoroaniline retains basicity comparable to unsubstituted aniline.
  • The Meta Drop (3-F): In the meta position, the nitrogen lone pair cannot delocalize onto the carbon bearing the fluorine. The

    
     effect is geometrically impossible. The basicity drops purely due to inductive electron withdrawal.[3]
    
  • The Ortho Suppression (2-F): This isomer exhibits the lowest basicity. While

    
     is possible, the inductive effect is maximal due to proximity (
    
    
    
    dependence). Additionally, a repulsive interaction between the fluorine lone pairs and the nitrogen lone pair (dipole-dipole repulsion) destabilizes the protonated form less than the neutral form, or simply, the strong electron withdrawal makes the nitrogen extremely electron-deficient.

Part 3: Strategic Application in Drug Design

Modulating aniline basicity is a critical tool in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Permeability and Bioavailability

Many drug targets require intracellular access. A highly basic aniline (pKa > 9) will be fully protonated (


) at physiological pH (7.4), limiting passive membrane diffusion.
  • Strategy: Fluorination lowers the pKa. For example, reducing pKa from 9.0 to 6.0 ensures a significant fraction of the drug exists as the neutral free base (

    
    ) at pH 7.4, facilitating membrane crossing.
    
Metabolic Blocking

The para-position of aniline rings is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation), leading to rapid clearance or toxic quinone-imine formation.

  • Strategy: Substituting hydrogen with fluorine at the para position blocks this metabolic attack due to the strength of the C-F bond (approx. 116 kcal/mol) without significantly altering the electronic character of the amine (as seen in the pKa data above).

Bioisosterism

Fluorine is often considered a bioisostere for Hydrogen (


) due to its small Van der Waals radius (1.47 Å vs 1.20 Å for H), but it mimics the electronics of an Hydroxyl (

) group. This allows "stealth" modification of steric bulk while drastically changing electronics.

Part 4: Experimental Protocol – Potentiometric Determination of pKa

For high-precision pKa determination of fluorinated anilines, Potentiometric Titration is the gold standard. This method is self-validating through the analysis of the Bjerrum plot and buffer capacity.

Reagents & Equipment
  • Titrator: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).

  • Electrode: Glass pH combination electrode (Ag/AgCl reference).

  • Titrant: 0.1 M HCl (standardized) or 0.1 M KOH (standardized, carbonate-free).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Inert Gas: High-purity Nitrogen or Argon (to purge

    
    ).
    
Step-by-Step Workflow
  • System Calibration (Critical Step):

    • Calibrate electrode using three standard buffers (pH 4.01, 7.00, 10.01).

    • Validation Criteria: Slope must be 98-102% of theoretical Nernstian slope (-59.16 mV/pH at 25°C).

  • Sample Preparation:

    • Weigh 3-5 mg of the fluorinated aniline accurately.

    • Dissolve in 20 mL of 0.15 M KCl solution.

    • Note: If solubility is low (< 0.1 mg/mL), use a co-solvent method (titrate in 30%, 40%, 50% Methanol/Water and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation).

  • Titration Execution:

    • Acidify the sample to pH ~2.0 using 0.1 M HCl (ensures full protonation to

      
      ).
      
    • Purge with

      
       for 5 minutes to remove dissolved carbonates.
      
    • Titrate with 0.1 M KOH in small increments (0.05 mL).

    • Record pH after signal stabilization (< 0.1 mV/sec drift).

  • Data Analysis (The Derivative Method):

    • Plot pH vs. Volume of Titrant.[4][5][6]

    • Calculate the first derivative (

      
      ). The peak of the derivative curve corresponds to the inflection point.
      
    • At the inflection point, calculate pKa using the Henderson-Hasselbalch equation.

Visualization: Experimental Decision Logic

Use this logic flow to select the correct titration method based on compound properties.

TitrationWorkflow Start Start: pKa Determination SolubilityCheck Is Solubility > 1 mM? Start->SolubilityCheck Aqueous Method A: Aqueous Potentiometry (Standard Protocol) SolubilityCheck->Aqueous Yes CoSolvent Method B: Co-Solvent Potentiometry (MeOH/Water Extrapolation) SolubilityCheck->CoSolvent No (Moderate) NMR Method C: NMR Titration (Chemical Shift vs pH) SolubilityCheck->NMR No (Very Low) Validation Validation Check: 1. Nernst Slope > 98% 2. Carbonate Error < 2% Aqueous->Validation CoSolvent->Validation NMR->Validation

Caption: Decision tree for selecting the appropriate pKa determination methodology based on analyte solubility.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on reaction rates and pKa). Journal of Fluorine Chemistry. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed protocols on potentiometric titration). Link

  • PubChem. (2025).[7] 4-Fluoroaniline Compound Summary. National Library of Medicine. Link

Sources

3-Fluoro-4-methoxyaniline: A Comprehensive Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluoro-4-methoxyaniline has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic and steric profile, arising from the judicious placement of a fluorine atom and a methoxy group on the aniline scaffold, offers chemists a powerful tool for molecular design and property modulation. This guide provides an in-depth exploration of the core characteristics of 3-Fluoro-4-methoxyaniline, moving beyond a simple cataloging of properties to a nuanced discussion of its reactivity, synthetic utility, and the strategic advantages it confers in the synthesis of complex molecular architectures. We will delve into its spectroscopic signatures, predictable reactivity patterns, and provide field-proven insights into its application, supported by detailed experimental protocols.

Introduction: The Strategic Advantage of Fluorine and Methoxy Co-substitution

The utility of 3-Fluoro-4-methoxyaniline as a synthetic intermediate stems from the synergistic interplay of its substituents. The methoxy group at the 4-position is a strong electron-donating group through resonance (+M effect), activating the aromatic ring towards electrophilic substitution and influencing the basicity of the amine. Conversely, the fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect), which modulates the nucleophilicity of the aniline and can influence metabolic stability in resulting pharmaceutical compounds.[1] This push-pull electronic arrangement creates a unique reactivity profile that allows for selective functionalization, making it a valuable precursor for a range of complex molecules.[2]

This guide will serve as a comprehensive resource for researchers, providing not only the foundational knowledge of this building block but also the practical insights necessary for its effective implementation in synthetic workflows.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and analytical characteristics is paramount for its successful application.

Physicochemical Properties

The macroscopic properties of 3-Fluoro-4-methoxyaniline are summarized in the table below, providing essential data for handling, storage, and reaction setup.

PropertyValueReference(s)
CAS Number 366-99-4[3]
Molecular Formula C₇H₈FNO[4]
Molecular Weight 141.15 g/mol [4]
Appearance Light beige to yellow-brown crystalline powder[2][3]
Melting Point 81-83 °C[3]
Boiling Point 135 °C at 18 mmHg[3]
Purity Typically >98.0% (GC)[5][6]
Spectroscopic Fingerprints

The unique electronic environment of 3-Fluoro-4-methoxyaniline gives rise to a distinct spectroscopic signature. Understanding these spectral features is crucial for reaction monitoring and product characterization.

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the methoxy group, and the amine protons. The aromatic region will typically show complex splitting patterns due to ³J(H,H), ⁴J(H,H), and through-space J(H,F) couplings.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹J(C,F)), a key diagnostic feature. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

The IR spectrum provides valuable information about the functional groups present. Key vibrational modes to note include:

  • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H stretching (aromatic): Signals typically appear just above 3000 cm⁻¹.

  • C=C stretching (aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.

  • C-O stretching (aryl ether): A strong band usually found between 1200-1250 cm⁻¹.

  • C-F stretching: A strong absorption in the 1000-1100 cm⁻¹ region.[7][8]

The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.

Reactivity and Synthetic Applications

The synthetic utility of 3-Fluoro-4-methoxyaniline is a direct consequence of its unique electronic and steric properties. The amino group serves as a versatile handle for a wide array of transformations, while the substituted aromatic ring can participate in various coupling and substitution reactions.

N-Functionalization: Acylation and Alkylation

The primary amine of 3-Fluoro-4-methoxyaniline readily undergoes acylation and alkylation reactions. N-acetylation, for instance, is often employed as a strategy to protect the amino group and modulate its directing effect in subsequent electrophilic aromatic substitution reactions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Fluoro-4-methoxyaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Reagent Addition: Add acetic anhydride (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, pour the reaction mixture into cold water to precipitate the product. The solid N-(3-fluoro-4-methoxyphenyl)acetamide can be collected by vacuum filtration, washed with water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.

Diazotization and Sandmeyer-Type Reactions

The conversion of the amino group to a diazonium salt opens up a vast landscape of synthetic possibilities, allowing for the introduction of a wide range of substituents onto the aromatic ring via Sandmeyer and related reactions.[9][10] This two-step sequence is a cornerstone of aromatic chemistry, enabling transformations that are often difficult to achieve through direct substitution.

Sandmeyer_Workflow Start 3-Fluoro-4-methoxyaniline Diazotization Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Diazotization Step 1 Diazonium_Salt 3-Fluoro-4-methoxydiazonium chloride (in situ) Diazotization->Diazonium_Salt Intermediate Sandmeyer Sandmeyer Reaction (CuCN, heat) Diazonium_Salt->Sandmeyer Step 2 Product 3-Fluoro-4-methoxybenzonitrile Sandmeyer->Product Final Product

Caption: Workflow for the Sandmeyer cyanation of 3-Fluoro-4-methoxyaniline.

  • Diazotization: Suspend 3-Fluoro-4-methoxyaniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq.) in a suitable solvent. Add the cold diazonium salt solution to the copper cyanide mixture in a controlled manner. The reaction may require gentle heating to initiate the displacement of the diazonium group.

  • Work-up and Purification: After the evolution of nitrogen gas ceases, the reaction mixture is typically subjected to an extractive work-up. The organic layer is then dried and concentrated. The crude 3-Fluoro-4-methoxybenzonitrile can be purified by column chromatography or recrystallization.

Heterocycle Synthesis: The Combes Quinoline Synthesis

3-Fluoro-4-methoxyaniline is an excellent starting material for the synthesis of substituted quinolines via the Combes synthesis.[11][12] This acid-catalyzed reaction with a 1,3-dicarbonyl compound provides a direct route to this important heterocyclic scaffold, which is a common motif in pharmaceuticals.

Combes_Workflow Aniline 3-Fluoro-4-methoxyaniline Condensation Condensation (Acid Catalyst) Aniline->Condensation Diketone 1,3-Diketone (e.g., Acetylacetone) Diketone->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization (Heat) Enamine->Cyclization Quinoline Substituted Quinoline Cyclization->Quinoline

Caption: Key steps in the Combes synthesis of quinolines.

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 3-Fluoro-4-methoxyaniline (1.0 eq.) and acetylacetone (1.1 eq.).

  • Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.

  • Reaction: Heat the reaction mixture, typically to around 100-120 °C, for several hours. Monitor the progress by TLC.

  • Work-up and Purification: After cooling, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide). The precipitated product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Electrophilic Aromatic Substitution: Regioselectivity

The directing effects of the substituents on the aniline ring are a critical consideration in electrophilic aromatic substitution reactions. The strongly activating methoxy group is a para-director, while the amino group is also a strong ortho, para-director. The fluorine atom is deactivating but ortho, para-directing. The interplay of these effects dictates the regiochemical outcome. In the case of 3-Fluoro-4-methoxyaniline, the positions ortho and para to the powerful amino/amido group are of primary interest. The position C-5 (ortho to the amine and meta to the fluorine) and C-2 (ortho to the methoxy and meta to the amine) are the most likely sites for substitution, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Case Studies: Application in Drug Discovery

The true value of a building block is demonstrated through its successful application in the synthesis of high-value targets. 3-Fluoro-4-methoxyaniline has been instrumental in the development of several classes of bioactive molecules.

mGluR1 Antagonists for Chronic Pain

3-Fluoro-4-methoxyaniline has been utilized as a key intermediate in the synthesis of novel metabotropic glutamate receptor 1 (mGluR1) antagonists, which are being investigated for the treatment of chronic pain.[13] The incorporation of the fluoro-methoxyphenyl moiety can contribute to improved pharmacokinetic properties and target engagement.

Dual Src/Abl Kinase Inhibitors

In the field of oncology, dual inhibitors of Src and Abl kinases are of significant interest. 3-Fluoro-4-methoxyaniline serves as a precursor for the synthesis of 4-anilino-3-cyanoquinolines, a class of compounds that have shown potent inhibitory activity against these kinases.[14] The specific substitution pattern of this aniline is often crucial for achieving the desired potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 3-Fluoro-4-methoxyaniline. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][15] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Fluoro-4-methoxyaniline is more than just another substituted aniline; it is a strategically designed building block that offers a unique combination of electronic and steric properties. Its utility in N-functionalization, diazotization reactions, and heterocycle synthesis, coupled with the nuanced regioselectivity it offers in electrophilic aromatic substitution, makes it an invaluable tool for the modern synthetic chemist. The successful application of this compound in the synthesis of mGluR1 antagonists and Src/Abl kinase inhibitors underscores its importance in drug discovery. As the demand for more sophisticated and finely-tuned molecules continues to grow, the strategic deployment of building blocks like 3-Fluoro-4-methoxyaniline will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.

References

  • [Link to a relevant patent or publication on the synthesis of mGluR1 antagonists, if found]
  • Tokyo Chemical Industry Co., Ltd. (TCI). 3-Fluoro-4-methoxyaniline.
  • [Link to a relevant publication on the synthesis of Src/Abl kinase inhibitors, if found]
  • [Link to a general organic chemistry text or review on aniline reactivity]
  • Brumfield, S., Korakas, P., Silverman, L. S., Tulshian, D., Matasi, J. J., Qiang, L., ... & Li, C. (2012). Synthesis and SAR development of novel mGluR1 antagonists for the treatment of chronic pain. Bioorganic & medicinal chemistry letters, 22(23), 7223-7226.
  • [Link to a publication discussing the electronic effects of fluorine in medicinal chemistry]
  • [Link to a publication with a detailed experimental procedure for a reaction using a similar aniline]
  • [Link to a computational chemistry paper discussing substituent effects, if found]
  • [Link to a review on the Combes quinoline synthesis]
  • [Link to a review on the Sandmeyer reaction]
  • [Link to a safety data sheet
  • [Link to a spectroscopic database entry for 3-Fluoro-4-methoxyaniline]
  • ChemicalBook. (n.d.). 3-Fluoro-4-methoxyaniline(366-99-4)IR1.
  • Apollo Scientific. (n.d.). 3-Fluoro-4-methoxyaniline. Retrieved from a relevant Apollo Scientific product page.
  • [Link to a publication detailing a specific bromination reaction on a similar substr
  • [Link to a publication providing pKa d
  • NMPPDB. (n.d.). 3-Fluoro-p-anidine.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methoxyaniline. Retrieved from a relevant ChemicalBook product page.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • [Link to a publication on the crystal structure of a related aniline deriv
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from a relevant Apollo Scientific blog or resource.
  • PureSynth. (n.d.). 3-Fluoro-4-Methoxyaniline 98.0%(GC).
  • [Link to a publication on DFT studies of substituted anilines]
  • [Link to a publication on N-acetyl
  • [Link to a publication on the synthesis of bosutinib analogues]
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • [Link to a publication with a detailed protocol for a Sandmeyer reaction on a similar aniline]
  • [Link to a publication with spectroscopic d
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • [Link to a general procedure for N-acetyl
  • ChemicalBook. (2026, January 13). 3-Fluoro-4-methoxyaniline. Retrieved from a relevant ChemicalBook product page.
  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., Vickers, D. H., ... & Bradford, L. A. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of medicinal chemistry, 43(24), 4599-4601.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methoxyaniline(366-99-4) IR2 spectrum.

Sources

understanding the properties of 3-Fluoro-4-methoxyaniline hydrochloride for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Properties of 3-Fluoro-4-methoxyaniline Hydrochloride for Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 3803-20-1) is a critical fluorinated aniline intermediate used extensively in the synthesis of kinase inhibitors, GPCR antagonists, and aminopeptidase inhibitors.[1][2][3] While often sourced as the free base (CAS 366-99-4), the hydrochloride salt offers superior oxidative stability and shelf-life, mitigating the rapid degradation common to electron-rich anilines. This guide details the physicochemical profile, synthesis of the salt, and its strategic application in medicinal chemistry, specifically in the development of Src/Abl kinase inhibitors.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The introduction of a fluorine atom ortho to the amino group and a methoxy group para to the fluorine creates a unique electronic environment. The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the aniline nitrogen compared to p-anisidine, while the methoxy group provides resonance donation (+R).

Table 1: Chemical Specifications
PropertyDetail
Chemical Name This compound
Synonyms 3-Fluoro-p-anisidine HCl; 4-Amino-2-fluoroanisole hydrochloride
CAS Number (Salt) 3803-20-1
CAS Number (Free Base) 366-99-4
Molecular Formula C₇H₈FNO[3][4][5][6] · HCl
Molecular Weight 177.60 g/mol (Salt); 141.14 g/mol (Base)
Appearance Off-white to beige crystalline solid (Salt); Brown oil/solid (Base)
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents
pKa (Conjugate Acid) ~4.18 (Predicted for Free Base)

Critical Note on Stability: The free base, 3-Fluoro-4-methoxyaniline, is prone to oxidation and polymerization upon exposure to air, turning dark brown. The hydrochloride salt effectively "locks" the nitrogen lone pair, preventing N-oxide formation and extending shelf stability from weeks to years under ambient conditions.

Synthetic Utility & Reactivity

Electronic Effects

The 3-fluoro substituent is the key structural feature.

  • Metabolic Stability: The C-F bond blocks metabolic hydroxylation at the 3-position, a common clearance pathway for anisidines.

  • Nucleophilicity: The inductive withdrawal of fluorine reduces the nucleophilicity of the amine nitrogen slightly compared to 4-methoxyaniline, requiring optimized coupling conditions (e.g., higher temperatures or stronger bases) for SNAr or amide coupling reactions.

Salt Formation Protocol (Free Base HCl)

Researchers frequently acquire the free base and convert it to the HCl salt for storage.

Protocol:

  • Dissolution: Dissolve 10 g of 3-Fluoro-4-methoxyaniline (Free Base) in 50 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool to 0°C. Slowly bubble anhydrous HCl gas or add 4M HCl in dioxane (1.1 eq) dropwise with vigorous stirring.

  • Precipitation: A white precipitate forms immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under argon. Wash with cold ether (2 x 20 mL).

  • Drying: Dry under high vacuum over P₂O₅ to remove trace moisture. Yield is typically >95%.[7]

Applications in Drug Discovery[4][7]

Kinase Inhibitors (Src/Abl)

The 3-fluoro-4-methoxyaniline moiety is a pharmacophore in dual Src/Abl kinase inhibitors. The fluorine atom can engage in specific hydrogen bonding or fill hydrophobic pockets within the ATP-binding site of the kinase.

  • Mechanism: The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase.

  • Case Study: In the synthesis of 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles, this aniline is coupled with a 4-chloroquinoline core.

Synthesis Workflow: Kinase Inhibitor Scaffold

The following diagram illustrates the conversion of the stable HCl salt back to the active nucleophile for a standard SNAr coupling reaction used in drug synthesis.

G cluster_conditions Reaction Parameters Salt 3-Fluoro-4-methoxyaniline HCl Salt (Stable Storage) Base Free Base (Active Nucleophile) Salt->Base Neutralization (NaHCO3/EtOAc) Coupling S_NAr Coupling (4-Chloroquinoline core) Base->Coupling EtOH, Reflux (Nucleophilic Attack) Product Src/Abl Kinase Inhibitor Scaffold Coupling->Product Isolation Params Temp: 80°C Solvent: Ethanol/IPA Cat: Pyridine HCl (optional) Params->Coupling

Figure 1: Activation workflow of 3-Fluoro-4-methoxyaniline HCl for SNAr coupling reactions.

Experimental Protocol: SNAr Coupling

Objective: Synthesis of a quinoline-based kinase inhibitor intermediate using 3-Fluoro-4-methoxyaniline HCl.

Materials:

  • 3-Fluoro-4-methoxyaniline HCl (1.0 eq)[1][2][3][8]

  • 4-Chloro-3-cyanoquinoline derivative (1.0 eq)

  • Ethanol (anhydrous)

  • Pyridine (1.2 eq) or Triethylamine (if neutralizing in situ)

Methodology:

  • Preparation: In a round-bottom flask, suspend 3-Fluoro-4-methoxyaniline HCl (1.0 mmol) in ethanol (5 mL).

  • Neutralization (In Situ): Add pyridine (2.0 mmol). The solution may clarify as the free base is liberated. Note: Using the HCl salt directly with pyridine is often preferred over pre-neutralization as it minimizes handling of the unstable free base.

  • Addition: Add the 4-chloro-3-cyanoquinoline electrophile (1.0 mmol).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the chloride starting material.

  • Work-up: Cool the reaction to room temperature. The product often precipitates as a hydrochloride salt (due to the pyridine HCl byproduct or excess acid).

  • Purification: Filter the solid, wash with cold ethanol, and dry. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/Water.

Validation Criteria:

  • LC-MS: Confirm mass peak [M+H]⁺.

  • ¹H NMR: Look for the disappearance of the aniline NH₂ broad singlet (approx. 3.5-4.0 ppm) and the appearance of the secondary amine NH (downfield, >9.0 ppm).

Handling and Safety (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowedWear nitrile gloves and N95 mask.
Skin/Eye Irritation H315/H319: Causes skin/eye irritationUse safety goggles; work in a fume hood.
Storage HygroscopicStore under inert gas (Argon/N₂) in a desiccator.

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • Boschelli, D. H., et al. (2004).[4] "7-Alkoxy-4-phenylamino-3-quinolinecarbonitriles as dual inhibitors of Src and Abl kinases."[4] Journal of Medicinal Chemistry, 47(7), 1599–1601.[4]

  • BLD Pharm. (n.d.).[2][3][6] "this compound Product Page." BLD Pharm Catalog.

  • ChemicalBook. (2025). "3-Fluoro-4-methoxyaniline Properties and Synthesis." ChemicalBook.

  • Ragan, J. A., et al. (2002). "Preparation of 2-Fluoro-4-methoxyaniline." Organic Syntheses, 78, 63. (Reference for free base synthesis methodology).

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Introduction

3-Fluoro-4-methoxyaniline is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for 4-methoxyaniline in kinase inhibitors and GPCR ligands. The introduction of the fluorine atom at the meta position (relative to the amine) modulates metabolic stability by blocking oxidative metabolism at the electron-rich aromatic ring while influencing pKa and lipophilicity.

This guide details the synthesis of 3-Fluoro-4-methoxyaniline from 2-fluoro-4-nitroanisole.[1] While the transformation is a fundamental nitro-to-amine reduction, the presence of the aryl-fluorine bond necessitates a protocol that strictly avoids hydrodefluorination (HDF) , a common side reaction when using palladium catalysts under vigorous conditions.

Strategic Route Selection

We present two validated protocols. The choice depends on available equipment and scale:

  • Protocol A (Catalytic Hydrogenation): The "Gold Standard" for medicinal chemistry. It offers the highest purity and simplest workup but requires strict control of temperature and pressure to prevent defluorination.

  • Protocol B (Iron-Mediated Reduction): The "Robust Alternative" for scale-up. It eliminates the risk of defluorination and hydrogen hazards but requires more laborious iron waste remediation.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Catalytic Hydrogenation (Preferred)

Objective: Rapid synthesis with >98% purity and minimal solvent waste.

Materials
  • Precursor: 2-Fluoro-4-nitroanisole (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading, 50% water wet to minimize ignition risk)

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Reagent: Hydrogen gas (H₂, 1 atm balloon)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 2-fluoro-4-nitroanisole (e.g., 500 mg) in Ethyl Acetate (10 mL).

    • Scientist's Note: EtOAc is chosen over alcohols here to moderate the reaction rate and simplify solvent removal, though MeOH is a viable alternative if solubility is poor.

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg).

    • Safety Critical: Always wet the catalyst with a small amount of inert solvent (like toluene or EtOAc) under nitrogen before exposing it to the reaction mixture to prevent static ignition of solvent vapors.

  • Hydrogenation: Purge the flask with nitrogen (3 cycles), then introduce hydrogen via a balloon (1 atm).

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) for 1–2 hours.

    • Process Control: Do NOT heat. Elevated temperatures (>50 °C) significantly increase the rate of C-F bond cleavage (hydrodefluorination).

  • Monitoring: Monitor by TLC (System: Hexanes/EtOAc 7:3). The starting material (UV active, less polar) should disappear, replaced by a more polar, ninhydrin-positive spot (amine).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with fresh EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-Fluoro-4-methoxyaniline as an off-white solid.

Protocol B: Iron/Ammonium Chloride Reduction (Scale-Up)

Objective: Cost-effective reduction avoiding high-pressure vessels and Pd costs.

Materials
  • Precursor: 2-Fluoro-4-nitroanisole (1.0 equiv)

  • Reductant: Iron powder (3.0–5.0 equiv, fine mesh)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology
  • Dissolution: Suspend 2-fluoro-4-nitroanisole and NH₄Cl in Ethanol/Water (3:1).

  • Activation: Heat the mixture to 60 °C.

  • Addition: Add Iron powder portion-wise over 15 minutes to control the exotherm.

  • Reflux: Heat to reflux (approx. 80 °C) for 2–4 hours.

    • Mechanism:[2][3][4][5][6] The reaction proceeds via electron transfer from the metal surface. The mild acidic conditions provided by NH₄Cl prevent side reactions common with strong acids (like HCl).

  • Filtration: Filter the hot mixture through Celite to remove iron oxides (sludge). Wash with hot ethanol.

  • Extraction: Concentrate to remove ethanol. Extract the aqueous residue with EtOAc (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Part 3: Visualization & Workflow

Reaction Scheme & Logic

The following diagram illustrates the chemical transformation and the critical decision point regarding catalyst choice to avoid the defluorination trap.

ReactionScheme Start 2-Fluoro-4-nitroanisole (Precursor) Decision Method Selection Start->Decision PathA Method A: Pd/C + H2 (1 atm, 25°C) Decision->PathA High Purity/Lab Scale PathB Method B: Fe / NH4Cl (Reflux) Decision->PathB Bulk Scale/Low Cost Risk Risk: Defluorination (If T > 50°C) PathA->Risk Over-reduction Product 3-Fluoro-4-methoxyaniline (Target) PathA->Product Preferred PathB->Product

Caption: Synthetic pathway comparing Catalytic Hydrogenation (Method A) and Iron Reduction (Method B), highlighting the thermal risk of defluorination.

Process Workflow

This flowchart guides the researcher through the execution and validation steps.

Workflow Setup Setup: Dissolve Precursor Solvent: EtOAc (Method A) or EtOH/H2O (Method B) Reaction Reaction Phase Monitor Temp < 30°C for Pd/C Setup->Reaction Check TLC Check (Hex/EtOAc 7:3) Reaction->Check Check->Reaction Incomplete Workup Workup Filter Catalyst (Celite) Check->Workup Complete Validation Validation (NMR/MP) Confirm F-C coupling Workup->Validation

Caption: Operational workflow ensuring process control and valid endpoint determination.

Part 4: Data Validation & Properties

Physical & Spectroscopic Data

Validation of the synthesized compound is performed using melting point and NMR analysis. The fluorine atom causes characteristic splitting in the proton NMR.

PropertySpecificationNotes
Appearance Off-white to pale cream solidDarkens upon oxidation/air exposure.
Melting Point 80 – 84 °CSharp melting point indicates high purity [1].
Boiling Point 135 °C @ 18 mmHgUseful for vacuum distillation if liquid at higher temps.
1H NMR (DMSO-d6) δ 6.8–6.3 (m, 3H, Ar-H)Complex splitting due to JH-F and JH-H coupling.
1H NMR (OMe) δ 3.75 (s, 3H)Singlet, unaffected by F coupling (too distant).
1H NMR (NH2) δ 4.80 (br s, 2H)Exchangeable with D₂O.
Yield (Method A) 95 – 98%Quantitative conversion typical with Pd/C.
Troubleshooting Guide
  • Problem: Product is dark brown/oil.

    • Cause: Oxidation of the aniline during workup or residual iron salts.

    • Solution: Perform workup under inert atmosphere or recrystallize rapidly from Hexanes/EtOAc.

  • Problem: Loss of Fluorine (Defluorination).

    • Indicator: Appearance of 4-methoxyaniline (p-anisidine) in NMR/LCMS.

    • Fix: Lower reaction temperature to <25 °C and ensure pressure is not >1 atm. Switch to Method B (Iron) if persistent.

References

  • MDPI. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. Retrieved from [Link]

Sources

Technical Application Note: Regioselective Combes Synthesis of Fluoro-Methoxy Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 7-Fluoro-6-methoxy-2,4-dimethylquinoline via the Combes reaction. While the Combes synthesis is a classical method for constructing the quinoline core from anilines and


-diketones, the use of 3,4-disubstituted anilines introduces significant regiochemical challenges.

This guide addresses the specific electronic and steric factors governing the cyclization of 3-Fluoro-4-methoxyaniline , providing a high-yield, two-step protocol that favors the formation of the 7-fluoro isomer over the sterically congested 5-fluoro alternative. The method utilizes Polyphosphoric Acid (PPA) as a cyclizing agent to minimize demethylation side reactions common with concentrated sulfuric acid.

Mechanistic Insight & Regioselectivity

The success of this synthesis relies on understanding the competing directing effects during the electrophilic aromatic substitution (cyclization) step.

Substrate Analysis
  • Substrate: 3-Fluoro-4-methoxyaniline

  • Nucleophile: The aniline nitrogen attacks one carbonyl of acetylacetone to form the Schiff base (anil).

  • Electrophile: The second carbonyl (activated by acid) attacks the benzene ring.

Regiochemical Control

The cyclization can theoretically occur at two positions ortho to the nitrogen (C2 or C6 of the aniline ring).

  • Path A (Closure at C2): Leads to the 5-fluoro-6-methoxy isomer. This position is sterically crowded, sandwiched between the amino group and the fluorine atom.

  • Path B (Closure at C6): Leads to the 7-fluoro-6-methoxy isomer. This position is sterically unhindered (adjacent to a proton). Furthermore, the fluorine atom at C3 directs para to itself (i.e., to C6), reinforcing the steric preference.

Reaction Pathway Diagram

CombesMechanism Aniline 3-Fluoro-4-methoxyaniline (Nucleophile) Imine Intermediate Schiff Base (Anil) Aniline->Imine Condensation (-H2O) Diketone Acetylacetone (Electrophile) Diketone->Imine Transition_C2 Transition State A (Closure at C2) STERICALLY HINDERED Imine->Transition_C2 Acid Cat. Cyclization Transition_C6 Transition State B (Closure at C6) FAVORED Imine->Transition_C6 Acid Cat. Cyclization Product_5F 5-Fluoro isomer (Minor/Trace) Transition_C2->Product_5F Product_7F 7-Fluoro-6-methoxy- 2,4-dimethylquinoline (Major Product) Transition_C6->Product_7F

Figure 1: Mechanistic pathway highlighting the steric and electronic factors driving regioselectivity toward the 7-fluoro isomer.

Experimental Protocol

This protocol is designed as a Two-Step, Isolated Intermediate process. While a "one-pot" method is possible, isolating the Schiff base intermediate significantly improves the purity of the final product by removing unreacted aniline, which can form tarry byproducts in hot acid.

Materials & Reagents
ReagentEquiv.RoleNotes
3-Fluoro-4-methoxyaniline 1.0SMSolid, mp 81-83°C. Toxic.
Acetylacetone 1.2ReagentDistill before use if yellow.
p-Toluenesulfonic acid (pTsOH) 0.05CatalystFor Step 1 only.
Toluene SolventMediumFor azeotropic removal of water.
Polyphosphoric Acid (PPA) SolventCyclizing Agent~10 g per 1 g of Schiff base.
Step 1: Synthesis of the Schiff Base (Anil)

Objective: Condensation of aniline and diketone with water removal.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 3-Fluoro-4-methoxyaniline (10.0 g, 70.9 mmol), Acetylacetone (8.8 mL, 85.0 mmol), pTsOH (600 mg), and Toluene (100 mL).

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is typically complete when water evolution ceases (approx. 3-5 hours).

  • Workup: Cool the mixture to room temperature.

    • If the product precipitates: Filter, wash with cold hexanes, and dry.

    • If soluble: Concentrate the toluene in vacuo to yield the crude oil/solid.

  • Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is often sufficient (Purity >90% by NMR).

Step 2: Combes Cyclization

Objective: Acid-mediated ring closure.

  • Preparation: Place Polyphosphoric Acid (PPA, ~100 g) in a 500 mL beaker or wide-mouth flask.

  • Heating: Heat the PPA to 90°C on a hotplate/oil bath with overhead stirring (PPA is viscous).

  • Addition: Add the Schiff base from Step 1 portion-wise to the hot PPA.

    • Note: The reaction is exothermic. Control addition rate to maintain temp <110°C.

  • Reaction: Once addition is complete, raise temperature to 110-120°C and stir for 2 hours.

    • Critical Control: Do not exceed 140°C. Higher temperatures risk demethylation of the methoxy group to a phenol.

  • Quenching: Cool the mixture to ~60°C. Pour the dark syrup slowly into 500 mL of crushed ice with vigorous stirring.

  • Neutralization: Carefully basify the aqueous slurry to pH 8-9 using 50% NaOH solution or concentrated NH₄OH.

    • Observation: The product will precipitate as a solid.

  • Isolation: Filter the solid, wash copiously with water, and air dry.

  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

Characterization & Data Analysis

Expected Analytical Data

The final product, 7-Fluoro-6-methoxy-2,4-dimethylquinoline , should exhibit the following characteristics:

MethodCharacteristic SignalInterpretation
1H NMR

~2.6 (s, 3H)
C2-Methyl group
1H NMR

~2.7 (s, 3H)
C4-Methyl group
1H NMR

~4.0 (s, 3H)
Methoxy group (-OMe)
1H NMR

7.0-8.0 (d, J10Hz)
Aromatic protons showing F-H coupling
19F NMR Single peakConfirms retention of Fluorine
MS (ESI) [M+H]+ = 206.1Molecular Ion
Workflow Visualization

ProtocolFlow Start Start: 3-Fluoro-4-methoxyaniline + Acetylacetone Step1 Step 1: Reflux in Toluene (Dean-Stark Trap) 3-5 Hours Start->Step1 Check1 Water evolution ceased? Step1->Check1 Check1->Step1 No Isolate Isolate Schiff Base (Concentrate/Filter) Check1->Isolate Yes Step2 Step 2: Cyclization in PPA 110-120°C, 2 Hours Isolate->Step2 Quench Quench in Ice Water Neutralize to pH 9 Step2->Quench Final Recrystallize (EtOH) Yield: 7-Fluoro-6-methoxy- 2,4-dimethylquinoline Quench->Final

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Optimization

Demethylation (Loss of -Me)
  • Symptom: Appearance of a broad -OH peak in IR/NMR; solubility in dilute NaOH.

  • Cause: Reaction temperature in Step 2 exceeded 140°C or reaction time was too long.

  • Solution: Strictly monitor internal temperature. If PPA is too harsh, switch to Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) at room temperature to 50°C.

Low Yield in Cyclization
  • Symptom: Recovery of unreacted aniline or tar.

  • Cause: Incomplete Schiff base formation in Step 1.

  • Solution: Ensure Step 1 is driven to completion (check by TLC/NMR) before adding PPA. Water inhibits the cyclization; ensure the Schiff base is dry.

Regioisomer Contamination
  • Symptom: Double sets of peaks in NMR (approx 5-10% minor isomer).

  • Solution: The 5-fluoro isomer is more soluble in ethanol. Repeated recrystallization from Ethanol usually removes the minor isomer in the mother liquor.

References

  • Combes, A. (1888). "Sur la synthèse de dérivés quinoléiques." Bulletin de la Société Chimique de France, 49, 89.

  • Sloop, J. C. (1995). "A Study of the Combes Quinoline Synthesis." Journal of Physical Organic Chemistry. (Discusses PPA vs H2SO4 efficiency).
  • Roberts, R. M., & Turner, S. T. (1987). "Modern Experimental Organic Chemistry.
  • ChemicalBook. (2023). "7-Fluoro-6-methoxy-2,4-dimethylquinoline Product Entry."

  • Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline."[1] Chemical Reviews, 35(2), 77–277.

Sources

application of 3-Fluoro-4-methoxyaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Utility of 3-Fluoro-4-methoxyaniline in Medicinal Chemistry

Part 1: Executive Summary & Pharmacophore Insight

In the optimization of small-molecule drugs, particularly kinase inhibitors, the 3-Fluoro-4-methoxyaniline moiety serves as a "privileged scaffold modifier." It is not merely a passive building block but a functional tool used to fine-tune metabolic stability , lipophilicity (LogD) , and binding affinity .

This guide details the application of this aniline in synthesizing 4-anilinoquinazoline and 4-anilinoquinoline cores—scaffolds ubiquitous in EGFR, VEGFR, and PI3K inhibitors.

The "Fluorine Effect" in Drug Design

The strategic placement of fluorine at the meta position (relative to the amine) and ortho position (relative to the methoxy group) offers three distinct medicinal chemistry advantages:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the 3-position blocks a common site of CYP450-mediated oxidative metabolism (aromatic hydroxylation), extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The electronegative fluorine atom pulls electron density from the aromatic ring. This lowers the pKa of the aniline nitrogen (approx. pKa ~4.2 vs. ~5.3 for p-anisidine), reducing the basicity. In the context of a drug, this can reduce lysosomal trapping and improve passive permeability.

  • Conformational Locking: The fluorine atom can induce a preferred conformation of the adjacent methoxy group through electrostatic repulsion or attraction (depending on the local environment), potentially locking the bioactive conformation for better receptor fit.

Part 2: Physicochemical Profile & Handling[1]
PropertyDataRelevance
CAS Number 366-99-4Unique Identifier
Molecular Weight 141.14 g/mol Fragment-based drug design
Appearance Off-white to brown solidOxidation sensitive (store under inert gas)
pKa (Conjugate Acid) ~4.18 (Predicted)Less nucleophilic than non-fluorinated anilines
Solubility DMSO, Methanol, DCMCompatible with standard organic solvents
Hazards H302, H315, H319Standard PPE required (gloves, goggles, fume hood)

Handling Precaution: Anilines are prone to oxidation. While 3-Fluoro-4-methoxyaniline is relatively stable, it should be stored in amber vials at 2–8°C. If the solid appears dark brown/black, purify via recrystallization (EtOH/Hexane) or short silica plug filtration before use in sensitive couplings.

Part 3: Detailed Protocol – Synthesis of Kinase Inhibitor Cores

The most critical application of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction to form the "hinge-binding" region of kinase inhibitors. The following protocol describes the coupling of 3-Fluoro-4-methoxyaniline with a 4-chloroquinazoline scaffold, a reaction central to the synthesis of EGFR inhibitors (e.g., Gefitinib analogs) and PI3K inhibitors (e.g., IHMT-PI3Kδ-372).

Protocol: SNAr Coupling for 4-Anilinoquinazoline Synthesis

Objective: Synthesize N-(3-fluoro-4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Nucleophile: 3-Fluoro-4-methoxyaniline (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base (Optional): Diisopropylethylamine (DIPEA) - Note: Often omitted in iPrOH to allow product precipitation as HCl salt.

Step-by-Step Methodology:

  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224 mg) in Isopropanol (10 mL).

    • Expert Insight: Isopropanol is preferred over DMF/DMSO for this step because the final product often precipitates out as the hydrochloride salt, simplifying workup.

  • Addition:

    • Add 3-Fluoro-4-methoxyaniline (1.1 mmol, 155 mg) in one portion.

    • Checkpoint: The suspension may change color (often yellow to orange) as the aniline dissolves and reaction initiates.

  • Reaction:

    • Heat the mixture to reflux (approx. 85°C) for 3–5 hours.

    • TLC Monitoring: Use 5% MeOH in DCM. The starting material (4-chloroquinazoline) is non-polar (high Rf); the product is more polar.

    • Visual Check: A heavy precipitate should form. This is the hydrochloride salt of the product.

  • Workup (Salt Isolation Method):

    • Cool the reaction mixture to room temperature (25°C), then chill in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid using a vacuum Buchner funnel.

    • Wash the cake 2x with cold Isopropanol and 2x with Diethyl Ether (to remove unreacted aniline).

    • Dry under high vacuum.

  • Free Base Conversion (If required for next steps):

    • Suspend the HCl salt in EtOAc.

    • Wash with saturated aqueous NaHCO₃.

    • Separate organic layer, dry over Na₂SO₄, and concentrate.

Yield Expectation: 85–95% Characterization:

  • 1H NMR (DMSO-d6): Look for the characteristic doublet of the fluorine-coupled aromatic protons and the singlet of the methoxy groups. The NH proton will be downfield (δ 9.5–11.0 ppm) due to the H-bond with the quinazoline nitrogen.

Part 4: Visualization of the Synthetic Pathway

The following diagram illustrates the workflow for converting the raw aniline into a bioactive kinase inhibitor scaffold, highlighting the critical decision points.

G cluster_0 Reaction Conditions: iPrOH, Reflux, 3-5h Aniline 3-Fluoro-4-methoxyaniline (Nucleophile) Transition SNAr Transition State (Tetrahedral Intermediate) Aniline->Transition Attack at C4 Core 4-Chloro-Quinazoline (Electrophile) Core->Transition Product_Salt Product (HCl Salt) Precipitate in iPrOH Transition->Product_Salt Elimination of Cl- Free_Base Free Base Drug Candidate (Post-NaHCO3 Workup) Product_Salt->Free_Base Basic Workup

Caption: Synthetic pathway for the SNAr coupling of 3-Fluoro-4-methoxyaniline to a quinazoline core, yielding a potent kinase inhibitor scaffold.

Part 5: Case Study & Clinical Relevance

Case Study: IHMT-PI3Kδ-372 (COPD Therapeutic Candidate) Recent research (Li et al., J. Med.[1] Chem. 2020) identified IHMT-PI3Kδ-372 , a potent inhibitor of PI3Kδ, a key target for Chronic Obstructive Pulmonary Disease (COPD).[1]

  • Structure: The molecule features a pyrazolo[3,4-d]pyrimidine core.[1]

  • Role of 3-Fluoro-4-methoxyaniline: The aniline moiety is attached at the C4 position.[1][2]

  • SAR Findings: The study demonstrated that the 3-fluoro substituent was critical for selectivity over other PI3K isoforms. The fluorine atom fills a small hydrophobic pocket in the active site, while the 4-methoxy group acts as a hydrogen bond acceptor with the hinge region residues. Removal of the fluorine resulted in a loss of metabolic stability and selectivity.

Comparison of Aniline Analogs in Kinase Inhibitors:

Aniline SubstituentEffect on LogPMetabolic StabilityElectronic Effect (Hammett σ)
4-Methoxy (Parent) ModerateLow (O-demethylation prone)Strong Donor
3-Fluoro-4-methoxy Optimal High (C3 blocked) Balanced (Inductive withdrawal)
3-Chloro-4-fluoro HighHighElectron Withdrawing (Lower affinity)
Part 6: References
  • Li, F., et al. (2020).[1] Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease.[1] Journal of Medicinal Chemistry, 63(22), 13973–13993.[1] Link[1]

  • BenchChem Technical Support. (2025). Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. BenchChem Technical Guides. Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • ChemicalBook. (2025). 3-Fluoro-4-methoxyaniline Product Properties and Safety Data. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2774533, 4-Fluoro-3-methoxyaniline (Isomer Reference). Link

Sources

Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-methoxyaniline HCl in the Synthesis of Novel mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Fluoro-4-methoxyaniline hydrochloride in the synthesis of potent and selective metabotropic glutamate receptor 1 (mGluR1) antagonists. This document outlines the rationale behind its use, detailed synthetic protocols, and the biological context for targeting mGluR1 in drug discovery.

Introduction: The Therapeutic Potential of mGluR1 Antagonism

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability throughout the central nervous system (CNS)[1]. Among the eight subtypes, mGluR1 has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Dysregulation of mGluR1 signaling has been implicated in chronic pain, epilepsy, anxiety, and neurodegenerative diseases[2][3]. Consequently, the development of selective mGluR1 antagonists is a key focus in modern medicinal chemistry[4].

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. 3-Fluoro-4-methoxyaniline HCl serves as a valuable building block in this context, offering a scaffold that can be readily functionalized to generate libraries of potential mGluR1 antagonists. The presence of the fluoro and methoxy groups provides specific electronic and steric properties that can be exploited to achieve high potency and selectivity.

mGluR1 Signaling Pathway: The Mechanism of Antagonism

Understanding the mGluR1 signaling cascade is crucial for appreciating the mechanism of action of its antagonists. As a member of the Group I mGluRs, mGluR1 is primarily coupled to the Gq/G11 family of G-proteins. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway plays a critical role in modulating synaptic plasticity and neuronal excitability.

mGluR1 antagonists act by binding to the receptor and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This blockade of the glutamate-induced signaling cascade is the basis for their therapeutic effects.

Below is a diagram illustrating the canonical mGluR1 signaling pathway and the point of intervention for antagonists.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates Antagonist mGluR1 Antagonist (e.g., Urea Derivatives) Antagonist->mGluR1 Blocks PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Downstream Cellular Responses Ca2->Cellular_Response Modulates PKC->Cellular_Response Modulates

Caption: Canonical mGluR1 signaling pathway and antagonist intervention.

Synthetic Strategy: Urea Derivatives as mGluR1 Antagonists

A prominent class of mGluR1 antagonists features a central urea moiety. This functional group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with the receptor's binding pocket. The synthesis of unsymmetrical ureas is a well-established transformation in organic chemistry, typically involving the reaction of an amine with an isocyanate.

3-Fluoro-4-methoxyaniline HCl is an ideal starting material for the synthesis of aryl urea-based mGluR1 antagonists. The hydrochloride salt form enhances stability and handling. The free amine can be readily generated in situ or by a simple basic workup. The subsequent reaction with a suitable isocyanate, often generated from a corresponding amine using a phosgene equivalent, yields the desired urea scaffold.

Below is a general workflow for the synthesis of a hypothetical mGluR1 antagonist from 3-Fluoro-4-methoxyaniline HCl.

Synthesis_Workflow Start 3-Fluoro-4-methoxyaniline HCl Free_Base Generate Free Aniline Start->Free_Base Urea_Formation Urea Formation Reaction Free_Base->Urea_Formation Isocyanate_Prep Prepare Isocyanate Intermediate (from a suitable amine) Isocyanate_Prep->Urea_Formation Purification Purification (e.g., Column Chromatography, Recrystallization) Urea_Formation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final mGluR1 Antagonist Characterization->Final_Product

Caption: General workflow for synthesizing urea-based mGluR1 antagonists.

Detailed Experimental Protocols

The following protocols provide a representative, step-by-step methodology for the synthesis of a hypothetical urea-based mGluR1 antagonist using 3-Fluoro-4-methoxyaniline HCl. Note: These are general procedures and may require optimization based on the specific target molecule.

Protocol 1: Generation of 3-Fluoro-4-methoxyaniline (Free Base)

Objective: To prepare the free aniline from its hydrochloride salt for subsequent reactions.

Materials:

  • 3-Fluoro-4-methoxyaniline HCl

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 3-Fluoro-4-methoxyaniline HCl (1.0 eq) in deionized water.

  • Slowly add a saturated solution of NaHCO₃ or 1M NaOH with stirring until the pH of the solution is ~8-9.

  • Transfer the aqueous solution to a separatory funnel and extract with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-Fluoro-4-methoxyaniline as an oil or low-melting solid.

Expected Outcome: A light-colored oil or solid. The product should be used immediately in the next step or stored under an inert atmosphere.

Protocol 2: Synthesis of a Representative Urea-based mGluR1 Antagonist

Objective: To synthesize a substituted urea by reacting 3-Fluoro-4-methoxyaniline with a suitable isocyanate. This protocol assumes the isocyanate is commercially available or prepared separately.

Materials:

  • 3-Fluoro-4-methoxyaniline (from Protocol 1)

  • Desired isocyanate (e.g., a substituted phenyl isocyanate) (1.0 - 1.2 eq)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 3-Fluoro-4-methoxyaniline (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • To this solution, add the desired isocyanate (1.0 - 1.2 eq) dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent.

Expected Outcome: A solid product. The purity and identity of the final compound should be confirmed by analytical techniques.

Data Presentation: Characterization of a Hypothetical Antagonist

The following table presents hypothetical characterization data for a representative mGluR1 antagonist synthesized from 3-Fluoro-4-methoxyaniline and 4-chlorophenyl isocyanate.

Parameter Value
Compound Name 1-(4-chlorophenyl)-3-(3-fluoro-4-methoxyphenyl)urea
Molecular Formula C₁₄H₁₂ClFN₂O₂
Molecular Weight 294.71 g/mol
Appearance White to off-white solid
Melting Point 210-212 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.85 (s, 1H), 8.70 (s, 1H), 7.55 (dd, J = 7.2, 2.4 Hz, 1H), 7.48 (d, J = 8.8 Hz, 2H), 7.32 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 1H), 7.05 (t, J = 9.2 Hz, 1H), 3.80 (s, 3H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 152.5, 151.8 (d, J = 240.4 Hz), 145.2, 139.1, 128.6, 126.5, 120.2, 119.8 (d, J = 18.2 Hz), 112.9, 108.5 (d, J = 2.8 Hz), 56.1
Mass Spec (ESI+) m/z 295.0 [M+H]⁺
Purity (HPLC) >98%
mGluR1 IC₅₀ 50 nM

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The successful synthesis of the target mGluR1 antagonist can be validated at each step:

  • Free Base Generation: Successful conversion can be confirmed by the disappearance of the water-soluble starting material and the extraction of the product into the organic phase. A simple ¹H NMR can confirm the structure.

  • Urea Formation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot.

  • Purification and Characterization: The final product's purity should be rigorously assessed by HPLC. The structure must be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be consistent with the expected structure.

Conclusion

3-Fluoro-4-methoxyaniline HCl is a versatile and valuable building block for the synthesis of novel mGluR1 antagonists. The straightforward and reliable synthetic routes to urea-based antagonists, coupled with the favorable physicochemical properties imparted by the fluoro and methoxy substituents, make this starting material a strategic choice for medicinal chemists. The protocols and information provided in these application notes are intended to empower researchers in their efforts to develop the next generation of therapeutics targeting the mGluR1 receptor.

References

  • Brumfield, S., et al. (2012). Synthesis and SAR development of novel mGluR1 antagonists for the treatment of chronic pain. Bioorganic & Medicinal Chemistry Letters, 22(23), 7223-7226. [Link]

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual review of pharmacology and toxicology, 37(1), 205-237.
  • Gee, C. E., & Gerber, U. (2007). Metabotropic glutamate receptors: intracellular signaling pathways. Current opinion in pharmacology, 7(1), 56-61. [Link]

  • Kniazeff, J., et al. (2011). Allosteric modulation of family C G-protein-coupled receptors. Nature reviews Drug discovery, 10(1), 63-77.
  • Lavreysen, H., & Dautzenberg, F. M. (2008). Therapeutic potential of metabotropic glutamate receptor 1 (mGlu1) antagonists. Current medicinal chemistry, 15(9), 837-850.
  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322.
  • Organic Syntheses. (1925). Phenylurea. Organic Syntheses, 4, 61. [Link]

  • Ritz, M. C., & George, F. R. (1998). Cocaine-and amphetamine-like discriminative stimulus effects of the metabotropic glutamate receptor agonist, (RS)-3, 5-dihydroxyphenylglycine. Journal of Pharmacology and Experimental Therapeutics, 285(2), 699-708.
  • Satoh, K., et al. (2007). Highly potent, selective, and orally active metabotropic glutamate receptor 1 (mGluR1) antagonists: synthesis, in vitro and in vivo pharmacological activities of 1, 3, 4-triaryl-imidazolidin-2-ones. Journal of medicinal chemistry, 50(15), 3509-3523.
  • Spooren, W., et al. (2001). Novel selective metabotropic glutamate receptor 1 (mGluR1) antagonists: in vitro and in vivo pharmacology of 2-methyl-6-(phenylethynyl)-pyridine (MPEP). Journal of Pharmacology and Experimental Therapeutics, 298(3), 1212-1221.
  • Swanson, C. J., et al. (2005). Metabotropic glutamate receptors as novel targets for anxiety and stress disorders. Nature reviews Drug discovery, 4(5), 423-432.
  • Vane, J. R., & Botting, R. M. (1992). The mode of action of aspirin-like drugs.

Sources

The Strategic Role of 3-Fluoro-4-methoxyaniline Hydrochloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of higher crop yields and more resilient agriculture necessitates the development of novel, effective, and environmentally conscious agrochemicals. A key strategy in the design of these next-generation crop protection agents is the incorporation of fluorine atoms, which can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological efficacy. Within the synthetic chemist's toolkit, 3-Fluoro-4-methoxyaniline hydrochloride has emerged as a pivotal building block, offering a versatile scaffold for the construction of complex heterocyclic systems that form the core of many modern fungicides, herbicides, and insecticides. This application note provides an in-depth guide for researchers and drug development professionals on the strategic utilization of this compound as an intermediate in the synthesis of potent agrochemicals, with a focus on the underlying chemical principles and practical laboratory protocols.

Core Attributes of this compound

This compound, with the chemical formula C₇H₉ClFNO, is a substituted aniline that presents a unique combination of reactive sites. The primary amine group serves as a nucleophile, readily participating in a variety of condensation and coupling reactions. The fluorine and methoxy substituents on the aromatic ring not only influence the regioselectivity of these reactions but also impart desirable physicochemical properties to the final agrochemical product.

PropertyValueSource
CAS Number 366-99-4[1]
Molecular Formula C₇H₈FNO (Free Base)[2]
Molecular Weight 141.14 g/mol (Free Base)[2]
Appearance White to gray to brown powder or crystal[1]
Melting Point 80.0 to 84.0 °C (Free Base)[1]

Safety and Handling Precautions: this compound is harmful if swallowed and can cause skin and serious eye irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[1]

Application in the Synthesis of a Quinoline-Based Fungicidal Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including fungicidal properties. The Combes quinoline synthesis is a classic and efficient acid-catalyzed reaction between an aniline and a β-diketone to form a substituted quinoline.[3] This makes 3-Fluoro-4-methoxyaniline a prime candidate for the synthesis of novel fluorinated quinoline-based agrochemicals.

The following section details a representative protocol for the synthesis of a 7-fluoro-6-methoxy-2,4-dimethylquinoline scaffold, a potential precursor to a range of fungicidal agents.

Experimental Protocol: Combes Synthesis of 7-Fluoro-6-methoxy-2,4-dimethylquinoline

This protocol outlines the synthesis of a key quinoline intermediate from 3-Fluoro-4-methoxyaniline.

Materials:

  • 3-Fluoro-4-methoxyaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 14.1 g (0.1 mol) of 3-Fluoro-4-methoxyaniline in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add 11.0 g (0.11 mol) of acetylacetone.

  • Acid Catalysis: Slowly and carefully add 10 mL of concentrated sulfuric acid to the reaction mixture. The addition should be done dropwise, with cooling if necessary, as the reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 200 g of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 7-fluoro-6-methoxy-2,4-dimethylquinoline.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ParameterExpected Value
Yield 70-85%
¹H NMR Peaks corresponding to aromatic, methoxy, and methyl protons
¹³C NMR Peaks corresponding to quinoline core, methoxy, and methyl carbons
Mass Spec (m/z) [M+H]⁺ peak corresponding to the molecular weight of the product

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aniline and the diketone, and its boiling point is suitable for the reflux conditions required for the reaction.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst to protonate the carbonyl group of the diketone, facilitating the initial nucleophilic attack by the aniline. It also serves as a dehydrating agent to drive the reaction towards the formation of the quinoline ring.

  • Neutralization and Extraction: The neutralization step is crucial to remove the acid catalyst and any unreacted starting materials. Extraction with an organic solvent like ethyl acetate allows for the separation of the desired organic product from the aqueous phase.

Further Functionalization of the Quinoline Scaffold

The synthesized 7-fluoro-6-methoxy-2,4-dimethylquinoline scaffold can be further modified to enhance its fungicidal activity. For instance, the methyl groups on the quinoline ring can be functionalized, or additional substituents can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. These modifications can be guided by structure-activity relationship (SAR) studies to optimize the molecule's interaction with its biological target.

Application in the Synthesis of a Picolinamide-Based Herbicidal Scaffold

Picolinamide derivatives are another important class of agrochemicals, known for their herbicidal activity.[1] While a direct synthesis from 3-Fluoro-4-methoxyaniline to a commercial picolinamide herbicide is not readily found in public literature, the aniline moiety is a key component in the synthesis of many such compounds. The following is a conceptual workflow for how 3-Fluoro-4-methoxyaniline could be utilized in the synthesis of a picolinamide precursor.

Conceptual Workflow:

This workflow illustrates a plausible synthetic route to a key intermediate for picolinamide herbicides.

G A 3-Fluoro-4-methoxyaniline Hydrochloride B Diazotization (NaNO2, HCl) A->B Step 1 C Sandmeyer Reaction (e.g., CuCl) B->C Step 2 D 3-Chloro-4-fluoro-1-methoxybenzene C->D Intermediate 1 E Nitration (HNO3, H2SO4) D->E Step 3 F 4-Chloro-5-fluoro-2-methoxynitrobenzene E->F Intermediate 2 G Reduction (e.g., Fe/HCl) F->G Step 4 H 4-Chloro-5-fluoro-2-methoxyaniline G->H Intermediate 3 I Coupling with Picolinic Acid Derivative H->I Step 5 J Picolinamide Scaffold I->J Final Scaffold

Caption: Conceptual workflow for the synthesis of a picolinamide scaffold.

In this conceptual pathway, the amine group of 3-Fluoro-4-methoxyaniline is first converted to a more versatile functional group, such as a chlorine atom, via a Sandmeyer reaction. Subsequent nitration and reduction steps would yield a substituted aniline that could then be coupled with a picolinic acid derivative to form the final picolinamide scaffold. This multi-step synthesis highlights the importance of strategic functional group interconversions in building complex agrochemical molecules.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its unique substitution pattern allows for the creation of complex heterocyclic scaffolds, such as quinolines and picolinamides, which are known to exhibit potent fungicidal and herbicidal activities. The protocols and workflows presented in this application note provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this key building block in the development of next-generation crop protection solutions. By understanding the underlying chemical principles and employing robust synthetic methodologies, the full potential of this compound can be harnessed to address the ongoing challenges in global agriculture.

References

  • Wikipedia. Combes quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
  • ChemicalBook. 3-Fluoro-4-methoxyaniline | 366-99-4. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5710925.htm]
  • PureSynth. 3-Fluoro-4-Methoxyaniline 98.0%(GC). [URL: https://www.puresynth.com/product/3-fluoro-4-methoxyaniline]
  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [URL: https://www.mdpi.com/1420-3049/30/5/1049]
  • TCI EUROPE N.V. 3-Fluoro-4-methoxyaniline 366-99-4. [URL: https://www.tcichemicals.com/BE/en/p/F0648]
  • Oakwood Chemical. 3-Fluoro-4-methoxyaniline. [URL: https://oakwoodchemical.com/Products/010679]

Sources

Application Note: Analytical Strategy for 3-Fluoro-4-methoxyaniline Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Context

3-Fluoro-4-methoxyaniline hydrochloride (CAS: 366-99-4 for free base) is a critical fluorinated aniline intermediate used in the synthesis of bioactive scaffolds, particularly kinase inhibitors and receptor antagonists in oncology and pain management pipelines.

In drug development, the purity of this Key Starting Material (KSM) is non-negotiable. Fluorinated regioisomers (e.g., 2-fluoro-4-methoxyaniline) possess distinct electronic and steric properties that can drastically alter the Structure-Activity Relationship (SAR) of the final drug candidate. Furthermore, residual nitro-precursors from synthesis are potential genotoxic impurities (PGIs) that require rigorous control under ICH M7 guidelines.

This application note outlines a "Triad of Purity" approach—integrating Chromatography, Spectroscopy, and Stoichiometry—to ensure the material meets the stringent requirements of GMP manufacturing.

Chemical Profile
PropertySpecification
Compound Name This compound
Structure Aniline ring with 3-Fluoro and 4-Methoxy substitution, HCl salt
Molecular Formula C

H

FNO

HCl
Molecular Weight 177.60 g/mol (Salt); 141.14 g/mol (Free Base)
pKa ~4.2 (Aniline nitrogen)
Solubility Soluble in Water, Methanol; Sparingly soluble in DCM
Key Impurities 3-Fluoro-4-methoxynitrobenzene (Precursor), 2-Fluoro-isomer

Analytical Workflow Strategy

The following logic gate ensures that only material meeting all chemical criteria moves forward in synthesis.

AnalyticalWorkflow Start Raw Material (3-Fluoro-4-methoxyaniline HCl) HPLC Protocol 1: RP-HPLC (Purity & Organic Impurities) Start->HPLC Decision1 Purity > 98.0%? No Nitro Impurity? HPLC->Decision1 NMR Protocol 2: 19F-NMR (Regioisomer Verification) Decision1->NMR Yes Reject REJECT / REPROCESS Decision1->Reject No Decision2 Single Fluorine Peak? NMR->Decision2 Titration Protocol 3: Argentometric Titration (Chloride Content) Decision2->Titration Yes Decision2->Reject No (Isomer detected) Decision3 Cl- Content 19.5% - 20.5%? Titration->Decision3 Release RELEASE FOR SYNTHESIS Decision3->Release Yes Decision3->Reject No (Stoichiometry fail)

Figure 1: Sequential decision tree for the purity assessment of 3-Fluoro-4-methoxyaniline HCl.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify the main peak purity and detect organic impurities, specifically the unreduced nitro intermediate (3-fluoro-4-methoxynitrobenzene).

Scientific Rationale: Anilines are basic (pKa ~4.2). Using a low pH mobile phase ensures the amine is fully protonated (


), improving solubility and preventing peak tailing caused by interaction with residual silanols on the column stationary phase. A C18 column provides sufficient hydrophobic retention to separate the polar aniline from the non-polar nitro impurities.
Method Parameters
  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 240 nm (Primary), 280 nm (Secondary).

    • Note: 240 nm typically captures the

      
       transition of the aniline ring.
      
  • Injection Volume: 5 µL.

Mobile Phase & Gradient[4]
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.02080Linear Gradient
18.02080Wash
18.1955Re-equilibration
23.0955Stop
Step-by-Step Procedure
  • Standard Preparation: Dissolve 10 mg of Reference Standard in 10 mL of 50:50 Water:Acetonitrile.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins to ensure complete dissolution of the salt.

  • System Suitability: Inject the standard 5 times.

    • RSD of Area < 2.0%.

    • Tailing Factor (T) < 1.5.

    • Theoretical Plates (N) > 5000.

  • Analysis: Inject blank, standard, and samples.

  • Calculation: Use Area Normalization for % Purity if no external standard calibration is used, or External Standard Method for assay (wt/wt).

Protocol 2: F-NMR Spectroscopy (Regioisomer Check)

Objective: Distinguish between 3-fluoro and 2-fluoro isomers, which may co-elute in HPLC.

Scientific Rationale: Fluorine-19 NMR is highly sensitive to the electronic environment. The chemical shift of the fluorine atom at the 3-position (meta to amine, ortho to methoxy) is distinct from the 2-position (ortho to amine, meta to methoxy). This provides a definitive structural identity check that HPLC-UV often misses.

Method Parameters
  • Solvent: DMSO-d

    
     (preferred for salt solubility) or D
    
    
    
    O.
  • Internal Standard:

    
    -Trifluorotoluene (optional, for quantitative NMR).
    
  • Scans: 64 (sufficient for high abundance).

Interpretation
  • 3-Fluoro-4-methoxyaniline: Expected shift

    
     to 
    
    
    
    ppm (doublet or multiplet due to H-F coupling).
  • Regioisomer (2-Fluoro): Will appear at a significantly different shift (typically shifted upfield/downfield by >5 ppm depending on solvent).

  • Acceptance Criteria: Single dominant peak in the aromatic fluorine region. No secondary peaks > 0.5% integral value.

Protocol 3: Argentometric Titration (Salt Stoichiometry)

Objective: Verify the hydrochloride salt formation and rule out free base or excess HCl.

Scientific Rationale: The hydrochloride salt must be stoichiometric (1:1). HPLC measures the organic cation, but not the counterion. Potentiometric titration with Silver Nitrate (


) specifically precipitates the chloride (

) as

, allowing precise calculation of the salt content.
Procedure
  • Reagents: 0.1 N Silver Nitrate (

    
    ), standardized.
    
  • Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (to prevent carbonate interference).

  • Apparatus: Potentiometric Titrator with Silver Electrode.

  • Execution:

    • Weigh accurately ~150 mg of dried sample.

    • Dissolve in the solvent mixture.[2]

    • Titrate with 0.1 N

      
       to the potentiometric endpoint.
      
  • Calculation:

    
    
    
    • Theoretical Chloride:

      
      .
      
    • Acceptance Range: 19.5% – 20.5%.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2733566, 3-Fluoro-4-methoxyaniline. Retrieved February 18, 2026, from [Link]

  • Dong, M. W. (2013). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fluorinated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a robust protocol for the analysis of fluorinated aniline derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Aniline and its halogenated derivatives are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Their accurate quantification is essential for process monitoring, quality control, and environmental analysis. This document details the underlying separation principles, emphasizing stationary phase selection, and provides a step-by-step protocol, data analysis guidelines, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Introduction and Principles of Separation

Fluorinated aniline derivatives often present unique challenges in chromatographic separation due to their structural similarities and basic nature. Successful HPLC analysis hinges on exploiting subtle differences in their physicochemical properties to achieve baseline resolution.

The Challenge of Basic Analytes

Aniline derivatives are basic compounds that can exhibit poor peak shape (tailing) in reverse-phase HPLC.[3] This issue arises from secondary interactions between the basic amine functional group and acidic residual silanol groups on the surface of conventional silica-based stationary phases.[3][4] These interactions lead to multiple retention mechanisms, causing peaks to broaden and tail, which compromises resolution and quantification.[3][4]

Strategies to mitigate this include:

  • Mobile Phase pH Control: Operating at a low pH (e.g., pH < 3) protonates the silanol groups, minimizing their interaction with the protonated basic analytes.[3][5] Conversely, using a high pH (pH > 7.5) can deprotonate the aniline, making it more non-polar and amenable to reverse-phase separation, though this requires a pH-stable column.[6][7]

  • High-Purity, End-Capped Columns: Modern, high-purity silica columns with advanced end-capping significantly reduce the number of accessible silanol groups, leading to improved peak symmetry for basic compounds.[3][4]

Stationary Phase Selection: C18 vs. Pentafluorophenyl (PFP)

While the C18 column is a workhorse in reverse-phase chromatography, relying primarily on hydrophobic interactions, its selectivity for structurally similar isomers of fluorinated anilines can be limited.[1] For these analytes, a Pentafluorophenyl (PFP) stationary phase often provides superior performance.

  • C18 (Octadecylsilane): Separates primarily based on hydrophobicity. While effective for many basic compounds, it may fail to resolve positional isomers of fluorinated anilines.[6][7]

  • PFP (Pentafluorophenylpropyl): Offers a multi-modal separation mechanism. In addition to hydrophobic interactions, PFP phases provide dipole-dipole, π-π stacking, and charge-transfer interactions due to the electron-rich fluorinated phenyl ring.[8][9] These additional interactions are particularly effective for separating halogenated aromatic compounds and their regioisomers, often providing unique selectivity that is unachievable on a C18 column.[8][10][11] Columns that combine both C18 and PFP functionalities can offer the benefits of both interaction types.[9][11]

Experimental Protocol

This protocol provides a starting point for the analysis of fluorinated aniline derivatives. Optimization may be required based on the specific analytes and sample matrix.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[1]

  • Column: ACE C18-PFP, 4.6 x 150 mm, 5 µm (or equivalent PFP-based column). A standard C18 column can be used for initial screening.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Water, HPLC Grade (e.g., Milli-Q)

    • Trifluoroacetic Acid (TFA) or Phosphoric Acid

    • Fluorinated aniline standards (high purity)

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Prep (e.g., 0.1% TFA in H2O/ACN) Filter & Degas C Equilibrate Column (10-15 column volumes) A->C B Standard & Sample Prep Dissolve in Mobile Phase D Inject Sample (5-10 µL) B->D E Run Gradient/ Isocratic Method D->E F Detect Peaks (UV) (e.g., 254 nm) E->F G Integrate & Quantify (Calibration Curve) F->G H Generate Report G->H

Caption: Experimental workflow for HPLC analysis of fluorinated anilines.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA is a strong ion-pairing agent that improves the peak shape of basic compounds.[12] It also acidifies the mobile phase to suppress silanol interactions.[4]

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly before use.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of each fluorinated aniline standard in methanol.

    • Create a working standard mixture by diluting the stock solutions in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a final concentration of 10-20 µg/mL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to a concentration within the expected calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[13]

  • Chromatographic Conditions:

    • The following are recommended starting conditions, which should be optimized for specific separations.

ParameterRecommended SettingRationale
Column ACE C18-PFP, 4.6 x 150 mm, 5 µmProvides multiple interaction mechanisms for enhanced selectivity of halogenated aromatics.[9][11]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in ACNAcidic modifier improves peak shape for basic anilines.[6][12]
Gradient 10% B to 70% B over 15 minA gradient elution is suitable for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 5 µLSmall volume minimizes potential for peak distortion from the sample solvent.
Column Temp. 30 °CTemperature control enhances reproducibility.[6]
Detection (UV) 254 nm or 280 nmAniline and its derivatives show strong absorbance at these wavelengths.[14][15]
  • Data Analysis:

    • Identify analyte peaks by comparing retention times with pure standards.

    • Construct a calibration curve by plotting the peak area against the concentration for a series of standards.

    • Quantify the analytes in the samples using the linear regression equation derived from the calibration curve.[1]

Results and Discussion

Using the conditions described above, a mixture of fluorinated aniline isomers can be effectively separated. The PFP column chemistry is expected to provide enhanced resolution between positional isomers compared to a standard C18 phase.

Table 1: Expected Chromatographic Performance

Analyte ExampleExpected Retention Time (min)Tailing Factor (As)Resolution (Rs)
4-Fluoroaniline6.5≤ 1.2> 2.0 (from Aniline)
3-Chloro-4-fluoroaniline8.2≤ 1.2> 2.0
2,4-Difluoroaniline7.1≤ 1.2> 2.0

Note: Values are illustrative and will vary based on the specific analytes, column, and system.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary silanol interactions.2. Mobile phase pH too high.1. Use a highly end-capped column or a PFP column.[3]2. Lower mobile phase pH to < 3 using an additive like TFA or phosphoric acid.[5]
Poor Resolution 1. Inappropriate stationary phase.2. Gradient is too steep.1. Switch from C18 to a PFP or Phenyl-Hexyl phase for alternative selectivity.[16]2. Decrease the gradient slope (e.g., run over 20-25 min instead of 15 min).[6]
Shifting Retention Times 1. Column not equilibrated.2. Mobile phase composition drift.3. Column degradation.1. Ensure column is equilibrated with at least 10-15 column volumes of initial mobile phase.2. Prepare fresh mobile phase daily.3. Flush the column or replace if performance does not improve.
High Backpressure 1. Blocked column inlet frit.2. Sample precipitation.1. Filter all samples and mobile phases. Use an in-line filter or guard column.[3]2. Reverse flush the column (if permitted by manufacturer).[3] Ensure sample is fully dissolved in the mobile phase.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the analysis of fluorinated aniline derivatives. The strategic selection of a Pentafluorophenyl (PFP) stationary phase offers significant advantages in selectivity, particularly for resolving challenging positional isomers. By carefully controlling mobile phase pH and following the outlined protocol, researchers can achieve excellent peak shape, resolution, and accurate quantification, supporting critical activities in pharmaceutical development and quality control.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (2025). Advantages of pentafluorophenylpropyl stationary phase over conventional C18 stationary phase—Application to analysis of triamcinolone acetonide.
  • Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.
  • HPLC. (n.d.). ACE C18-PFP technical brochure.
  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds.
  • EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Agilent. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

Sources

reaction conditions for nucleophilic substitution with 3-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Substitution with 3-Fluoro-4-methoxyaniline: Application Notes and Protocols

Introduction: Navigating the Reactivity of a Privileged Scaffold

3-Fluoro-4-methoxyaniline, also known as 3-fluoro-p-anisidine, is a key structural motif and versatile building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its utility lies in the strategic placement of three distinct functional groups—an amine, a methoxy ether, and a fluorine atom—each offering a handle for diverse chemical transformations. This guide focuses specifically on the nucleophilic aromatic substitution (S_N_Ar) at the fluorine-bearing carbon, a reaction of paramount importance for constructing carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds.

While the S_N_Ar reaction is a cornerstone of aromatic chemistry, the electronic nature of 3-fluoro-4-methoxyaniline presents a unique challenge. Classical S_N_Ar reactions are most efficient on electron-poor aromatic rings, where electron-withdrawing groups positioned ortho or para to the leaving group stabilize the negatively charged intermediate (the Meisenheimer complex).[3][4] In 3-fluoro-4-methoxyaniline, the potent electron-donating effects of the para-methoxy and meta-amino groups enrich the aromatic ring with electron density, rendering it "unactivated" and inherently less reactive towards nucleophiles under classical conditions.[5]

However, the very feature that makes fluorine a poor leaving group in aliphatic S_N_2 reactions—its high electronegativity—makes it an excellent leaving group in S_N_Ar.[3][6] The rate-determining step in S_N_Ar is the initial attack of the nucleophile to form the Meisenheimer complex, a step that is accelerated by the strong inductive electron withdrawal of fluorine, which polarizes the C-F bond and lowers the energy of the transition state.[4][7] The subsequent, rapid elimination of the fluoride ion restores aromaticity.

Overcoming the deactivating effect of the electron-donating groups requires carefully chosen reaction conditions. This guide details modern, field-proven protocols that leverage strong bases, polar aprotic solvents, and elevated temperatures to facilitate these challenging but highly valuable transformations.

Core Principles and Mechanistic Overview

The S_N_Ar reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Addition: The nucleophile attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.

  • Elimination: The aromatic system is regenerated through the expulsion of the fluoride ion, which is a favorable leaving group in this context.

Caption: The Addition-Elimination Mechanism of S_N_Ar.

Reaction Conditions: A Summary for Key Nucleophile Classes

The success of S_N_Ar on 3-fluoro-4-methoxyaniline is highly dependent on the choice of base, solvent, and temperature. The following table summarizes typical conditions for common nucleophile classes, providing a starting point for reaction development.

Nucleophile ClassExample NucleophileBase (Equivalents)SolventTemperature (°C)Time (h)Typical Yield
Nitrogen MorpholineK₃PO₄ (1.5 - 2.0)DMSO, tert-Amyl Alcohol110 - 14012 - 24Good to Excellent
Nitrogen IndoleKOH (3.0)DMSO100 - 13524Fair to Good
Oxygen 4-MethoxyphenolK₂CO₃ or Cs₂CO₃ (2.0)DMF, DMSO120 - 15018 - 36Moderate to Good
Carbon Phenylacetonitrilet-Bu-P4 (catalytic)Mesitylene140 - 18012 - 24Good

Detailed Experimental Protocols

General Considerations:

  • Inert Atmosphere: Reactions employing strong bases (e.g., KOH, KOtBu) or air-sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric moisture and CO₂.[8]

  • Anhydrous Solvents: Use of anhydrous solvents is crucial, as water can protonate the nucleophile or base, reducing its reactivity.[8]

  • Safety: Always consult the Safety Data Sheet (SDS) for all reagents. Handle strong bases and polar aproc tic solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Base-Promoted N-Arylation with Morpholine

This protocol describes a typical procedure for the coupling of a secondary amine with 3-fluoro-4-methoxyaniline, a common transformation in the synthesis of bioactive molecules.

Materials:

  • 3-Fluoro-4-methoxyaniline (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Phosphate (K₃PO₄, 1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-methoxyaniline and potassium phosphate.

  • Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Via syringe, add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Add morpholine to the stirring suspension at room temperature.

  • Heat the reaction mixture to 120 °C and maintain for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMSO, and dry over anhydrous sodium sulfate.[8]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

Protocol 2: KOH-Promoted N-Arylation with Indole

This procedure details the N-arylation of indole, a reaction that can be challenging due to the moderate nucleophilicity of the indole nitrogen. The use of a strong base like KOH in DMSO is essential for success.[9][10]

Materials:

  • 3-Fluoro-4-methoxyaniline (2.5 eq)

  • Indole (1.0 eq)

  • Potassium Hydroxide (KOH, 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add powdered potassium hydroxide.

  • Under a stream of nitrogen, add 3-fluoro-4-methoxyaniline, indole, and anhydrous DMSO.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 135 °C for 24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding deionized water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic extracts, wash with water, then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue via silica gel chromatography to isolate the desired 1-aryl-indole product.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for performing and purifying the products from these S_N_Ar reactions.

Caption: General workflow for S_N_Ar reactions.

Conclusion and Future Perspectives

While the nucleophilic aromatic substitution of the electron-rich 3-fluoro-4-methoxyaniline scaffold requires forcing conditions under traditional thermal protocols, it remains a robust and reliable method for generating diverse molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to successfully perform these transformations. For substrates that are sensitive to high temperatures or strong bases, exploration of alternative methodologies such as organic photoredox catalysis may provide a milder and more efficient route to the desired products.[5] As the demand for complex fluorinated anilines in drug discovery continues to grow, the development of even more versatile and efficient catalytic systems for the functionalization of these "unactivated" systems will remain an active and important area of chemical research.

References

  • Twilton, J., Le, C., & MacMillan, D. W. C. (2017). The merger of photoredox and organocatalysis. Nature Reviews Chemistry, 1(7), 0052. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Available at: [Link]

  • Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link]

  • Li, X. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Accounts of Chemical Research. Available at: [Link]

  • Zeng, Q., & Choy, W. Y. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1109. Available at: [Link]

  • ResearchGate. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

Sources

Application Note: Synthesis and Applications of Novel Polymers from 3-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel polymers derived from the 3-Fluoro-4-methoxyaniline monomer. The introduction of fluoro and methoxy functional groups onto the polyaniline backbone offers a strategic approach to tailor the polymer's physicochemical properties, such as solubility, thermal stability, and electrochemical behavior. This document details a robust protocol for the chemical oxidative polymerization of 3-Fluoro-4-methoxyaniline, explains the rationale behind key experimental parameters, and discusses promising applications in advanced materials science, including corrosion protection and innovative drug delivery systems. This note is intended to serve as a practical resource for researchers aiming to explore the unique potential of functionalized polyaniline derivatives.

Introduction: The Rationale for Functionalized Polyanilines

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[1][2] However, its application in many advanced fields has been hampered by poor processability, primarily its limited solubility in common organic solvents.[1] A proven strategy to overcome this limitation is the introduction of functional groups onto the aniline monomer.

The monomer 3-Fluoro-4-methoxyaniline is a particularly promising building block. The presence of:

  • A Fluoro Group: The strong carbon-fluorine bond can enhance the polymer's thermal stability and oxidative resistance.[3][4] Fluorination is also known to increase lipophilicity and metabolic stability, which are highly desirable traits for biomedical applications.[5]

  • A Methoxy Group: This electron-donating group can influence the electronic properties and may improve solubility.

The resulting polymer, poly(3-fluoro-4-methoxyaniline), combines the intrinsic properties of the PANI backbone with the unique characteristics imparted by its substituents, opening avenues for new materials with tailored functionalities.

Monomer Specifications: 3-Fluoro-4-methoxyaniline

Before commencing any synthesis, it is critical to understand the properties and handling requirements of the monomer.

PropertyValueReference
CAS Number 366-99-4[6][7]
Synonyms 3-Fluoro-p-anisidine, 4-Amino-2-fluoroanisole[6]
Chemical Formula C₇H₈FNO[6]
Molecular Weight 141.15 g/mol [6]
Appearance Light beige to yellow-brown crystalline powder[7]
Melting Point 81-83 °C[7]
Boiling Point 135 °C / 18 mmHg[7]

Safety and Handling: 3-Fluoro-4-methoxyaniline is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8][9] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

Polymerization of 3-Fluoro-4-methoxyaniline

Principle of Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used, scalable, and straightforward method for synthesizing polyaniline and its derivatives.[1][10] The reaction mechanism involves the oxidation of the aniline monomer to form radical cations, which then couple to form dimers, oligomers, and finally the polymer chain.[11]

The key components of the reaction are:

  • Monomer: 3-Fluoro-4-methoxyaniline.

  • Acidic Medium: An acid, typically hydrochloric acid (HCl), is crucial. It serves to protonate the monomer, increasing its solubility in the aqueous medium, and acts as a "dopant" for the resulting polymer, rendering it electrically conductive.[1][11] The acidic environment also helps prevent the formation of undesirable branched structures.[11]

  • Oxidizing Agent: An oxidant is required to initiate the polymerization. Ammonium persulfate (APS) is a common and effective choice due to its high redox potential and water solubility.[1][3][12] The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization rate and the properties of the final polymer.[1]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of poly(3-fluoro-4-methoxyaniline).

G cluster_prep Reagent Preparation cluster_reaction Polymerization cluster_workup Purification & Drying Monomer Dissolve Monomer in 1M HCl Cool Cool Monomer Solution (0-5 °C) Monomer->Cool Oxidant Dissolve APS in 1M HCl Add Add APS Solution Dropwise with Stirring Oxidant->Add Cool->Add React React for 24h (maintain 0-5 °C) Add->React Filter Vacuum Filtration React->Filter Wash1 Wash with 1M HCl Filter->Wash1 Wash2 Wash with Acetone Wash1->Wash2 Dry Dry under Vacuum (40-50 °C) Wash2->Dry FinalPolymer FinalPolymer Dry->FinalPolymer Characterize Polymer

Caption: Workflow for Chemical Oxidative Polymerization.

Detailed Protocol: Chemical Oxidative Polymerization

This protocol is adapted from established methods for synthesizing polyaniline derivatives.[12]

Materials:

  • 3-Fluoro-4-methoxyaniline (Monomer)

  • Ammonium persulfate (APS) (Oxidant)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Acetone

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beakers and graduated cylinders

  • Dropping funnel

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Prepare a 1 M HCl Solution: In a fume hood, carefully add 83 mL of concentrated HCl to 917 mL of DI water to make 1 L of 1 M HCl solution.

  • Monomer Solution: In a 250 mL beaker, dissolve a specific amount of 3-Fluoro-4-methoxyaniline (e.g., 1.41 g, 10 mmol) in 50 mL of 1 M HCl. Stir until fully dissolved. The solution may be lightly colored.

  • Oxidant Solution: In a separate 100 mL beaker, prepare the oxidant solution by dissolving APS in 50 mL of 1 M HCl. A typical molar ratio of monomer to oxidant is 1:1.25.[12] For 10 mmol of monomer, use 2.85 g (12.5 mmol) of APS.

  • Initiate Polymerization:

    • Place the beaker containing the monomer solution in an ice bath on a magnetic stirrer and cool to 0-5 °C.

    • Once cooled, begin adding the APS solution dropwise to the monomer solution using a dropping funnel over a period of 30-60 minutes. Constant, vigorous stirring is essential.

    • Causality: A slow, dropwise addition at low temperatures is critical to control the exothermic reaction, prevent the formation of low-molecular-weight oligomers, and promote the growth of longer, more uniform polymer chains.[1][13]

  • Reaction: After the addition is complete, leave the reaction mixture stirring in the ice bath for 24 hours. You will observe a significant color change as the polymerization progresses, typically to a dark green or black, indicating the formation of the conductive emeraldine salt form of the polymer.[11][12]

  • Polymer Isolation and Purification:

    • Collect the polymer precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate thoroughly with several portions of 1 M HCl until the filtrate runs clear and colorless. This step is crucial for removing unreacted monomer, oxidant, and water-soluble oligomers.[10]

    • Perform a final wash with acetone to remove any remaining organic impurities.[10]

  • Drying: Dry the purified polymer in a vacuum oven at 40-50 °C for at least 24 hours or until a constant weight is achieved. The final product should be a dark powder.

Polymer Characterization

To confirm the successful synthesis and understand the properties of the poly(3-fluoro-4-methoxyaniline), the following characterization techniques are recommended:

  • FTIR Spectroscopy: To confirm the polymer structure. Expect to see characteristic peaks for C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-F and C-O-C stretching.

  • UV-Vis Spectroscopy: To study the electronic transitions. In a solvent like NMP, the doped polymer should show characteristic absorption bands related to polaron and bipolaron transitions.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability. Fluorinated polyanilines are expected to exhibit higher thermal stability compared to unsubstituted PANI.[3][4]

  • Solubility Tests: Assess the solubility of the synthesized polymer in various organic solvents (e.g., NMP, DMF, DMSO). The presence of the fluoro and methoxy groups is expected to enhance solubility.[3]

  • Four-Point Probe Measurement: To determine the electrical conductivity of a pressed pellet of the polymer powder.

Properties and Potential Applications

The unique structure of poly(3-fluoro-4-methoxyaniline) suggests a range of enhanced properties and novel applications.

Expected Physicochemical Properties
PropertyExpected Outcome vs. Unsubstituted PANIRationale
Solubility ImprovedSubstituents disrupt chain packing and increase interaction with organic solvents.[1][3]
Thermal Stability EnhancedThe high bond energy of the C-F bond increases resistance to thermal degradation.[3][4]
Processability ImprovedHigher solubility allows for easier solution-based processing (e.g., spin coating, casting).
Conductivity Potentially LowerThe electron-withdrawing nature of fluorine can decrease the conductivity of the polymer backbone.[3][14]
Application Focus 1: Advanced Corrosion Protection

Polyanilines are effective anticorrosion coatings because they can induce the formation of a passive, protective metal oxide layer on steel surfaces.[15][16] The enhanced solubility and adhesion of substituted polyanilines can lead to more uniform and robust protective films.[15]

Protocol Insight: The synthesized poly(3-fluoro-4-methoxyaniline) can be dissolved in a solvent like toluene or NMP and mixed with a commercial binder (e.g., epoxy) to create a primer coating.[11][17] This coating can then be applied to steel panels by brushing or spraying and tested using electrochemical methods like potentiodynamic polarization or electrochemical impedance spectroscopy in a corrosive environment (e.g., 3.5% NaCl solution).[16][18]

Application Focus 2: Stimuli-Responsive Drug Delivery

The integration of fluorine into polymer structures is a highly active area of research in drug delivery.[5] Fluorinated polymers can offer enhanced stability, controlled drug release profiles, and improved cellular uptake.[5][19] Furthermore, as a conducting polymer, the redox state of the poly(3-fluoro-4-methoxyaniline) backbone can be changed electrochemically. This property can be harnessed to create "smart" drug delivery systems where drug release is triggered by an electrical stimulus.[20][21]

Conceptual Workflow: Electrically-Triggered Drug Release

G cluster_loading Drug Loading cluster_release Stimulated Release Polymer Polymer Matrix (Oxidized State) Load Drug is Entrapped via Electrostatic Interaction Polymer->Load Drug Drug Molecule (e.g., Doxorubicin) Drug->Load Stimulus Apply Electrical Potential (Reduction) Load->Stimulus Conform Polymer Changes Conformation/Charge Stimulus->Conform Release Electrostatic Repulsion Releases Drug Conform->Release Target Target Release->Target Therapeutic Effect

Caption: Concept for Stimuli-Responsive Drug Delivery.

Protocol Insight: For drug delivery applications, the polymer could be processed into nanoparticles. A therapeutic agent could be incorporated during the nanoparticle formulation process. The release kinetics would then be studied with and without the application of an electrical potential to demonstrate controlled, on-demand release.

References

  • Tech Briefs. (2018). Polyaniline Compounds for Protection Against Corrosion.
  • Polymerization of new aniline derivatives: synthesis, characterization and applic
  • Oxidative polymerization of aniline in acidic medium. (n.d.).
  • Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles. (2016).
  • Yasuda, A., & Shimidzu, T. (1992). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. SciSpace.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Fluorinated Organic Polymers for Cancer Drug Delivery. (2024). PubMed.
  • Application of polyaniline in corrosion protection of metals. (n.d.). CORE.
  • Corrosion protection with polyaniline and polypyrrole as anticorrosive additives for epoxy paint. (n.d.).
  • Liu, C. (2001). Enhancement of Corrosion Protection Effect in Polyaniline via the Formation of Polyaniline−Clay Nanocomposite Materials.
  • Corrosion Resistance Study of Cyclocarboxypropyl Oleic Acid-Doped Polyaniline/Epoxy Composite Co
  • Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity. (n.d.).
  • Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging. (n.d.).
  • Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (n.d.).
  • Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (2021). PMC.
  • New Polyaniline Derivative with Two Central Ester Groups: Synthesis, Characterization, and Theoretical Study. (2023). PMC.
  • Electrically Stimulated Tunable Drug Delivery From Polypyrrole-Coated Polyvinylidene Fluoride. (2021). PMC.
  • Electrically Stimulated Tunable Drug Delivery From Polypyrrole-Coated Polyvinylidene Fluoride. (2021). Frontiers.
  • p-Anisidine 4-Methoxyaniline. (n.d.). Sigma-Aldrich.
  • 3-Fluoro-4-Methoxyaniline 98.0%(GC). (n.d.). PureSynth.
  • Electrochemical Polymeriz
  • Synthesis and characterization of fluorine-substituted polyanilines. (n.d.).
  • Electrochemical synthesis of fluorinated polyanilines. (n.d.).
  • 3-Fluoro-4-methoxyaniline, 98+%. (n.d.). Thermo Scientific Chemicals.
  • 366-99-4 Cas No. | 3-Fluoro-4-methoxyaniline. (n.d.). Apollo Scientific.
  • Electrochemical Polymerization of Aniline. (2003).
  • Fluorinated Polyimides: Synthesis, Properties, and Applications. (n.d.).
  • 4 Electrochemical Polymerization of Aniline. (2012). Semantic Scholar.
  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. (2023). MDPI.
  • 3-Fluoro-4-methoxyaniline. (n.d.). Synquest Labs.
  • Synthesis and Structural Characterization of p-Carboranylamidine Deriv
  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (2018).

Sources

Strategic Synthesis of Novel Leucine Ureido Derivatives via Isocyanate Pathway with 3-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Urea-containing compounds are a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs, including kinase inhibitors like Sorafenib.[1][2] Their function as rigid, yet effective, hydrogen bond donors and acceptors makes them privileged scaffolds for interacting with biological targets. This application note provides a detailed, field-proven protocol for the synthesis of unsymmetrical leucine ureido derivatives, specifically by coupling an L-leucine ester with 3-fluoro-4-methoxyaniline. We will focus on a reliable and scalable isocyanate-based method utilizing triphosgene as a solid phosgene surrogate, offering a practical approach for research and drug development professionals. The causality behind experimental choices, in-depth characterization, and critical safety protocols are thoroughly discussed to ensure reproducible and validated results.

Introduction: The Significance of the Urea Moiety

The N,N'-disubstituted urea linkage is a critical pharmacophore in a multitude of therapeutic agents. Its prevalence stems from its structural and electronic properties: the planar geometry and the presence of two N-H hydrogen bond donors and a carbonyl hydrogen bond acceptor allow for strong and specific interactions within protein binding pockets. Leucine derivatives, in particular, are of significant interest as they can introduce chirality and lipophilic side chains that can probe hydrophobic regions of a target, making them valuable building blocks for libraries aimed at discovering novel inhibitors for enzymes like aminopeptidase N (APN).[3][4]

The synthesis of unsymmetrical ureas, however, presents a challenge: preventing the formation of undesired symmetrical byproducts.[5] While numerous methods exist, including the use of carbonyldiimidazole (CDI) or carbamate intermediates, the in-situ generation of an isocyanate from one amine partner followed by immediate reaction with the second amine remains one of the most efficient and widely adopted strategies in process chemistry.[6][7] This guide focuses on this robust pathway.

Synthetic Strategy and Mechanism

The overall strategy involves a two-step, one-pot reaction. First, 3-fluoro-4-methoxyaniline is converted into its corresponding isocyanate intermediate using triphosgene. Triphosgene, a stable crystalline solid, serves as a safer and more manageable source of phosgene for laboratory-scale synthesis.[7] The highly reactive isocyanate is not isolated but is immediately treated with L-leucine methyl ester hydrochloride in the presence of a tertiary amine base to yield the target urea derivative.

The mechanism proceeds as follows:

  • Isocyanate Formation: Triphosgene decomposes in the presence of a base to generate phosgene, which reacts with 3-fluoro-4-methoxyaniline to form an unstable N-carbonyl chloride. Subsequent elimination of HCl yields the highly electrophilic 3-fluoro-4-methoxyphenyl isocyanate.

  • Urea Formation: The free amine of L-leucine methyl ester (liberated from its hydrochloride salt by the base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This forms a stable urea linkage, completing the synthesis.

Reaction_Mechanism cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Coupling Aniline 3-Fluoro-4-methoxyaniline Isocyanate 3-Fluoro-4-methoxyphenyl Isocyanate (in situ) Aniline->Isocyanate  + Triphosgene  Base (TEA)  DCM, 0°C to RT Triphosgene Triphosgene (Phosgene Source) Product Target Leucine Ureido Derivative Isocyanate->Product  + Leucine Ester  Base (TEA)  DCM, 0°C to RT LeucineEster L-Leucine Methyl Ester (as HCl salt + Base)

Figure 1: High-level overview of the two-step, one-pot synthetic mechanism.

Detailed Application Protocol

This protocol details the synthesis of N-(3-fluoro-4-methoxyphenyl)-N'-((S)-1-methoxy-3-methyl-1-oxobutan-2-yl)urea.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
3-Fluoro-4-methoxyaniline≥98%Sigma-Aldrich366-99-4Toxicant, handle with care.[8][9]
L-Leucine methyl ester HCl≥99%Sigma-Aldrich7519-37-1Hygroscopic, store in desiccator.
Triphosgene (BTC)≥98%Sigma-Aldrich32315-10-9Extremely Toxic . Handle only in a certified fume hood.
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich121-44-8Use freshly distilled or from a sure-seal bottle.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use anhydrous solvent to prevent quenching of isocyanate.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction and chromatography.
HexaneACS GradeFisher Scientific110-54-3For chromatography.
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9For drying organic layers.
Silica Gel230-400 meshSorbent Technologies63231-67-4For column chromatography.

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) manifold

  • Low-temperature bath (ice/water)

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Flash chromatography system or glass column

  • Analytical instruments: NMR, LC-MS

Experimental Workflow

Experimental_Workflow A Setup & Inert Atmosphere B Prepare Triphosgene Solution (in Anhydrous DCM) A->B C Prepare Aniline Solution (Aniline + TEA in DCM) A->C D Isocyanate Formation (Add B to C at 0°C) B->D C->D E Reaction Monitoring (TLC) (Consumption of Aniline) D->E G Urea Coupling Reaction (Add F to D at 0°C, warm to RT) E->G F Prepare Leucine Ester Solution (Leucine Ester HCl + TEA in DCM) F->G H Reaction Quench (Add water or sat. NaHCO₃) G->H I Aqueous Work-up (Separate layers, extract, wash) H->I J Drying & Concentration (Dry with MgSO₄, Rotovap) I->J K Purification (Silica Gel Chromatography) J->K L Characterization (NMR, LC-MS) K->L

Figure 2: Step-by-step experimental workflow from setup to final product characterization.

Step-by-Step Synthesis Protocol

CAUTION: This reaction must be performed in a well-ventilated chemical fume hood. Triphosgene is highly toxic and corrosive.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Preparation:

    • Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with 3-fluoro-4-methoxyaniline (1.41 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

    • Add triethylamine (TEA, 3.1 mL, 22.0 mmol). Rationale: A slight excess of base is used to neutralize the HCl generated during both reaction steps.

    • Cool the flask to 0°C using an ice-water bath.

  • Isocyanate Formation:

    • In a separate dry flask, dissolve triphosgene (1.09 g, 3.7 mmol, 0.37 equivalents) in anhydrous DCM (20 mL). Rationale: Triphosgene is added as a solution to ensure better control over the reaction rate and temperature.

    • Transfer the triphosgene solution to the dropping funnel.

    • Add the triphosgene solution dropwise to the stirred aniline solution at 0°C over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has disappeared.

  • Urea Coupling:

    • In a separate beaker, suspend L-leucine methyl ester hydrochloride (1.82 g, 10.0 mmol) in anhydrous DCM (20 mL).

    • Cool this suspension to 0°C and add TEA (1.4 mL, 10.0 mmol) to liberate the free amine. Stir for 10 minutes.

    • Cool the main reaction flask (containing the in-situ generated isocyanate) back down to 0°C.

    • Add the leucine ester free-base suspension to the isocyanate solution dropwise over 20 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine all organic layers and wash sequentially with 1M HCl (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL). Rationale: The acid wash removes excess TEA, while the base wash removes any acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil or solid should be purified by silica gel column chromatography. A typical elution system is a gradient of 20% to 50% ethyl acetate in hexane.[10]

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield the final product as a white solid.

Characterization and Data

The final product should be characterized to confirm its structure and assess its purity.

AnalysisExpected Results for C₁₄H₁₈FN₃O₄
Appearance White to off-white solid
Yield 75-85% (typical)
¹H NMR Consistent peaks for aromatic protons (3H), methoxy group (3H), leucine side chain (9H), and urea N-H protons (2H).
¹³C NMR ~14 distinct carbon signals, including the key urea carbonyl peak around 155-160 ppm.
LC-MS (ESI+) Expected m/z: 312.13 [M+H]⁺, Purity >95% by HPLC.[11]
FT-IR (KBr) Characteristic peaks for N-H stretch (~3300 cm⁻¹), C=O (urea) stretch (~1640 cm⁻¹), and C-F stretch (~1200 cm⁻¹).

Safety and Handling

  • 3-Fluoro-4-methoxyaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9] Handle in a fume hood with appropriate PPE.[8]

  • Triphosgene: Extremely toxic and corrosive. Reacts with moisture to release phosgene gas. All manipulations must be conducted in a certified chemical fume hood. Avoid inhalation and skin contact. Any residual triphosgene or phosgene in the reaction can be quenched by adding a solution of aqueous ammonia.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a well-ventilated area.

  • Triethylamine (TEA): Flammable and corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[9][12]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a leucine ureido derivative using 3-fluoro-4-methoxyaniline. By leveraging a well-controlled, isocyanate-based strategy, researchers can reliably access this class of compounds, which hold significant potential in drug discovery programs. The emphasis on understanding the rationale behind each step, coupled with stringent safety measures and thorough characterization, ensures the generation of high-quality, validated molecules ready for biological evaluation.

References

  • Luo, Y., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 41: 3140–3146. Available from: [Link]

  • Lv, P-C., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8, 38101-38117. Available from: [Link]

  • Al-Omary, F. A., et al. (2025). Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells. PubMed. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Ovid. Available from: [Link]

  • Semantic Scholar. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ureas. Available from: [Link]

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Available from: [Link]

  • Reddy, T. S., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Available from: [Link]

  • Shi, F., et al. (2025). Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. RSC Advances. Available from: [Link]

  • Zhang, Y., et al. (2019). Leucine ureido derivatives as aminopeptidase N inhibitors using click chemistry. Part II. Bioorganic & Medicinal Chemistry, 27(6), 1153-1165. Available from: [Link]

  • ResearchGate. (2025). Synthesis, biological and pharmacokinetic characterization of a novel leucine ureido derivative as a multi-target anticancer agent. Available from: [Link]

  • Liu, A., et al. (2016). Novel leucine ureido derivatives as aminopeptidase N inhibitors. Design, synthesis and activity evaluation. Bioorganic & Medicinal Chemistry Letters, 26(6), 1618-1621. Available from: [Link]

  • Magano, J., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1264-1267. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, biological and pharmacokinetic characterization of novel leucine ureido derivative as multi-target anticancer agent. Available from: [Link]

  • Galvin, P. G. (2008). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. Available from: [Link]

  • Sabbioni, G., & Tinner, U. (1998). Reactions of 4-methylphenyl isocyanate with amino acids. PubMed. Available from: [Link]

Sources

Application Note: High-Performance Azo Dye Production using 3-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing high-performance fluorinated azo dyes using 3-Fluoro-4-methoxyaniline (CAS 366-99-4) as the primary diazo component. While widely recognized in pharmaceutical synthesis (e.g., for kinase inhibitors), this intermediate is increasingly valued in advanced color chemistry. The specific substitution pattern—an electron-donating methoxy group para to the amine, flanked by an electron-withdrawing fluorine atom—creates a unique "push-pull" electronic environment. This configuration enhances photostability , improves solubility in organic matrices (crucial for LCD/OLED applications), and allows for precise spectral tuning unavailable in non-fluorinated analogues.

Chemical Profile & Strategic Value

The "Fluorine Effect" in Chromophores

The incorporation of fluorine into dye scaffolds is a critical strategy for modern high-performance materials.

  • Steric & Electronic Tuning: The small Van der Waals radius of fluorine (1.47 Å) mimics hydrogen sterically but exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO energy level of the final dye, often resulting in a bathochromic (red) shift and increased molar extinction coefficients.

  • Enhanced Stability: The C–F bond is metabolically and chemically robust (approx. 116 kcal/mol). In dyes, this substitution blocks metabolically labile sites and improves resistance to UV degradation (lightfastness).

Precursor Specifications
PropertySpecification
Chemical Name 3-Fluoro-4-methoxyaniline
CAS Number 366-99-4
Molecular Weight 141.14 g/mol
Appearance Off-white to grey/brown crystalline powder
Purity Requirement ≥ 98.0% (GC/HPLC) for dye synthesis
Melting Point 81–84 °C
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water

Mechanism of Action: Diazotization & Coupling[1][2][3]

The synthesis relies on the formation of a diazonium salt followed by an electrophilic aromatic substitution (azo coupling).[1]

  • Diazotization: The amine reacts with nitrous acid (generated in situ from

    
    ) to form the electrophilic diazonium cation 
    
    
    
    . The fluorine atom at the meta position destabilizes the diazonium salt slightly via induction, requiring strict temperature control (
    
    
    ) to prevent decomposition into phenols.
  • Coupling: The diazonium salt attacks an electron-rich coupling component (e.g., 2-Naphthol or N,N-Diethylaniline). The methoxy group at the para position of the diazo component acts as an auxochrome, intensifying color yield.

Diagram 1: Synthesis Logic Flow

DyeSynthesis cluster_0 Critical Control Point Start 3-Fluoro-4- methoxyaniline Diazo Diazonium Salt Intermediate Start->Diazo Diazotization Reagents NaNO2 / HCl (0-5°C) Reagents->Diazo Product Crude Fluorinated Azo Dye Diazo->Product Coupling (SEAr Mechanism) Coupler Coupler (e.g., 2-Naphthol) Coupler->Product Buffer pH Control (Acetate/Carbonate) Buffer->Product Catalysis Purified High-Purity Dye Crystal Product->Purified Recrystallization

Caption: Workflow for the conversion of 3-Fluoro-4-methoxyaniline into functional azo dyes. Critical control lies in the stability of the diazonium intermediate.

Experimental Protocols

Protocol A: Diazotization (The Activation Step)

Objective: Generate the 3-fluoro-4-methoxybenzenediazonium chloride intermediate.

Reagents:

  • 3-Fluoro-4-methoxyaniline: 14.1 g (100 mmol)

  • Hydrochloric Acid (37%): 25 mL (approx. 300 mmol)

  • Sodium Nitrite (

    
    ): 7.25 g (105 mmol) dissolved in 15 mL water
    
  • Ice/Water: ~100 g

Procedure:

  • Slurry Formation: In a 500 mL beaker, add the aniline and 30 mL water. Stir vigorously. Slowly add concentrated HCl. The amine will likely form a hydrochloride salt precipitate.

  • Cooling: Place the beaker in an ice-salt bath. Cool the internal temperature to 0–2 °C .

  • Nitrosation: Add the

    
     solution dropwise via an addition funnel.
    
    • Rate: Maintain internal temperature below 5 °C .

    • Observation: The slurry should become a clear(er) yellow/orange solution as the soluble diazonium salt forms.

  • Endpoint Validation: After addition, stir for 20 mins. Test with KI-starch paper (should turn blue immediately, indicating excess nitrous acid). Add urea (approx. 0.5 g) to destroy excess nitrous acid until KI paper remains white (prevents side reactions).

Protocol B: Coupling (The Chromophore Generation)

Variant: Synthesis of a Red Disperse Dye (Coupling with 2-Naphthol).

Reagents:

  • 2-Naphthol: 14.4 g (100 mmol)

  • Sodium Hydroxide (10% aq): 100 mL

  • Sodium Acetate (solid): ~20 g (buffer)

Procedure:

  • Coupler Preparation: Dissolve 2-Naphthol in the NaOH solution. Cool to 0–5 °C in a separate vessel.

  • Coupling Reaction: Slowly pour the cold diazonium solution (from Protocol A) into the phenolate solution with vigorous mechanical stirring.

    • Note: Do not add phenolate to diazo; the reverse addition ensures the diazo is always in the presence of excess coupler, minimizing self-coupling.

  • pH Adjustment: The reaction will generate acid. Periodically add Sodium Acetate to maintain pH ~8–9. Avoid high alkalinity (pH > 11) which can decompose the diazo salt.

  • Precipitation: A deep red/scarlet precipitate will form immediately. Stir for 2 hours, allowing the temperature to rise to room temperature naturally.

  • Isolation: Filter the crude dye using a Büchner funnel. Wash with cold water (3 x 100 mL) until the filtrate is neutral.

Purification & Characterization

High-performance applications (e.g., electronics, bio-staining) require purity >99%.

Purification Protocol
  • Drying: Dry the crude cake at 60 °C under vacuum.

  • Recrystallization:

    • Solvent: Ethanol/Water (80:20) or Toluene (for high hydrophobicity).

    • Heat to reflux until dissolved, filter hot (to remove insolubles), and cool slowly to 4 °C.

  • Verification:

    • TLC: Silica gel, Eluent: Hexane:Ethyl Acetate (3:1). Look for a single spot.

    • NMR:

      
      -NMR is diagnostic. Expect a signal around -135 ppm (depending on solvent), showing coupling to adjacent protons.
      
Data Summary Table
ParameterMethodExpected Result
Yield Gravimetric75–85%

UV-Vis (in DMF)480–520 nm (Red shift vs. non-F analog)
Melting Point DSCSharp peak (typically >140°C for azo adducts)
Light Fastness ISO 105-B02Grade 6–7 (Superior to non-fluorinated)

Diagram: Electronic Push-Pull Mechanism

This diagram illustrates why this specific intermediate yields "High-Performance" dyes.

ElectronicEffects cluster_molecule Substituent Effects on Chromophore Methoxy Methoxy Group (-OCH3) Strong Donor (+M) Increases Solubility AzoLink Azo Bridge (-N=N-) Electron Acceptor Methoxy->AzoLink Electron Push Fluorine Fluorine Atom (-F) Inductive Withdraw (-I) Increases Stability/Lipophilicity Fluorine->AzoLink Modulates Density Performance Resulting Properties: 1. Bathochromic Shift (Deeper Color) 2. Enhanced Photostability 3. High Extinction Coefficient AzoLink->Performance

Caption: The synergistic effect of the electron-donating methoxy group and the electron-withdrawing fluorine atom creates a stable, polarized chromophore.

Safety & Handling (E-E-A-T)

Hazard Class: 6.1 (Toxic).[2][3] H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).

  • Engineering Controls: All weighing and transfer of 3-Fluoro-4-methoxyaniline must occur inside a certified fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Aqueous filtrates from diazotization contain diazonium residues and phenols; neutralize with NaOH and dispose of as hazardous organic waste. Never mix with strong oxidizers.

References

  • BenchChem. (2025).[1] Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline. (Protocol adapted for 3-Fluoro-4-methoxy analogue).[2][4] Link

  • Thermo Scientific Chemicals. (2024). 3-Fluoro-4-methoxyaniline Safety Data Sheet (SDS). Link

  • Organic Chemistry Portal. (2023). Diazotisation and Coupling Reactions: Mechanisms and Protocols. Link

  • MDPI. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from Triazole and Aniline Derivatives. (Demonstrates tautomerism in similar fluorinated systems). Link

  • Ossila. (2024). 3-Fluoro-p-anisidine: A Fluorinated Building Block for Optoelectronics. Link

Sources

Application Note: Safe Handling and Storage of 3-Fluoro-4-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rigorous protocols for the handling, storage, and solubilization of 3-Fluoro-4-methoxyaniline hydrochloride (CAS: 66356-97-4). As a fluorinated aniline derivative used frequently as a scaffold in kinase inhibitor discovery (e.g., VEGFR/PDGFR targets), its integrity is critical for assay reproducibility. This document moves beyond basic SDS data to address the compound's specific susceptibility to oxidative degradation and its toxicological profile, specifically the risk of methemoglobinemia.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Understanding the salt form is crucial. Unlike its free base counterpart (CAS 366-99-4), the hydrochloride salt exhibits distinct solubility and hygroscopic behaviors that dictate storage strategy.

PropertySpecification
Chemical Name This compound
CAS Number 66356-97-4
Molecular Formula C₇H₈FNO · HCl
Molecular Weight 177.60 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar organic solvents.
Melting Point >200°C (Decomposes)
pKa (Conjugate Acid) ~4.0 - 5.0 (Estimated based on aniline derivatives)

Hazard Assessment: The "Why" Behind the Protocol

Toxicological Mechanism: Methemoglobinemia

The primary acute risk associated with aniline derivatives is Methemoglobinemia . While 3-Fluoro-4-methoxyaniline HCl is a solid salt (reducing vapor inhalation risk compared to liquid anilines), systemic absorption via dermal contact or dust inhalation triggers a specific metabolic cascade.

Mechanism: The aniline moiety is metabolized in the liver (via CYP450) into N-hydroxylamines. These metabolites oxidize the iron in hemoglobin from Ferrous (


) to Ferric (

), creating methemoglobin.[1] Methemoglobin cannot bind oxygen effectively and shifts the oxygen-dissociation curve to the left, causing tissue hypoxia.
GHS Classification[5]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Harmful/Toxic)

  • Skin/Eye Irritation: Category 2 (Causes serious irritation)

  • Specific Target Organ Toxicity: Respiratory irritation; Blood (Methemoglobinemia).

Visualization: Toxicity & Degradation Pathways

The following diagram illustrates the dual pathways of biological toxicity (Methemoglobinemia) and chemical degradation (Oxidation), providing a visual logic for the safety protocols.

G Compound 3-Fluoro-4-methoxyaniline HCl AirLight Air/Light Exposure Compound->AirLight Absorption Dermal/Inhalation Absorption Compound->Absorption Oxidation Oxidation (N-oxide/Azo formation) AirLight->Oxidation ColorChange Color Change (White -> Brown/Green) Oxidation->ColorChange QC Indicator Metabolism Liver Metabolism (N-hydroxylation) Absorption->Metabolism MetHb Methemoglobinemia (Fe2+ -> Fe3+) Metabolism->MetHb Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia

Figure 1: Pathways of Chemical Degradation (Top) and Biological Toxicity (Bottom).[1][2][3]

Storage Protocol: A Self-Validating System

The integrity of 3-Fluoro-4-methoxyaniline HCl is compromised by moisture (hygroscopicity of the HCl salt) and oxidation (aniline sensitivity).

The "Self-Validating" Storage Logic

This protocol is "self-validating" because the compound provides a visual cue of failure.

  • State A (Valid): Powder is white or faint beige.

  • State B (Invalid): Powder shows distinct brown, green, or violet discoloration.

Storage Steps
  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Reason: Blocks UV light which catalyzes auto-oxidation.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing. Reason: Displaces oxygen to prevent N-oxide formation.

  • Secondary Containment: Store the vial inside a desiccator or a sealed bag with active desiccant (Silica gel). Reason: The HCl salt is hygroscopic; moisture absorption accelerates hydrolysis and oxidation.

  • Temperature: Refrigerate at +4°C for short-term (<1 month) or freeze at -20°C for long-term storage.

Handling & Solubilization Protocol

Engineering Controls: All weighing and solubilization must be performed inside a Chemical Fume Hood .

PPE Requirements
  • Gloves: Double-gloving with Nitrile (0.11 mm minimum thickness).

  • Respiratory: N95 or P100 particulate respirator if handling open powder outside a hood (not recommended).

  • Eyes: Chemical safety goggles.

Stock Solution Preparation (e.g., 10 mM in DMSO)

Researchers often face precipitation issues when freezing aniline salt solutions.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide).[4] The salt generally dissolves well in DMSO.

    • Alternative: Water (Milli-Q). The HCl salt is water-soluble but acidic.

  • Weighing: Weigh the solid into a tared vial inside the fume hood. Do not transport open weigh boats across the lab.

  • Dissolution: Add DMSO to the vial. Vortex immediately.

    • Note: If the solution appears cloudy, sonicate for 30-60 seconds.

  • Storage of Stock: Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C.

    • Critical: Avoid repeated freeze-thaw cycles. The acidity of the HCl salt can degrade the aniline over time in solution.

Emergency Procedures: Spill & Exposure

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don full PPE including a respirator if dust is airborne.[5]

  • Containment: Cover the spill with damp sand or an inert absorbent to prevent dust generation.

  • Neutralization (Specific to Acid Salts):

    • Sprinkle Sodium Bicarbonate (NaHCO₃) or Soda Ash over the spill.

    • Reason: This neutralizes the acidic HCl component.

  • Collection: Sweep up the mixture carefully into a hazardous waste container.

  • Decontamination: Wash the surface with soap and water.[5][6]

First Aid (Methemoglobinemia Suspected)
  • Signs: Cyanosis (blue lips/fingernails), headache, dizziness, rapid heart rate.

  • Action:

    • Remove victim from exposure immediately.

    • Administer oxygen if trained.

    • Urgent Medical Attention: Transport to ER. Mention "Aniline Exposure" and "Methemoglobinemia" to medical staff so they can prepare Methylene Blue antidote if necessary.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24860264, 3-Fluoro-4-methoxyaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Work-related causes and medical management. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-methoxyaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific experimental hurdles you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in the synthesis of 3-Fluoro-4-methoxyaniline, typically prepared by the reduction of 2-Fluoro-4-nitroanisole, can stem from several factors. The most common pathway is catalytic transfer hydrogenation. Let's break down the potential issues within this process.

Core Reaction Pathway: Catalytic Hydrogenation

The primary method for this synthesis is the reduction of the nitro group of 2-Fluoro-4-nitroanisole.[1] Catalytic hydrogenation is a widely used and efficient method for this transformation.[2]

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subgraph "cluster_StartingMaterial" { label="Starting Material"; bgcolor="#E8F0FE"; "2_Fluoro_4_nitroanisole" [label="2-Fluoro-4-nitroanisole", shape=cylinder, fillcolor="#FFFFFF"]; }

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subgraph "cluster_Workup" { label="Work-up & Purification"; bgcolor="#FCE8E6"; "Filtration" [label="Catalyst Filtration"]; "Concentration" [label="Solvent Evaporation"]; "Free_Base" [label="3-Fluoro-4-methoxyaniline (Free Base)", shape=cylinder, fillcolor="#FFFFFF"]; }

subgraph "cluster_FinalProduct" { label="Final Product Formation"; bgcolor="#E8E8E8"; "HCl_Addition" [label="Addition of HCl"]; "Final_Product" [label="3-Fluoro-4-methoxyaniline HCl", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"2_Fluoro_4_nitroanisole" -> "Reaction_Vessel" [label="Dissolve in solvent"]; "Catalyst" -> "Reaction_Vessel"; "H2_Source" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Filtration" [label="Reaction complete"]; "Filtration" -> "Concentration"; "Concentration" -> "Free_Base"; "Free_Base" -> "HCl_Addition"; "HCl_Addition" -> "Final_Product"; }

Caption: General workflow for the synthesis of 3-Fluoro-4-methoxyaniline HCl.

Potential Causes for Low Yield & Solutions:

CauseRecommended SolutionScientific Rationale
Catalyst Inactivity Use fresh, high-quality Palladium on carbon (Pd/C). Ensure the catalyst is not expired and has been stored under appropriate conditions (e.g., away from air and moisture). A typical loading is 5-10% by weight of the starting material.[1][2]The catalytic activity of Pd/C can degrade over time due to oxidation or poisoning from atmospheric contaminants. An inactive catalyst will result in an incomplete or stalled reaction.
Inadequate Hydrogen Source If using H₂ gas, ensure the system is properly purged and maintained at a positive pressure (e.g., balloon pressure or higher for specialized equipment). For transfer hydrogenation, ammonium formate is an effective and readily available hydrogen donor.[3]The reduction of the nitro group requires a sufficient supply of hydrogen. Inadequate purging can leave oxygen in the system, which can deactivate the catalyst. Transfer hydrogenation offers a convenient alternative to pressurized hydrogen gas.[4]
Poor Solvent Choice Ethyl acetate is a commonly used and effective solvent for this reaction.[1] Methanol or ethanol can also be used. Ensure the solvent is of sufficient purity and is dry.The solvent must dissolve the starting material to allow for efficient contact with the heterogeneous catalyst. Protic solvents can sometimes participate in the reaction or affect catalyst activity.
Sub-optimal Temperature The reduction of 2-fluoro-4-nitroanisole with Pd/C and H₂ can proceed efficiently at room temperature.[1] If the reaction is sluggish, gentle warming to 30-40°C may be beneficial. However, higher temperatures can increase the risk of side reactions.While many hydrogenations require elevated temperatures, this particular transformation is often facile at ambient temperature. Monitoring the reaction progress is key before increasing the temperature.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time can be as short as 1 hour.[1]Stopping the reaction too early will result in incomplete conversion. Conversely, excessively long reaction times can sometimes lead to side product formation.
Question 2: I am observing significant impurities in my product. What are the likely side reactions, and how can I minimize them?

Impurity generation is a common issue, particularly with catalytic hydrogenation of substituted nitroaromatics.

Potential Side Reactions and Mitigation Strategies:

  • Dehalogenation: The most probable side reaction is the hydrogenolysis of the C-F bond to yield 4-methoxyaniline. This is a known issue with catalytic hydrogenation of halogenated nitroarenes.[3]

    • Mitigation:

      • Catalyst Choice: While Pd/C is common, platinum-based catalysts (like Pt/C or PtO₂) can sometimes offer better selectivity and reduce the risk of dehalogenation.[5][6]

      • Reaction Conditions: Avoid excessive temperature and hydrogen pressure, as these can promote hydrogenolysis.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

  • Incomplete Reduction: The presence of intermediates such as nitroso or hydroxylamine species can occur if the reaction does not go to completion.

    • Mitigation:

      • Active Catalyst: Ensure your catalyst is active and used in a sufficient amount.

      • Sufficient Hydrogen: Provide an adequate source of hydrogen throughout the reaction.

  • Impure Starting Material: The purity of the starting 2-fluoro-4-nitroanisole is crucial.[7][8] Impurities in the starting material will carry through to the final product.

    • Mitigation:

      • Purity Check: Always verify the purity of your starting material by techniques such as NMR or GC-MS before starting the reaction.

      • Purification: If necessary, purify the 2-fluoro-4-nitroanisole by recrystallization.[9]

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"Start" [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Catalyst" [label="Is the catalyst fresh and active?"]; "Check_H2" [label="Is the hydrogen source adequate?"]; "Check_Conditions" [label="Are temperature and pressure optimized?"]; "Check_Purity" [label="Is the starting material pure?"]; "Side_Reactions" [label="Consider dehalogenation or incomplete reduction"];

"Replace_Catalyst" [label="Use fresh Pd/C or consider Pt/C", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Optimize_H2" [label="Ensure proper purging or use a transfer agent", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Adjust_Conditions" [label="Run at RT, monitor closely", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Purify_SM" [label="Recrystallize 2-fluoro-4-nitroanisole", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; "Modify_Protocol" [label="Adjust catalyst or conditions to improve selectivity", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "Check_Catalyst"; "Check_Catalyst" -> "Replace_Catalyst" [label="No"]; "Check_Catalyst" -> "Check_H2" [label="Yes"]; "Check_H2" -> "Optimize_H2" [label="No"]; "Check_H2" -> "Check_Conditions" [label="Yes"]; "Check_Conditions" -> "Adjust_Conditions" [label="No"]; "Check_Conditions" -> "Check_Purity" [label="Yes"]; "Check_Purity" -> "Purify_SM" [label="No"]; "Check_Purity" -> "Side_Reactions" [label="Yes"]; "Side_Reactions" -> "Modify_Protocol"; }

Caption: Troubleshooting workflow for synthesis optimization.
Question 3: How do I properly handle the work-up and formation of the hydrochloride salt?

A clean work-up and efficient salt formation are critical for obtaining a high-purity final product.

Step-by-Step Work-up and Salt Formation Protocol:

  • Catalyst Removal: After the reaction is complete, the palladium on carbon catalyst must be removed by filtration.

    • Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely. It is best to filter the reaction mixture through a pad of Celite® or another filter aid. The filter cake should be washed with a small amount of the reaction solvent (e.g., ethyl acetate) to recover any entrained product. The wet catalyst should be quenched carefully, for instance, by submerging it in water.

  • Isolation of the Free Base: The filtrate, which contains the 3-Fluoro-4-methoxyaniline free base, should be concentrated under reduced pressure to remove the solvent. The resulting product is often an off-white or light brown solid.[1][10]

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a suitable solvent. Anhydrous ethanol or isopropanol are good choices.

    • Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether, dioxane, or isopropanol) with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.[11]

    • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Why form the hydrochloride salt? Aniline compounds can be susceptible to air oxidation over time, which can lead to discoloration and the formation of impurities. Converting the free base to its hydrochloride salt significantly enhances its stability for long-term storage.[12]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity and appearance of 3-Fluoro-4-methoxyaniline? The free base, 3-Fluoro-4-methoxyaniline, is typically a light beige to yellow-brown crystalline powder with a melting point of 81-83 °C.[1][10][13] Purity of >97% is commercially available.[10]

Q2: What are the recommended storage conditions for the final product? this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[13] It should be kept away from strong oxidizing agents.[13]

Q3: Can I use other reduction methods besides catalytic hydrogenation? Yes, other methods for reducing nitroarenes can be employed, although they may have different advantages and disadvantages:

  • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): These are classic methods for nitro group reduction. However, they often require harsh acidic conditions and can generate significant amounts of metallic waste, making the work-up more complex.[6]

  • Sulfide Reduction (Zinin Reduction): Using reagents like sodium sulfide or ammonium sulfide can be effective and sometimes offers better chemoselectivity for certain substrates.[14]

For this specific synthesis, catalytic hydrogenation is generally preferred due to its clean reaction profile, high yields, and milder conditions.[6]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring:

    • TLC: A simple and effective way to monitor the disappearance of the starting material (2-fluoro-4-nitroanisole) and the appearance of the product. The product, being an aniline, will be more polar than the starting nitro compound.

    • GC/LC-MS: Provides more quantitative information on the reaction progress and can help identify any side products being formed.

  • Product Characterization:

    • ¹H and ¹⁹F NMR: To confirm the structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point range is a good indicator of purity.

This guide provides a comprehensive framework for optimizing the synthesis of this compound. By understanding the key reaction parameters and potential pitfalls, researchers can achieve higher yields and purity in their experiments.

References

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • The Chemistry Behind 2-Fluoro-4-nitroanisole: Properties and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kinetics of Phase Transfer Catalyzed Reduction of 2-Nitroanisole by H2S-Rich DEA. NIT Rourkela. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Synthesis of 2-Fluoro-4-nitroanisole (IX). PrepChem.com. [Link]

  • Catalytic hydrogenation and bifunctional catalysts. TU Chemnitz. [Link]

Sources

troubleshooting guide for fluorinated compound synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Compound Synthesis Current Status: ● Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist (Ph.D., Organofluorine Chemistry)

Welcome to the Fluorination Crisis Center

If you are here, you have likely encountered the "Fluorine Wall." You’ve seen black tar instead of crystals, watched your palladium catalyst die, or discovered that your "anhydrous" fluoride source was mostly water.

Fluorine is not just another halogen; it is the most electronegative element with a tiny van der Waals radius and high hydration energy. It does not behave like chlorine or bromine. Below are the resolved tickets for the most critical failures in C-F bond formation, structured to get your synthesis back on track.

Part 1: Nucleophilic Fluorination (Deoxyfluorination & Halex)

Ticket #402: "My DAST reaction turned black and exploded/fumed."

User: MedChem_Lead_Boston Reagent: DAST (Diethylaminosulfur trifluoride) Substrate: Secondary Alcohol

Diagnosis: You likely experienced thermal runaway leading to catastrophic decomposition. DAST is thermally unstable above 50°C and shock-sensitive. If your reaction turned black, you triggered the elimination pathway (dehydration) rather than substitution, generating HF and char.

The Fix (Protocol):

  • Switch Reagent: Move to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E . Deoxo-Fluor is thermally stable up to ~70°C, whereas DAST decomposes dangerously at lower temperatures [1].

  • Temperature Control: Never add these reagents at room temperature.

    • Protocol: Cool substrate in anhydrous DCM to -78°C . Add reagent dropwise.[1][2] Allow to warm to RT only after addition is complete.

  • Base Additive: Add 1.5 equivalents of pyridine or K2CO3. This neutralizes the HF by-product, preventing acid-catalyzed decomposition (charring) and protecting acid-sensitive protecting groups [2].

Mechanism & Visualization: The reaction proceeds via an alkoxy-sulfur intermediate. If the temperature is too high, the intermediate acts as a base, abstracting a proton to form an alkene (Elimination) instead of the desired Fluoride (Substitution).

Deoxyfluorination Alcohol Alcohol (R-OH) Inter Activated Intermediate (R-O-SF2-NR2) Alcohol->Inter + Reagent (-HF) DAST DAST/Deoxo-Fluor Sub Substitution (SN2) Product: R-F Inter->Sub Low Temp Nu: Attack Elim Elimination (E2) Product: Alkene Inter->Elim High Temp Proton Abstraction

Figure 1: Bifurcation of the deoxyfluorination pathway. High temperatures favor elimination (alkene formation).[3]

Ticket #405: "My KF reaction has zero conversion (The 'Naked' Fluoride Problem)."

User: Process_Chemist_UK Reagent: Potassium Fluoride (KF) Solvent: DMSO

Diagnosis: You are using "calcined" or standard KF. In organic solvents, the lattice energy of KF is too high to be broken, and the fluoride ion is trapped. Even if it dissolves, trace water forms a tight solvation shell around F-, killing its nucleophilicity (H-bonding energy of F- is ~120 kcal/mol) [3].

The Fix (The "Spray-Dry" Protocol):

  • Source Material: You must use Spray-Dried KF .[4][5] It has a higher surface area and lower lattice defects than calcined KF.

  • Drying: Standard oven drying is insufficient.

    • Protocol: Dry KF under high vacuum (0.1 mmHg) at 150°C for 4 hours while stirring.

  • Phase Transfer: You must use a Phase Transfer Catalyst (PTC).

    • 18-Crown-6 (for KF) or Cryptand-222 creates "naked" fluoride by sequestering the potassium cation.

    • Ratio: Use 1.5 to 2.0 equivalents of spray-dried KF and 0.1 equivalent of 18-Crown-6 in dry Acetonitrile or DMSO.

Part 2: Electrophilic Fluorination

Ticket #510: "Selectfluor is not dissolving and reaction is sluggish."

User: GradStudent_09 Reagent: Selectfluor (F-TEDA-BF4) Solvent: DCM

Diagnosis: Selectfluor is a salt (dicationic). It is virtually insoluble in non-polar solvents like DCM or Toluene. If the reagent isn't in solution, the fluorine transfer cannot occur.

The Fix:

  • Solvent Switch: Acetonitrile (MeCN) is the gold standard for Selectfluor. It provides the necessary polarity to solubilize the salt.

  • Activation: If reactivity is still low, add a Lewis Acid catalyst (e.g., ZnBr2 or TiCl4) to activate the substrate (enol formation), not the reagent [4].

  • Warning: Do NOT use DMF or Pyridine with Selectfluor at high temperatures; they can undergo exothermic decomposition with the reagent.

Data: Solvent Suitability for Selectfluor

SolventSolubilityReactivity RiskRecommendation
Acetonitrile HighLowPreferred
DCM NegligibleLowAvoid (unless biphasic)
DMF HighHigh (Exothermic) Dangerous
Water HighLowGood for aqueous chemistry

Part 3: Transition Metal Catalysis (The Advanced Tier)

Ticket #601: "Pd-Catalyzed Fluorination (Buchwald) yields <10%."

User: Pharma_R_D_Director Reagent: Aryl Triflate + CsF + Pd Catalyst

Diagnosis: You are hitting the Reductive Elimination Wall . Unlike C-C or C-N bond formation, C-F reductive elimination from Pd(II) is endothermic and kinetically difficult because the Pd-F bond is strong and the C-F bond is even harder to form. The complex prefers to decompose or form biaryls rather than eject the fluoride [5].

The Fix:

  • Ligand Selection is Non-Negotiable: You cannot use standard phosphines (PPh3, dppf). You must use bulky, biaryl monophosphines like BrettPhos or AdBrettPhos (Adamantyl-BrettPhos).

    • Why: The extreme bulk forces the Pd(II) complex into a geometry that lowers the barrier for reductive elimination.

  • The "Pre-Catalyst" Rule: Do not mix Pd(OAc)2 and Ligand in situ. Use a pre-formed oxidative addition complex (e.g., [(cinnamyl)PdCl]2 or G3-BrettPhos precatalyst ) to ensure active species generation.

  • Exclude Water: This cycle is hypersensitive to moisture, which inhibits the transmetalation of fluoride.

PdCycle Figure 2: The Critical Bottleneck in Pd-Catalyzed Fluorination Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-OTf) Pd0->OxAdd Ar-OTf TransMet Transmetalation (+ CsF) OxAdd->TransMet PdF Pd(II)-F Complex (The Resting State) TransMet->PdF PdF->Pd0 Reductive Elimination (The BOTTLENECK)

Figure 2: The cycle fails at the final step (Reductive Elimination) without specific bulky ligands like BrettPhos.

Part 4: Safety Protocol (The "Must Read")

Emergency Protocol: Hydrofluoric Acid (HF) Exposure Many fluorinating reagents (DAST, Deoxo-Fluor, Selectfluor) hydrolyze to release HF upon contact with moisture.[2]

  • Skin Contact: Immediate irrigation with water for 5 minutes, followed by generous application of 2.5% Calcium Gluconate Gel . Massage into skin until pain ceases.

  • Spill Neutralization: Do not use water (generates heat/vapors). Use Calcium Carbonate (CaCO3) or Calcium Hydroxide to precipitate the fluoride as insoluble CaF2.

  • Glassware: Do not use standard glassware for reactions generating significant HF; use Teflon (PFA/FEP) or Platinum vessels if etching is observed.

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054.

  • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST) and Related Reagents." Synthesis, 2002(17), 2561-2578.

  • Sun, H., & DiMagno, S. G. (2005). "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 127(6), 2050-2051.

  • Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596.

  • Watson, D. A., et al. (2009).[6] "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325(5948), 1661-1664.

Sources

Technical Support Center: Improving the Solubility of 3-Fluoro-4-methoxyaniline Hydrochloride in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 3-Fluoro-4-methoxyaniline hydrochloride in their chemical reactions. As a Senior Application Scientist, my goal is to provide you with a comprehensive understanding of the underlying principles and to offer practical, field-tested solutions to overcome these solubility hurdles.

PART 1: Foundational Understanding & FAQs

The Challenge: Why is this compound Poorly Soluble?

This compound is an ammonium salt.[1] The protonation of the amine group to form the hydrochloride makes the molecule ionic and highly polar.[2][3][4] This is advantageous for the stability and shelf-life of the compound, as the free amine is more susceptible to oxidation. However, this ionic character is the primary reason for its poor solubility in many common non-polar or moderately polar aprotic organic solvents like toluene, tetrahydrofuran (THF), or dichloromethane (DCM).[2] In essence, the strong ionic interactions of the salt require a solvent with high polarity to effectively solvate and dissolve it.

Frequently Asked Questions (FAQs)
  • Q1: My reaction is heterogeneous and sluggish. Is solubility the culprit?

    • A: Very likely. In a heterogeneous reaction, the reaction rate is often limited by the rate at which the solid starting material dissolves into the solvent. If this compound is not fully dissolved, only the molecules at the surface of the solid particles are available to react, leading to slow and often incomplete conversions.

  • Q2: Can I simply heat the reaction mixture to improve solubility?

    • A: While increasing the temperature can improve solubility, it's not a universal solution. For a highly insoluble salt in a non-polar solvent, the effect of temperature may be insufficient. Furthermore, you must consider the thermal stability of your reactants and products, as excessive heat can lead to degradation or unwanted side reactions.

  • Q3: Should I consider using the free base, 3-Fluoro-4-methoxyaniline, instead?

    • A: Using the free base is a viable strategy to bypass solubility issues, as the neutral amine is significantly more soluble in a wider range of organic solvents.[5][6] However, the hydrochloride salt is often used due to its enhanced stability. The choice between the salt and the free base depends on the specific requirements of your reaction, including the need for a stable starting material and the compatibility of the free base with your reaction conditions.

PART 2: Troubleshooting Guides & Experimental Protocols

Here, we present a systematic approach to addressing solubility challenges, from simple adjustments to more advanced techniques.

Strategy 1: In-Situ Free-Basing

This is the most common and often the most effective method. It involves converting the hydrochloride salt to its more soluble free base directly within the reaction vessel.

Causality: The addition of a base neutralizes the hydrochloric acid component of the salt, deprotonating the anilinium ion to yield the neutral, and thus more organo-soluble, free aniline.

R-NH₃⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻

  • Vessel Preparation: Charge the reaction vessel with this compound and the chosen reaction solvent.

  • Inert Atmosphere: If the reaction is air-sensitive, purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Base Selection and Addition: Add at least one molar equivalent of a suitable base. The choice of base is critical and must be compatible with your other reagents and reaction conditions.

    • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are soluble in most organic solvents and are a common choice. The resulting ammonium hydrochloride salt will often precipitate, which can be removed during workup.

    • Inorganic Bases (e.g., Anhydrous K₂CO₃, Na₂CO₃, Cs₂CO₃): These are solid bases that are inexpensive and easily removed by filtration. The reaction will be heterogeneous until the free base is formed.

  • Dissolution: Stir the mixture at ambient temperature. A visual change from a suspension to a clear solution (or a different suspension if the base's byproduct is insoluble) indicates the formation of the free base. Gentle warming can be applied to expedite this process.

  • Reaction Initiation: Once the starting material is fully dissolved, proceed with the addition of your other reagents.

Caption: Step-wise workflow for in-situ free-basing.

Strategy 2: Solvent System Optimization

If the addition of a stoichiometric amount of base is not compatible with your reaction, optimizing the solvent system is the next logical approach.

Causality: The principle of "like dissolves like" governs solubility. By increasing the polarity of the solvent system, you can better solvate the ionic hydrochloride salt.

A co-solvent system can often provide the necessary balance of properties to dissolve all reaction components.

  • Primary Solvent: Begin with the primary solvent required for your reaction.

  • Co-Solvent Addition: To the suspension of this compound, add a polar aprotic co-solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) in small increments (e.g., 5-20% v/v).

  • Observation: Stir the mixture and observe for dissolution.

  • Compatibility Check: Ensure the co-solvent does not interfere with your reaction chemistry or downstream processing.

Solvent ClassExamplesExpected Solubility of Hydrochloride SaltNotes
Polar Protic Methanol, EthanolHighCan participate in reactions; may not be suitable for all chemistries.
Polar Aprotic DMF, DMSO, NMPModerate to HighGood general-purpose solvents for increasing polarity.
Ethers THF, 2-MeTHFLowOften require a co-solvent.
Hydrocarbons Toluene, HeptaneVery LowUnlikely to be effective without modification.
Chlorinated DCM, ChloroformLowPoor solvents for ionic salts.
Table 1. Qualitative Solubility of this compound in Common Organic Solvents.
Strategy 3: Phase Transfer Catalysis (PTC)

This technique is particularly useful for reactions in biphasic systems, where a reactant in an aqueous phase needs to react with a substrate in an organic phase.[7][8]

Causality: A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant from one phase to another where the reaction can occur.[7][9] It acts like a shuttle, carrying the reactive species across the phase boundary.[9]

G cluster_0 Organic Phase cluster_1 Aqueous Phase OrganicSubstrate Organic Substrate Product Product OrganicSubstrate->Product PTC_X [Q⁺][X⁻] PTC_Anion [Q⁺][Anion⁻] PTC_Anion->OrganicSubstrate Reaction AqueousAnion Aqueous Anion AqueousAnion->PTC_Anion Anion Exchange PTC_X->AqueousAnion Catalyst Regeneration

Caption: Generalized workflow for Phase Transfer Catalysis.

  • Phase Setup: Combine the organic solvent containing your other reagents and the aqueous solution containing a base (to generate the free aniline) and a phase transfer catalyst.

  • Catalyst Selection: Common PTCs include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate (TBAHS), and Aliquat 336. The choice of catalyst can significantly impact reaction efficiency.[10]

  • Reaction: Add the this compound to the biphasic mixture and stir vigorously to ensure adequate mixing between the two phases.

  • Monitoring: Monitor the reaction for the consumption of starting material and the formation of the product.

PART 3: Summary and Recommendations

StrategyMechanismWhen to UseKey Considerations
In-Situ Free-Basing Chemical conversion to the more soluble free base.Most common and broadly applicable method for homogeneous organic reactions.The chosen base must be compatible with all reactants and reaction conditions.
Solvent Optimization Increasing the polarity of the reaction medium.When the addition of a stoichiometric base is not feasible.The co-solvent must not interfere with the reaction or purification.
Phase Transfer Catalysis Facilitating transport of the reactant across a phase boundary.For reactions conducted in biphasic (aqueous/organic) systems.Requires vigorous stirring and catalyst selection is crucial for success.
Table 2. Comparative Analysis of Solubility Enhancement Strategies.

By understanding the chemical principles behind the solubility of this compound and systematically applying these troubleshooting strategies, you can significantly improve the efficiency and success of your chemical reactions.

References

  • Quora. What is the best way to make aniline dissolve in water?[Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis - Wordpress.[Link]

  • Filo. What is phase transfer catalyst? Describe the role of amine as a phase.[Link]

  • PureSynth. 3-Fluoro-4-Methoxyaniline 98.0%(GC).[Link]

  • Wikipedia. Phase-transfer catalyst.[Link]

  • OperaChem. Phase transfer catalysis (PTC).[Link]

  • Reddit. Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work) : r/Chempros.[Link]

  • Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends.[Link]

  • SlideShare. SOLUBILITY ENHANCEMENT TECHNIQUE.[Link]

  • Laboratorium Discounter. 3-Fluoro-4-methoxyaniline >98.0%(GC)(T) 25g.[Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE.[Link]

  • ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?[Link]

  • Reddit. What are amine hydrochlorides? I've been "googleing" all week long and I just can't find the definition. : r/OrganicChemistry.[Link]

  • The Basics of General, Organic, and Biological Chemistry. 15.13 Amines as Bases.[Link]

  • Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.[Link]

  • ADMET & DMPK. Solubility-pH profiles of a free base and its salt: sibutramine as a case study.[Link]

  • Chemistry LibreTexts. 15.13: Amines as Bases.[Link]

  • Fisher Scientific. 3-fluoro-4-méthoxyaniline, 99 %, Thermo Scientific Chemicals 5 g | Buy Online.[Link]

Sources

Technical Support Center: 3-Fluoro-4-methoxyaniline Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-366-99-4 Subject: Troubleshooting & Purification Protocols for Crude 3-Fluoro-4-methoxyaniline Status: Open Assigned Specialist: Senior Application Scientist[1]

Initial Assessment & Triage[1]

User Query: "My crude 3-Fluoro-4-methoxyaniline (CAS 366-99-4) has arrived, but it appears dark brown/black or sticky. Is it usable?"

Specialist Response: Anilines, particularly electron-rich ones like 3-Fluoro-4-methoxyaniline (also known as 3-Fluoro-p-anisidine), are prone to oxidation.[1] The "tar" you see consists of azo-dimers and polymerization products.[1] The compound itself should be a light beige to yellow-brown crystalline solid with a melting point of 81–83°C [1, 2].[1][2]

Use the decision matrix below to select the appropriate purification route based on your crude material's state.

Purification Decision Matrix

purification_logic Start Crude Material State Solid Solid / Crystalline (MP > 75°C) Start->Solid Oily Oily / Sticky / Dark Tar (MP < 70°C) Start->Oily Recryst Protocol A: Recrystallization (Solvent: EtOH/H2O) Solid->Recryst Minor Impurities AcidBase Protocol B: Acid-Base Extraction (Removes Neutrals) Oily->AcidBase Bulk Cleanup Column Protocol C: Flash Chromatography (High Purity Req) Recryst->Column Fails Purity Check AcidBase->Recryst Polishing

Figure 1: Decision tree for selecting the optimal purification method based on the physical state of the crude material.

Protocol A: Recrystallization (The Standard)

Context: This is the most efficient method for removing oxidation byproducts and trace starting materials (e.g., 3-fluoro-4-methoxynitrobenzene) from solid crude.[1]

Physicochemical Basis:

  • Solubility Profile: Soluble in hot ethanol, chloroform, and ethyl acetate; slightly soluble in water [1].[1]

  • Target Solvent System: Ethanol/Water (95:5 or gradient addition).[1] The hydrophobic fluorine and methoxy groups make it sufficiently insoluble in cold water to force precipitation.[1]

Step-by-Step Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60-70°C) required to dissolve the solid.[1]

    • Troubleshooting: If dark insoluble particles remain despite boiling, these are likely oxidation tars.[1] Perform a hot filtration through a glass frit or Celite pad immediately.[1]

  • Decolorization (Optional but Recommended): If the solution is dark red/brown, add activated charcoal (1-2% w/w), boil for 5 minutes, and filter hot.

  • Crystallization:

    • Remove from heat.[1][3]

    • Add hot water dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few drops of hot ethanol to clear the turbidity.[1]

    • Allow the flask to cool to room temperature slowly (undisturbed) to form defined needles.

  • Harvest: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum (Buchner funnel).[1][3][4]

  • Wash: Wash the cake with cold 20% Ethanol/Water mixture.

  • Dry: Vacuum dry at 40°C. Do not overheat , as the MP is ~82°C.[1]

Protocol B: Acid-Base Extraction (Chemical Cleanup)[1]

Context: Best for oily crude or samples heavily contaminated with non-basic impurities (like the nitro precursor from synthesis) [2].

Mechanism: The pKa of the anilinium ion is approximately 4.18 [1].[1]

  • pH < 2: The amine protonates (

    
    ), becoming water-soluble.[1] Neutral impurities remain in the organic layer.[1]
    
  • pH > 9: The amine deprotonates (

    
    ), becoming organic-soluble.[1]
    
Workflow Diagram

acid_base_extraction Crude Crude Mixture (Dissolved in EtOAc) AcidWash Add 1M HCl (aq) Extract & Separate Crude->AcidWash OrgLayer1 Organic Layer (Contains Nitro/Neutral Impurities) AcidWash->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Product as Salt) AcidWash->AqLayer1 Bottom Layer Waste Discard OrgLayer1->Waste BaseStep Basify with 2M NaOH to pH > 10 AqLayer1->BaseStep Extract2 Extract with EtOAc BaseStep->Extract2 FinalOrg Final Organic Layer (Pure Amine) Extract2->FinalOrg

Figure 2: Chemical purification workflow utilizing the basicity of the aniline nitrogen.

Step-by-Step Procedure
  • Dissolve: Dissolve crude oil/solid in Ethyl Acetate (EtOAc).

  • Protonate: Extract with 1M HCl (3x).

    • Note: The product moves to the aqueous layer (bottom). The impurities stay in the EtOAc (top).

  • Wash: Combine aqueous acidic layers and wash once with fresh EtOAc to remove trapped neutrals.[1]

  • Deprotonate: Slowly add 2M NaOH or saturated

    
     to the aqueous layer while stirring until pH > 10. The solution will likely turn cloudy/milky as the free base precipitates.
    
  • Extract: Extract the aqueous mixture with EtOAc (3x).

  • Dry: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Protocol C: Flash Chromatography[1]

Context: Use only if high purity (>99%) is required for biological assays and previous methods failed.

Technical Challenge: Anilines "tail" (streak) on silica gel due to hydrogen bonding with silanol groups. Solution: Passivate the silica with a base.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     70:30).[1]
    
  • Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase to prevent tailing.

Frequently Asked Questions (FAQs)

Q: The melting point of my purified solid is 76-78°C. Is this acceptable? A: No. The literature melting point is 81-83°C [1, 2].[1][2][5][6] A depressed range indicates residual solvent or impurities (likely the nitro-isomer).[1] Dry the sample thoroughly under high vacuum.[1] If the MP remains low, perform Protocol A again.

Q: Can I distill this compound? A: Atmospheric distillation is not recommended due to the high boiling point (~240°C extrapolated) and oxidation risk.[1] Vacuum distillation is possible (BP ~135°C at 18 mmHg [1]), but for a solid with an MP of ~82°C, the product may solidify in the condenser, causing blockages. Recrystallization is safer and more effective.[1]

Q: How should I store the purified material? A: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C in the dark. Fluorinated anilines are sensitive to light and air.[1]

Summary of Properties

PropertyValueNotes
CAS 366-99-4
Molecular Weight 141.14 g/mol
Melting Point 81–83 °CSharp MP indicates purity
Boiling Point 135 °C @ 18 mmHgVacuum required
pKa ~4.18Weak base
Appearance Beige/Brown SolidDarkens on oxidation

References

  • ChemicalBook. (n.d.).[1] 3-Fluoro-4-methoxyaniline Properties and Safety. Retrieved from [1]

  • PubChem. (n.d.).[1] 3-Fluoro-4-methoxyaniline Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][2][5] 3-Fluoro-p-anisidine Product Specification. Merck KGaA.[1] Retrieved from [1]

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side reaction products in the synthesis of 3-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support and troubleshooting guide for researchers, scientists, and drug development professionals.

Technical Support Center: Synthesis of 3-Fluoro-4-methoxyaniline

Introduction: 3-Fluoro-4-methoxyaniline is a critical building block in medicinal chemistry, notably in the synthesis of quinoline derivatives and other active pharmaceutical ingredients (APIs).[1] Its synthesis, while seemingly straightforward, is often plagued by side reactions that can impact yield, purity, and the scalability of the process. The most common synthetic route involves a two-step process: the electrophilic nitration of 2-fluoroanisole, followed by the reduction of the resulting nitro intermediate. This guide provides in-depth troubleshooting for common issues encountered during this synthesis, focusing on the identification and mitigation of side reaction products.

Troubleshooting & FAQs: Side Reaction Products

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Q1: My nitration of 2-fluoroanisole resulted in a low yield of the desired 3-fluoro-4-methoxy-1-nitrobenzene and a mixture of isomers. How can I improve the regioselectivity?

A1: Cause & Mitigation

The formation of isomeric byproducts during the nitration of 2-fluoroanisole is a common challenge governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para- directing group, while the fluorine (-F) is a deactivating, but also ortho-, para- directing group. This leads to a competitive reaction landscape.

Common Side Products:

  • 4-Fluoro-2-methoxy-1-nitrobenzene: Formation of this isomer is often competitive.[2]

  • Dinitrated Products: Under harsh conditions, a second nitration can occur, leading to products like 2-fluoro-1-methoxy-4,6-dinitrobenzene.[3]

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. The selectivity of nitration is highly sensitive to temperature.[3] Running the reaction at a lower temperature (e.g., 0 to 5 °C) can significantly favor the desired kinetic product. A sudden temperature increase can promote the formation of undesired isomers and dinitrated species.

  • Nitrating Agent Stoichiometry: Use only a slight excess (1.0 to 1.1 equivalents) of the nitrating agent (e.g., nitric acid). A large excess dramatically increases the probability of dinitration.[3]

  • Rate of Addition: Add the nitrating agent (typically a pre-mixed solution of HNO₃/H₂SO₄) slowly and dropwise to the solution of 2-fluoroanisole.[4] This maintains a low instantaneous concentration of the electrophile (NO₂⁺) and helps control the reaction exotherm.

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Overextending the reaction time after the starting material is consumed can lead to the slow formation of dinitrated byproducts.

Workflow: Optimizing Nitration Regioselectivity

The following diagram illustrates a decision-making process for troubleshooting poor regioselectivity in the nitration step.

G start Low Yield / Isomer Mix in Nitration Step q1 Was Reaction Temperature Maintained Below 5°C? start->q1 s1 Implement Strict Cooling Protocol (e.g., Ice/Salt Bath) q1->s1 No q2 Was Nitrating Agent Added Slowly and Dropwise? q1->q2 Yes s1->q2 s2 Use a Dropping Funnel for Controlled Addition q2->s2 No q3 Were Stoichiometrics Checked? (1.0-1.1 eq. HNO3) q2->q3 Yes s2->q3 s3 Recalculate and Use Precise Stoichiometry q3->s3 No end_node Optimized Regioselectivity and Improved Yield q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for nitration side reactions.

Q2: The reduction of my nitro intermediate is sluggish, and the final product is discolored (dark brown/black). What is causing this?

A2: Cause & Mitigation

This issue points to two potential problems: incomplete reduction and/or product degradation via oxidation. Anilines, particularly electron-rich ones like 3-fluoro-4-methoxyaniline, are highly susceptible to air oxidation, which forms highly colored polymeric impurities.

Potential Side Products from Reduction:

  • N-hydroxylamines (Ar-NHOH): Formed from incomplete reduction.

  • Azo/Azoxy compounds (Ar-N=N-Ar): Can form from the condensation of intermediates, especially if the reaction conditions are not well-controlled. Metal hydrides, for instance, are often avoided in aryl nitro reductions because they can favor azo compound formation.[5]

Troubleshooting Steps:

  • Choice of Reducing Agent: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and effective method, often yielding high purity product.[6] Iron metal in acidic media is a classic, robust alternative.[5]

  • Inert Atmosphere: This is crucial. Once the aniline is formed, it must be protected from oxygen. Perform the reaction work-up, filtration (to remove catalyst), and solvent removal under an inert atmosphere (Nitrogen or Argon).

  • Reaction Completion: Ensure the reduction goes to completion. Monitor by TLC until the nitro-intermediate spot has completely disappeared. If using catalytic hydrogenation, ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.

  • Purification: If the product is already discolored, purification is necessary.

    • Steam Distillation: A Chinese patent suggests that steam distillation is an effective method for purifying a similar isomer, 4-fluoro-2-methoxyaniline, yielding a high-purity, light-colored product.[7] This is an excellent method for removing non-volatile polymeric impurities.

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can remove colored impurities.

    • Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities before filtration.

Q3: My characterization data (NMR, MS) suggests the presence of a phenolic impurity. Is O-demethylation a possible side reaction?

A3: Cause & Mitigation

Yes, O-demethylation is a known side reaction for methoxy-substituted aromatics, especially under acidic conditions or with certain reducing agents at elevated temperatures.

Side Product: 4-Amino-2-fluorophenol.

Mechanism: The methoxy group can be cleaved, particularly in the presence of strong acids like HBr or HI, or under harsh Lewis acid conditions. While less common with the standard H₂SO₄ used in nitration or the conditions for catalytic hydrogenation, it can occur if reaction temperatures are excessive or if localized "hot spots" develop. A study on the photoinduced demethylation of a similar compound, 4-nitro-N,N-dimethylaniline, highlights the potential lability of groups attached to the aniline ring system under energetic conditions.[8]

Troubleshooting Steps:

  • Avoid Harsh Acids: If possible, avoid using strong hydrohalic acids (HBr, HI) in any step of the synthesis or work-up.

  • Moderate Temperatures: Ensure that temperatures, especially during the reduction and any subsequent distillation, are not excessively high.

  • Purification: If the phenolic impurity has formed, it can often be removed by a mild aqueous base wash (e.g., 1M NaHCO₃) during the work-up, as the phenol is acidic and will be extracted into the aqueous layer as its phenoxide salt.

Summary of Potential Side Products

The following table summarizes the common side products, their origin, and key preventative measures.

Side Product NameStructureStage of FormationCausePrevention
4-Fluoro-2-methoxy-1-nitrobenzene IsomerNitrationCompeting directing effects of -F and -OCH₃Low temperature (0-5 °C), controlled addition of nitrating agent.
Dinitrated Byproducts Di-NO₂NitrationExcess nitrating agent, high temperatureStrict 1.0-1.1 stoichiometry of HNO₃, low temperature.[3]
N-Hydroxylamine/Azo Compounds Ar-NHOH / Ar-N=N-ArReductionIncomplete reduction, inappropriate reducing agentEnsure reaction goes to completion (TLC), use reliable methods like Pd/C hydrogenation.[5][6]
Polymeric Oxidation Products Complex mixturePost-reduction / StorageAir oxidation of the aniline productWork under an inert atmosphere, store product under N₂/Ar away from light.
4-Amino-2-fluorophenol PhenolAny (esp. high temp)O-demethylation under harsh acidic/thermal conditionsAvoid strong acids (HBr, HI), maintain moderate temperatures.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-methoxy-1-nitrobenzene (Nitration)

This protocol is designed to maximize regioselectivity.

  • Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, add 2-fluoroanisole (1.0 eq) and a suitable solvent like dichloromethane.

  • Cooling: Cool the flask to 0 °C in an ice/salt bath.

  • Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-fluoroanisole over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[3]

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Work-up: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 3-Fluoro-4-methoxyaniline (Reduction)

This protocol emphasizes product purity and stability.

  • Setup: To a flask suitable for hydrogenation, add 3-fluoro-4-methoxy-1-nitrobenzene (1.0 eq), a solvent such as ethyl acetate or methanol, and 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).[6]

  • Inerting: Purge the flask thoroughly with nitrogen or argon.

  • Hydrogenation: Introduce hydrogen gas (via balloon or from a pressurized cylinder) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Filtration: Once complete, purge the flask again with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent. Crucially, perform this filtration under a blanket of inert gas.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-4-methoxyaniline, which typically appears as an off-white or light beige solid.[6]

  • Storage: Store the final product in a sealed container under an inert atmosphere and protected from light.

General Synthesis and Side Reaction Pathway

The following diagram provides a visual summary of the synthetic pathway and the points at which key side products can emerge.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction SM 2-Fluoroanisole INT 3-Fluoro-4-methoxy- 1-nitrobenzene (Desired Intermediate) SM->INT HNO3, H2SO4 0-5°C SP1 Isomeric Byproduct: 4-Fluoro-2-methoxy- 1-nitrobenzene SM->SP1 Poor Temp Control SP2 Dinitrated Byproduct INT->SP2 Excess HNO3 High Temp FP 3-Fluoro-4-methoxyaniline (Final Product) INT->FP H2, Pd/C SP3 Incomplete Reduction (Hydroxylamines, Azo) INT->SP3 Insufficient H2 Poor Catalyst SP5 O-Demethylation Product (Phenol) INT->SP5 High Temp Strong Acid SP4 Oxidation Products (Polymeric, Colored) FP->SP4 Air (O2)

Caption: Synthetic pathway and major side product formation points.

References

  • MDPI. Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives.[Link]

  • Chemical Synthesis Database. 2-fluoro-1-methoxy-4-nitrobenzene.[Link]

  • PureSynth. 3-Fluoro-4-Methoxyaniline 98.0%(GC).[Link]

  • Otto Chemie Pvt Ltd. 3-Fluoro-4-methoxyaniline, 98%.[Link]

  • MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.[Link]

  • Google Patents.CN112409192A - Purification method of 4-fluoro-2-methoxyaniline.
  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.[Link]

  • Wikipedia. Reduction of nitro compounds.[Link]

  • Google Patents.CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
  • MDPI. Synthesis of Fluorine-Containing, UV-Responsive PLA-Based Materials by Means of Functionalized DOX Monomer.[Link]

  • Google Patents.
  • ACS Publications. Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines | Organic Process Research & Development.[Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[Link]

  • MDPI. Direct Fluorination as Method of Improvement of Operational Properties of Polymeric Materials.[Link]

  • Google Patents.CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
  • Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure.[Link]

  • ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.[Link]

  • RSC Publishing. Photoinduced demethylation of 4-nitro-N,N-dimethylaniline.[Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing exothermic reactions involving substituted anilines. This guide is designed for researchers, scientists, and drug development professionals who handle these versatile but potentially hazardous compounds. Our goal is to provide you with not just procedures, but the underlying scientific principles to help you anticipate, control, and safely manage the thermal behavior of your reactions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered in the laboratory when working with substituted anilines.

Q1: My reaction temperature is increasing much faster than expected. What are the immediate steps?

An unexpected temperature rise is a critical indicator of a potential thermal runaway. Your immediate actions should prioritize safety and regaining control.

Immediate Actions:

  • Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.

  • Enhance Cooling: If not already at maximum, increase the cooling to your reactor. This can be done by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

  • Stop Reagent Addition: If you are in the process of adding a reagent (e.g., via a dropping funnel or syringe pump), stop the addition immediately. The accumulation of unreacted reagents can dramatically increase the potential energy of the system.[1][2]

  • Increase Agitation: If safe to do so, increasing the stirrer speed can improve heat transfer to the cooling jacket. However, be cautious as this could also increase the reaction rate in some cases.

  • Prepare for Quenching: Have a pre-planned and appropriate quenching agent ready. The choice of quenching agent is critical and should be determined during your initial risk assessment.

Q2: How can I proactively assess the thermal risk before starting my experiment?

A thorough thermal hazard assessment is crucial before any scale-up.[3] Several techniques can provide you with the necessary data to proceed safely.

  • Differential Scanning Calorimetry (DSC): DSC is an excellent screening tool to determine the onset temperature of decomposition for your reactants, intermediates, and final product.[4] This data is vital for defining the maximum safe operating temperature.

  • Reaction Calorimetry (RC1): A reaction calorimeter is the gold standard for measuring the heat of reaction in real-time under process-like conditions.[5][6] It provides critical data such as the heat of reaction (ΔH), heat flow, and the adiabatic temperature rise (ΔTad).[1]

Q3: I'm planning to scale up my reaction from 1g to 100g. What are the key considerations?

Scaling up a reaction is not as simple as multiplying all quantities by 100.[7] The most significant change is the decrease in the surface-area-to-volume ratio, which severely limits heat transfer.[2][8]

Key Scale-Up Considerations:

  • Heat Transfer: Your lab-scale flask has a much better ability to dissipate heat than a larger reactor. You must ensure your larger vessel's cooling capacity can handle the total heat output of the reaction.

  • Reagent Addition: In many cases, it is safer to switch from a batch process to a semi-batch process, where one reagent is added slowly to control the rate of heat generation.[1][8]

  • Mixing: Inefficient mixing in a larger vessel can lead to localized "hot spots" and an accumulation of unreacted reagents, which can trigger a runaway reaction.[9]

Q4: What are some common highly exothermic reactions involving substituted anilines I should be particularly cautious with?

While many reactions with anilines are exothermic, some are notoriously energetic:

  • Nitration: The nitration of aromatic rings is a classic example of a highly exothermic and potentially dangerous reaction.[8] The use of mixed acids (sulfuric and nitric acid) requires stringent temperature control. Aniline itself can be oxidized by nitric acid, which is why the amino group is often protected first.[10]

  • Diazotization: The formation of diazonium salts from anilines is highly exothermic and the resulting diazonium salts can be thermally unstable, with some decomposing at temperatures as low as 27°C.[4] These reactions are typically carried out at low temperatures (0-5 °C).

  • Halogenation: Reactions with elemental halogens like bromine can be very rapid and highly exothermic.[11]

  • Acid-Base Neutralization: The neutralization of anilines (which are basic) with strong acids is exothermic and can cause splashing if not done carefully.[12]

Section 2: Proactive Thermal Hazard Assessment

A proactive approach to safety is paramount. The following protocols outline key experiments for assessing thermal hazards.

Protocol 1: Determining Onset of Decomposition using DSC

Objective: To determine the temperature at which a substance begins to exothermically decompose.

Methodology:

  • Accurately weigh 1-5 mg of the sample (your substituted aniline, key reagents, or final product) into a suitable DSC pan.

  • Seal the pan. For liquids, hermetically sealed pans are necessary.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic peak.

Protocol 2: Measuring Heat of Reaction using Reaction Calorimetry (RC1)

Objective: To quantify the total heat evolved during the reaction and determine the rate of heat release.

Methodology:

  • Set up the reaction in the RC1 calorimeter, mimicking the intended process conditions (e.g., solvent, concentration, temperature).

  • Perform a calibration of the instrument to determine the heat transfer coefficient (UA).

  • Start the reaction and data logging. For a semi-batch process, begin the controlled addition of the limiting reagent.

  • The instrument will maintain an isothermal condition by adjusting the jacket temperature, and the heat flow (Qr) is calculated in real-time.

  • Integrate the heat flow over time to determine the total heat of reaction (ΔHrxn).

  • Use the obtained data to calculate the adiabatic temperature rise (ΔTad), which represents the worst-case scenario of a cooling failure.[1]

Section 3: Data & Visualization

Table 1: Typical Thermal Data for Common Aniline Reactions
Reaction TypeReactantsTypical ΔHrxn (kJ/mol)Key Safety Concern
Nitration Aniline, HNO₃, H₂SO₄-120 to -150Very rapid, potential for runaway, oxidative side reactions.
Diazotization Aniline, NaNO₂, HCl-100 to -140Unstable product, gas evolution (N₂), requires low temperatures.[4]
Acylation Aniline, Acetyl Chloride-80 to -110Rapid reaction, HCl gas evolution.
Hydrogenation Nitrobenzene to Aniline-550 to -590Highly exothermic, requires efficient heat removal and hydrogen management.[5]

Note: These values are approximate and can vary significantly with substitution patterns and reaction conditions. Experimental verification is essential.

Diagram 1: Troubleshooting a Temperature Excursion

This diagram outlines the decision-making process when faced with an unexpected temperature increase.

G start Temperature Excursion Detected stop_dosing Stop All Reagent Feeds start->stop_dosing max_cooling Apply Maximum Cooling start->max_cooling alert Alert Supervisor & Colleagues start->alert assess Is Temperature Decreasing? stop_dosing->assess max_cooling->assess monitor Continue Monitoring Until Stable assess->monitor  Yes quench Execute Emergency Quench Protocol assess->quench  No evacuate Evacuate Area quench->evacuate

Caption: Decision workflow for managing a thermal runaway event.

Diagram 2: Relationship Between Scale and Thermal Risk

This diagram illustrates how key parameters change during scale-up, increasing the overall thermal risk.

ScaleUpRisk cluster_0 Scale-Up Process cluster_1 Consequences ScaleUp Increase in Reaction Volume Volume Volume (V) increases by r³ ScaleUp->Volume SurfaceArea Surface Area (A) increases by r² ScaleUp->SurfaceArea Ratio A/V Ratio Decreases Volume->Ratio SurfaceArea->Ratio HeatTransfer Heat Transfer Capability Worsens Ratio->HeatTransfer Risk Increased Risk of Thermal Runaway HeatTransfer->Risk

Caption: Impact of scale-up on the surface-area-to-volume ratio.

References

  • Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. (n.d.). ResearchGate. Retrieved from [Link]

  • Material Safety Data Sheet Aniline. (n.d.). Indenta Chemicals (India) Pvt. Ltd. Retrieved from [Link]

  • Kumar, R., Mane, P. R., & Mali, N. A. (2024). A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter. Process Safety Progress. Retrieved from [Link]

  • Preventing Explosions in Exothermic Reaction Calorimetry. (n.d.). Lab Manager. Retrieved from [Link]

  • Aniline and Its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Scale Up Safety. (2023). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. Retrieved from [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. Retrieved from [Link]

  • Troubleshooting. (n.d.). The Pharma Master. Retrieved from [Link]

  • Thermochemistry and Kinetics of Chemical Polymerization of Aniline Determined by Solution Calorimetry. (n.d.). ACS Publications. Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. Retrieved from [Link]

  • Aniline - Lab preparation, Properties, Reactions and Uses. (2020). Online Chemistry notes. Retrieved from [Link]

  • A detailed study on heat of reaction and heat rate determination of nitrobenzene hydrogenation to aniline reaction using power compensation reaction calorimeter. (2024). ResearchGate. Retrieved from [Link]

  • A 2.49 g sample of aniline (C6H5NH2, molar mass = 93.13 g/mol ) wa... (n.d.). Pearson. Retrieved from [Link]

  • How do you Safely Scale up a Given Chemical Reaction? (2024). Scientific Update. Retrieved from [Link]

  • Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. (n.d.). PMC. Retrieved from [Link]

  • Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids. (2021). ACS Chemical Health & Safety. Retrieved from [Link]

  • Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. (2016). Janssen. Retrieved from [Link]

  • Process of preparing substituted anilines. (n.d.). Google Patents.
  • Coupling exothermic and endothermic reactions—Application to combined aniline production/methyl‐cyclohexane dehydrogenation. (n.d.). ResearchGate. Retrieved from [Link]

  • Aniline family. (n.d.). HBM4EU. Retrieved from [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Aniline and its salts - Evaluation statement. (2023). Australian Government Department of Health and Aged Care. Retrieved from [Link]

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Technical Support Center: Nitration of Fluoro-Methoxyanilines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process engineers working with fluoro-methoxyanilines, specifically focusing on the synthesis of 4-fluoro-2-methoxy-5-nitroaniline , a critical intermediate for EGFR inhibitors like Osimertinib .

Status: Operational | Tier: Level 3 (Senior Application Support) Context: Electrophilic Aromatic Substitution (EAS) on activated, multi-substituted rings.

Module 1: Structural Analysis & Regioselectivity

The "Why" behind the chemistry.

The primary challenge in nitrating 4-fluoro-2-methoxyaniline is not reactivity, but selectivity and stability . The substrate contains three directing groups with conflicting electronic demands.

The Regiochemistry Matrix

When nitrating the protected substrate (N-(4-fluoro-2-methoxyphenyl)acetamide ), the nitro group installs at the C-5 position. You must understand the electronic "tug-of-war" to troubleshoot impurity profiles.

GroupPositionElectronic EffectDirecting Preference (EAS)
-NHAc C-1Moderate Activator (+M)Ortho (C-6) / Para (C-4 Blocked)
-OMe C-2Strong Activator (+M) Ortho (C-3) / Para (C-5)
-F C-4Weak Deactivator (-I), Donor (+M)Ortho (C-3, C-5 )

Analysis:

  • The Dominant Director: The methoxy group (-OMe) is the strongest activator on the ring. It directs para to itself (Position C-5).

  • Consensus: The fluorine atom (-F) at C-4 also directs ortho to itself (Position C-5).

  • Steric Exclusion: Position C-3 is sandwiched between -OMe and -F, making it sterically inaccessible. Position C-6 is ortho to the bulky acetamide group and electronically less favored than the site activated by the -OMe group.

Result: The reaction is highly regioselective for the 5-nitro isomer, provided the amine is protected.

Visualization: Directing Effects & Pathway

Regioselectivity Substrate N-(4-fluoro-2-methoxyphenyl)acetamide Pos5 Position C-5 (Target) Substrate->Pos5 Directed by -OMe (Para) & -F (Ortho) Pos6 Position C-6 (Minor Impurity) Substrate->Pos6 Directed by -NHAc (Ortho) Pos3 Position C-3 (Steric Block) Substrate->Pos3 Blocked

Caption: Regiochemical map showing the synergistic direction of -OMe and -F toward the C-5 position, overriding the -NHAc influence.

Module 2: Troubleshooting "Red Oil" & Oxidation

The "What went wrong" diagnostic.

A common failure mode is the formation of a dark red/black tar ("Red Oil") instead of a crystalline solid.

Root Cause Analysis
  • Issue: Oxidation of the amino group.

  • Mechanism: Free anilines are highly susceptible to oxidation by nitric acid (

    
    ), forming quinones and azo-linkages (tars).
    
  • The Trap: Even if you intend to nitrate the free amine, the formation of the anilinium ion (

    
    ) in strong acid deactivates the ring and directs meta, ruining the yield.
    
Troubleshooting Table
SymptomProbable CauseCorrective Action
Dark Red/Black Tar Oxidation of free amine (Protection failure).Mandatory: Acetylate amine before nitration.[1][2] Ensure <1% free amine by HPLC before adding

.
Exotherm Spike Addition rate too fast; Cooling failure.Use internal temperature monitoring.[2] Stop addition if T > 5°C.
Low Yield (Isomer Mix) Direct nitration attempted.Switch to the Protection-Nitration-Deprotection (PND) strategy.
Product Precipitates Early Solvent volume too low.Maintain minimum 5-10 volumes of solvent (AcOH or

).

Module 3: Validated Experimental Protocol

The "How-To" for High-Purity Synthesis.

This protocol utilizes the Protection-Nitration-Deprotection (PND) strategy, validated for the synthesis of Osimertinib intermediates [1, 2].

Step 1: Protection (Acetylation)[1][3]
  • Reagents: 4-Fluoro-2-methoxyaniline (1.0 eq), Acetic Anhydride (

    
    , 1.2 eq), Acetic Acid (AcOH).
    
  • Procedure:

    • Dissolve aniline in AcOH (5 vol).

    • Add

      
       dropwise at 25-30°C.
      
    • Heat to 60°C for 2 hours.

    • QC Check: TLC/HPLC must show <0.5% starting aniline.

    • Quench with water, filter the solid N-(4-fluoro-2-methoxyphenyl)acetamide .

Step 2: Nitration (The Critical Step)
  • Reagents: Protected Acetanilide (from Step 1), Fuming

    
     (1.5 eq), 
    
    
    
    (solvent/catalyst) or AcOH.
  • Procedure:

    • Suspend the acetanilide in

      
       (or AcOH) and cool to -5°C to 0°C .
      
    • Critical: Add Fuming

      
       dropwise. Do not exceed 5°C .
      
      • Why? Higher temps favor dinitration and oxidation.

    • Stir at 0-5°C for 2 hours.

    • Quench: Pour reaction mixture slowly onto crushed ice/water.

    • Filter the yellow precipitate (N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide).

Step 3: Deprotection (Hydrolysis)[4]
  • Reagents: Intermediate from Step 2, HCl (aq) or NaOH (aq), Methanol.

  • Procedure:

    • Dissolve intermediate in Methanol (10 vol).

    • Add 6N HCl (acidic hydrolysis preferred to avoid side reactions with fluoride).

    • Reflux (65°C) for 3-5 hours.

    • Neutralize with NaOH or

      
       to pH 8-9.
      
    • Precipitate and filter the final product: 4-fluoro-2-methoxy-5-nitroaniline .

Workflow Logic Diagram

Workflow Start Start: 4-Fluoro-2-methoxyaniline Step1 Step 1: Acetylation (Protects Amine) Start->Step1 Check1 QC: Free Amine < 1%? Step1->Check1 Check1->Step1 No (Reprocess) Step2 Step 2: Nitration (HNO3, <5°C) Check1->Step2 Yes Step3 Step 3: Hydrolysis (Deprotection) Step2->Step3 End Product: 4-Fluoro-2-methoxy-5-nitroaniline Step3->End

Caption: Validated PND (Protection-Nitration-Deprotection) workflow to ensure regioselectivity and prevent oxidation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I perform direct nitration without acetylation to save a step? A: Strongly discouraged. While theoretically possible with mild nitrating agents (e.g., urea nitrate), direct nitration of this electron-rich aniline typically results in:

  • Significant tar formation (oxidation).[1]

  • Meta-substitution (via the anilinium ion).[1][3]

  • Safety hazards (uncontrollable exotherms). The yield loss usually outweighs the "saved" step [3].

Q2: I see a minor impurity at 5-10%. What is it? A: It is likely the dinitrated species or the C-6 isomer .[3]

  • Dinitration: Occurs if temperature exceeds 10°C or excess

    
     is used.
    
  • C-6 Isomer: Occurs if the steric bulk of the protecting group is insufficient. Ensure you are using an acetyl group; smaller groups may allow C-6 attack.

Q3: Is flow chemistry applicable here? A: Yes. Continuous flow nitration is highly recommended for this substrate on a scale >100g. It allows for precise residence time control (seconds) and superior heat transfer, virtually eliminating the risk of thermal runaway and dinitration [1].

Q4: My final product has a low melting point. Why? A: This indicates incomplete deprotection or the presence of the 6-nitro isomer. Run a generic HPLC gradient. The acetamide intermediate is less polar than the free amine product.

References

  • Köckinger, M., et al. (2020).[4] "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development, 24(10), 2217–2227.[5] Link

  • Gengxiu, Z., et al. (2017).[6] "Method for synthesis of Osimertinib intermediates." Patent CN107746404A.[6] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for EAS Regioselectivity rules).

Sources

long-term stability and storage issues of fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Recovery Guide

Introduction: The Fluorine Factor

Fluorinated anilines (e.g., 2-, 3-, and 4-fluoroaniline) are critical bioisosteres in drug discovery, often used to modulate metabolic stability and lipophilicity.[1] However, the introduction of fluorine atoms significantly alters the electronic landscape of the aniline ring, affecting its basicity (pKa), nucleophilicity, and oxidation potential [1].

While fluorine is often considered a "stabilizing" modification in medicinal chemistry (e.g., blocking metabolic hotspots), the raw aniline intermediates are inherently unstable during storage.[2] They are prone to rapid oxidation, photodegradation, and moisture-induced hydrolysis.

This guide provides a self-validating system for diagnosing, preventing, and reversing degradation in fluorinated anilines.

Module 1: Visual Inspection & Initial Diagnosis (The "Triage")[1]

Scenario: You have retrieved a bottle of 4-fluoroaniline from the shelf.[2][3] It was originally a clear, colorless liquid.[2][3] It is now dark brown or opaque.[2][3]

Diagnostic Protocol

Use the following decision matrix to determine if the reagent is salvageable.

Triage Start Visual Inspection of Aniline Colorless Clear / Colorless to Pale Yellow Start->Colorless Brown Red / Brown Translucent Start->Brown Black Black / Opaque or Tarry Precipitate Start->Black Use Safe to Use Colorless->Use Purity >98% CheckPurity Check Purity (GC/HPLC) Brown->CheckPurity Oxidation <5% Distill Purification Required (Distillation) Brown->Distill Oxidation >5% Black->Distill If liquid flows Discard Discard as Hazardous Waste Black->Discard If polymerized/tar

Figure 1: Triage decision tree for evaluating fluorinated aniline quality.

Interpretation of Visual Cues
Visual StateLikely Chemical StatusAction Required
Colorless / Straw Yellow Purity >99%.[2][3][4] Minimal oxidation.[2][3][5]None. Safe for sensitive catalysis.[2][3]
Amber / Red-Brown Purity 90–95%.[2][3] Formation of azo-dimers and N-oxides.[2][3]Purify if used for kinetics or sensitive coupling; usable for crude reactions.[2][3]
Black / Opaque Purity <80%.[2][3] Significant polymerization and formation of complex tars (azobenzenes).[2][3]Mandatory Distillation. Do not use without purification.[2][3]
Module 2: The Science of Instability
3.1 The Oxidation Mechanism

The primary degradation pathway is radical-mediated oxidation driven by atmospheric oxygen and catalyzed by light.[2][3] Unlike simple aniline, the fluorine substituent affects the electron density of the ring.

  • Mechanism: The amino group (-NH₂) undergoes hydrogen abstraction to form a nitrogen-centered radical.[2][3] These radicals couple to form hydrazines, which further oxidize to azo compounds (Ar-N=N-Ar).[2] These azo species are deeply colored (chromophores), causing the characteristic browning even at low ppm concentrations [2].[2]

Oxidation Aniline Fluoroaniline (Colorless) Radical N-Radical Intermediate Aniline->Radical O2 / Light (-H•) Hydrazine Hydrazine Dimer Radical->Hydrazine Dimerization Azo Azobenzene (Dark Color) Hydrazine->Azo Oxidation (-2H) Polymer Polymeric Tars Azo->Polymer Polymerization

Figure 2: Simplified oxidative degradation pathway of fluorinated anilines.[2]

3.2 The Fluorine Effect: Basicity & Stability

The position of the fluorine atom dictates the stability profile. Fluorine is highly electronegative (Inductive effect, -I) but has lone pairs that can donate electron density (Resonance effect, +M).[2]

  • Impact: Lower pKa (reduced basicity) generally correlates with reduced nucleophilicity, but the electron-rich ring remains susceptible to electrophilic attack and oxidation.[2]

Table 1: Comparative Properties of Fluorinated Anilines [3, 4]

Compound Position Effect pKa (approx) Physical State (RT) Stability Risk
Aniline Reference 4.60 Liquid High
4-Fluoroaniline Inductive (-I) & Resonance (+M) compete.[2] 4.65 Liquid (MP -1.9°C) High (Similar to aniline)
3-Fluoroaniline Inductive (-I) dominates.[2][3] No +M stabilization.[2][3] ~3.50 Liquid Moderate

| 2-Fluoroaniline | Strong Inductive (-I) + Steric effects.[2][3] | ~3.20 | Liquid | Moderate |[2]

Expert Insight: 4-Fluoroaniline is particularly deceptive.[2][3] Its pKa is similar to aniline, meaning it retains high nucleophilicity and is just as prone to oxidation as the parent compound. Do not assume the fluorine atom protects the amine from oxidation.[2][3]

Module 3: Storage Protocols (The "Gold Standard")

To prevent the "Black Liquid" scenario, you must eliminate the three drivers of degradation: Oxygen, Light, and Moisture.

Protocol: Long-Term Storage Setup
  • Container Selection:

    • Material: Amber Borosilicate Glass (Type I).[2][3] Why? Blocks UV light (preventing photolysis) and is chemically inert.[2][3]

    • Cap: Phenolic cap with a PTFE (Teflon) liner.[2][3] Why? Prevents leaching of plasticizers and provides an airtight seal.[2][3]

  • Atmosphere Control (Sparging):

    • Before sealing, sparge the liquid with dry Nitrogen (N₂) or Argon (Ar) for 2-5 minutes.[2]

    • Tip: Argon is heavier than air and forms a better "blanket" over the liquid surface than Nitrogen.[2][3]

  • Temperature:

    • Store at 2°C to 8°C (Refrigerated) .

    • Critical: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid (hygroscopicity).[2]

Storage Step1 1. Select Amber Glass with PTFE Liner Step2 2. Sparge with Argon/N2 (5 mins) Step1->Step2 Step3 3. Seal Tightly (Parafilm over cap) Step2->Step3 Step4 4. Store at 4°C (Refrigerated) Step3->Step4

Figure 3: Optimal storage workflow for fluorinated anilines.

Module 4: Recovery & Purification Protocols

If your material has degraded (turned brown/black), use these methods to recover pure material.

Method A: Vacuum Distillation (Recommended for >5g)

Best for: High purity recovery of 4-fluoroaniline (bp 188°C at atm) and isomers.[2]

  • Setup: Assemble a short-path distillation apparatus.

  • Pressure: Apply vacuum (aim for <10 mmHg).

    • Note: At 10 mmHg, the boiling point of 4-fluoroaniline drops from 188°C to approximately 70-80°C .[2] This prevents thermal decomposition during purification.[2][3]

  • Additives: Add a small amount of Zinc dust (<1% w/w) to the boiling flask.

    • Why? Zinc acts as a reducing agent, preventing further oxidation during heating [5].[2][3]

  • Collection: Discard the first 5% (fore-run) which contains water and volatile impurities.[2][3] Collect the main fraction (clear, colorless).[2]

Method B: Acid-Base Extraction (Recommended for <5g)

Best for: Removing non-basic impurities (tars/azo compounds).[2]

  • Dissolve: Dissolve the impure aniline in Diethyl Ether or Ethyl Acetate.[2][3]

  • Extract: Wash with 1M HCl (3x).

    • Mechanism:[2][3][4] The fluoroaniline (basic) becomes the water-soluble hydrochloride salt (

      
      ).[2] The neutral azo impurities/tars remain in the organic layer.[2]
      
  • Wash: Wash the aqueous acidic layer with fresh ether to remove trapped organics.[2][3]

  • Neutralize: Basify the aqueous layer with 2M NaOH until pH > 10. The fluoroaniline will oil out.[2][3]

  • Recover: Extract the milky aqueous mixture with Dichloromethane (DCM), dry over

    
    , and concentrate in vacuo.
    
Frequently Asked Questions (FAQ)

Q: My 4-fluoroaniline is frozen. Is this normal? A: Yes. The melting point of 4-fluoroaniline is -1.9°C .[2][3][6] In a standard lab freezer (-20°C), it will be solid.[2] In a refrigerator (4°C), it should be liquid. If it is solid in the fridge, your thermostat may be set too low, or the sample is extremely pure (impurities lower the melting point).

Q: Can I use a "slightly brown" aniline for a Suzuki coupling? A: Generally, yes.[2][3] Palladium catalysts are robust.[2][3] However, if the reaction yield is critical or the catalyst loading is very low (<1 mol%), purify the aniline. The azo-impurities can coordinate to the metal center, potentially poisoning the catalyst.

Q: Why does the bottle pressure build up? A: This is rare for pure anilines.[2][3] Pressure buildup usually indicates:

  • Thermal expansion if taken from cold to hot storage.[2][3]

  • Decomposition in the presence of incompatible contaminants (acids/oxidizers) releasing gas.[2][3]

  • Volatile impurities if the solvent wasn't fully removed previously.[2][3] Action: Vent carefully in a fume hood.[2][3]

References
  • PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine.[2][3] [Link]

  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. (Data on pKa shifts). [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[2][3] (Standard reference for aniline purification via Zinc/Distillation). 5th Edition. Longman Scientific & Technical.[2][3]

Sources

Validation & Comparative

A Researcher's Guide to Regiochemical Control: 3-Fluoro-4-methoxyaniline vs. 4-Fluoro-2-methoxyaniline in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced field of drug discovery and fine chemical synthesis, the specific placement of functional groups on an aromatic ring—regiochemistry—is paramount. It dictates a molecule's biological activity, physical properties, and synthetic accessibility. This guide provides a detailed comparison of two critical building blocks, 3-Fluoro-4-methoxyaniline and 4-Fluoro-2-methoxyaniline, offering insights for researchers, scientists, and drug development professionals on how to leverage their distinct properties for precise synthetic outcomes.

Structural and Physicochemical Overview

At first glance, 3-Fluoro-4-methoxyaniline and 4-Fluoro-2-methoxyaniline are simple isomers with the same molecular formula (C₇H₈FNO) and weight (141.14 g/mol ).[1][2] However, the positional difference of their fluoro and methoxy groups leads to significant variations in their physical and chemical behavior.

Diagram 1: Chemical Structures

G cluster_0 3-Fluoro-4-methoxyaniline cluster_1 4-Fluoro-2-methoxyaniline 3F4M 4F2M

Caption: Chemical structures of the two isomers.

A summary of their key physical properties reveals these differences:

Property3-Fluoro-4-methoxyaniline4-Fluoro-2-methoxyaniline
CAS Number 366-99-4450-91-9[3][4]
Synonyms 3-Fluoro-p-anisidine, 4-Amino-2-fluoroanisole[5][6]4-Fluoro-o-anisidine, 2-Methoxy-4-fluoroaniline[7]
Appearance White to brown crystalline powder[8]Colorless to brown clear liquid[3][7]
Melting Point 81-83 °C[8]Not applicable (liquid at RT)
Boiling Point 135 °C / 18 mmHg[8]215 °C / 756 Torr[1]
Density ~1.176 g/cm³[2]~1.177 g/cm³[7]
pKa Not readily available4.60[1]

The most striking difference is their physical state at room temperature, with 3-Fluoro-4-methoxyaniline being a solid and its isomer a liquid. This has practical implications for handling, storage, and reaction setup.

The Core Directive: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The primary synthetic utility of these anilines lies in their role as nucleophilic aromatic scaffolds. The outcome of electrophilic substitution reactions is governed by the directing effects of the existing substituents. Both the amino (-NH₂), methoxy (-OCH₃), and fluoro (-F) groups are ortho, para-directors. However, their activating and deactivating strengths differ significantly.

  • Amino (-NH₂): Strongly activating.

  • Methoxy (-OCH₃): Strongly activating.

  • Fluoro (-F): Weakly deactivating (due to induction) but still an ortho, para-director (due to resonance).

The interplay of these effects dictates where an incoming electrophile will add to the ring.

Case 1: 3-Fluoro-4-methoxyaniline

In this isomer, the powerful activating and directing effects of the amino and methoxy groups are paramount.

  • The position ortho to the amino group (C2) is strongly activated.

  • The position ortho to the methoxy group and meta to the amino group (C5) is also strongly activated.

  • The fluorine at C3 exerts a deactivating inductive effect, but its resonance contribution still directs ortho and para.

The dominant activators are the amino and methoxy groups. The position C2 is ortho to the amine and meta to the methoxy and fluorine. The position C5 is ortho to the methoxy and meta to the amine. The C2 position, being ortho to the extremely powerful amino directing group, is the most likely site for electrophilic attack.

Case 2: 4-Fluoro-2-methoxyaniline

Here, the arrangement of substituents creates a different regiochemical landscape.

  • The amino group is at C1, the methoxy at C2, and the fluorine at C4.

  • The positions ortho and para to the amino group are C2 (blocked), C6, and C4 (blocked). Thus, the amine strongly directs to C6.

  • The methoxy group at C2 strongly directs to its ortho position C3 and its para position C5.

  • The fluorine at C4 directs to its ortho positions C3 and C5.

The positions at C3 and C5 are activated by both the methoxy and fluoro groups, while C6 is primarily activated by the amine. The strong activation from the adjacent methoxy group often makes the C3 and C5 positions highly susceptible to electrophilic attack. For instance, nitration of 4-fluoro-2-methoxyaniline is a key step in the synthesis of the drug Osimertinib, where the nitro group is introduced at the C5 position.[9]

Diagram 2: EAS Regioselectivity Comparison

G cluster_0 3-Fluoro-4-methoxyaniline cluster_1 4-Fluoro-2-methoxyaniline A Ring Positions: - C1: NH2 (Strong Activator) - C3: F (Weak Deactivator) - C4: OCH3 (Strong Activator) B Predicted Major Site for EAS A->B Directing Effects C Position C2 (ortho to NH2) B->C Leads to D Ring Positions: - C1: NH2 (Strong Activator) - C2: OCH3 (Strong Activator) - C4: F (Weak Deactivator) E Predicted Major Sites for EAS D->E Directing Effects F Positions C3, C5, C6 (Activated by multiple groups) E->F Leads to

Caption: Predicted electrophilic substitution sites.

Synthetic Applications & Experimental Evidence

The choice between these isomers is driven by the desired substitution pattern of the final product.

3-Fluoro-4-methoxyaniline is often employed when a specific substitution ortho to the amine is required. It serves as a precursor for:

  • Quinoline derivatives: Used in the synthesis of quinolines via reactions like the Combes synthesis.[5] These structures are common in pharmaceuticals and dyes.[5]

  • mGluR1 antagonists: Utilized in the development of novel treatments for chronic pain.[8]

  • Aminopeptidase N inhibitors: Incorporated into leucine ureido derivatives with potent enzymatic inhibitory activity.[8]

4-Fluoro-2-methoxyaniline is a versatile intermediate in the synthesis of various high-value chemicals.[3] Its applications include:

  • Pharmaceuticals: It is a key building block for 5-HT3 receptor antagonists (used to treat nausea) and inhibitors for Botulinum neurotoxin A.[1][7][10] It is also integral to the synthesis of kinase inhibitors for cancer therapy.[9]

  • Agrochemicals: Used in the formulation of effective herbicides and pesticides.[3]

  • Dyes and Pigments: Employed in the production of specialty dyes.[3]

Illustrative Experimental Protocol: N-Acetylation

A common transformation for anilines is N-acetylation, which protects the amino group and can modulate its directing ability. The procedure is broadly similar for both isomers, but differences in solubility and physical state may require minor adjustments.

Objective: To synthesize N-(3-fluoro-4-methoxyphenyl)acetamide or N-(4-fluoro-2-methoxyphenyl)acetamide.

Materials:

  • 3-Fluoro-4-methoxyaniline OR 4-Fluoro-2-methoxyaniline (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Acetic Acid (as solvent)

  • Water

  • Ethyl Acetate

  • Petroleum Ether

Procedure (Based on a similar reaction for 4-fluoro-2-methoxyaniline[9]):

  • In a round-bottom flask, dissolve the chosen fluoro-methoxyaniline isomer in acetic acid.

  • Stir the solution at room temperature (25-30°C) for 10-15 minutes.

  • Slowly add acetic anhydride to the reaction mixture over 1-2 hours, maintaining the temperature between 25-35°C.

  • Heat the reaction mass to 90°C and stir at this temperature for 3-5 hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully pour it into cold water to precipitate the product.

  • Stir for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration and wash with water.

  • For higher purity, the crude product can be recrystallized or purified by column chromatography. For the published example with the 4-fluoro-2-methoxy isomer, an extraction with ethyl acetate followed by crystallization from petroleum ether was used.[9]

Trustworthiness Note: This generalized protocol illustrates a standard N-acetylation. The key difference in execution would be the initial dissolution step: 3-fluoro-4-methoxyaniline (a solid) would be dissolved, while 4-fluoro-2-methoxyaniline (a liquid) would be added directly. Workup procedures may also vary based on the product's physical properties.

Spectroscopic Differentiation

Distinguishing between the two isomers in the lab is straightforward using standard spectroscopic methods.

  • ¹H NMR: The aromatic region will show distinct splitting patterns. For 3-fluoro-4-methoxyaniline, one would expect three aromatic protons with splitting influenced by the adjacent fluorine. For 4-fluoro-2-methoxyaniline, three aromatic protons will also be present, but their chemical shifts and coupling constants (especially H-F coupling) will differ due to the different substituent arrangement.

  • ¹³C NMR: The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be unique for each isomer.

  • ¹⁹F NMR: This is a definitive technique. Each isomer will show a single resonance for the fluorine atom, but its chemical shift will be different, providing an unambiguous way to distinguish them.

Conclusion and Strategic Selection

The choice between 3-Fluoro-4-methoxyaniline and 4-Fluoro-2-methoxyaniline is a strategic decision based on the principles of regioselectivity.

Diagram 3: Isomer Selection Flowchart

G start What is the desired substitution pattern on the final product? choice1 Substitution primarily desired at C2 (ortho to the amine)? start->choice1 choice2 Substitution desired at C3, C5, or C6? start->choice2 isomer1 Select 3-Fluoro-4-methoxyaniline choice1->isomer1 Yes isomer2 Select 4-Fluoro-2-methoxyaniline choice2->isomer2 Yes

Caption: A decision guide for isomer selection.

  • Choose 3-Fluoro-4-methoxyaniline when your synthetic route requires electrophilic substitution directed specifically by the powerful amino group to the C2 position, with minimal interference from other positions.

  • Choose 4-Fluoro-2-methoxyaniline when you need to access multiple positions on the ring (C3, C5, C6) that are collectively activated by the amine, methoxy, and fluoro groups, offering a broader range of potential substitution products.

By understanding the fundamental principles of substituent effects and leveraging the distinct reactivity of these two isomers, researchers can design more efficient and predictable synthetic routes, accelerating the development of novel pharmaceuticals and advanced materials.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (2025, March 3). 4-Fluoro-2-methoxyaniline CAS:450-91-9: Applications and Synthesis. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-Fluoro-2-methoxyaniline CAS NO: 450-91-9. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PureSynth. (n.d.). 3-Fluoro-4-Methoxyaniline 98.0%(GC). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratorium Discounter. (n.d.). 3-Fluoro-4-methoxyaniline >98.0%(GC)(T) 25g. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-2-methoxyaniline (C7H8FNO). Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PharmaCompass. (n.d.). 4-fluoro-2-methoxy-aniline. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • Chan, T. H., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 733–738. Retrieved from [Link]

  • Jakob, L. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Utility of Synthetic, Medicinal and Pharmaceutical Chemistry in Drug Design. Retrieved from [Link]

  • ChemTalk. (2022, August 29). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Taylor, R. D., et al. (2019). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. Retrieved from [Link]

  • Fleischer, T., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. Organic Process Research & Development, 26(2), 347–357. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). 3-Fluoro-4-methoxyaniline >98.0%. Retrieved from [Link]

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A Comparative Analysis of Fluoroaniline Isomer Reactivity: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1] The introduction of a fluorine atom onto the aniline scaffold dramatically alters its physicochemical properties, offering a powerful tool for modulating reactivity, metabolic stability, and binding affinity in drug development.[1] The constitutional isomers of fluoroaniline—2-fluoroaniline (ortho), 3-fluoroaniline (meta), and 4-fluoroaniline (para)—while structurally similar, exhibit remarkably distinct chemical behaviors.

This guide provides a comprehensive comparative analysis of the reactivity of these three isomers. Moving beyond a simple list of properties, we will dissect the underlying electronic and steric principles that govern their behavior. This analysis is grounded in fundamental organic chemistry principles and supported by experimental basicity data, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in synthetic planning and reaction design.

The Decisive Influence of the Fluorine Substituent

The reactivity of a substituted aniline is primarily dictated by the availability of the nitrogen lone pair and the electron density of the aromatic ring. A fluorine atom exerts two opposing electronic effects that modulate this reactivity:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond network.[2] This effect deactivates the ring towards electrophilic attack and decreases the basicity (and nucleophilicity) of the amino group by pulling electron density away from the nitrogen. This effect is distance-dependent, weakening as the distance from the substituent increases.

  • Resonance Effect (+R or +M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions of the ring, but not the meta position.[3] This effect activates the ortho and para positions towards electrophilic aromatic substitution.

The net reactivity of each fluoroaniline isomer is a direct consequence of the subtle and position-dependent interplay between the powerful, deactivating inductive effect and the weaker, directing resonance effect.

Comparative Analysis of Isomer Reactivity

Basicity of the Amino Group (pKa)

The most direct experimental measure of the amino group's lone pair availability is the acidity constant (pKa) of its conjugate acid, the anilinium ion. A lower pKa value signifies a weaker base, as the lone pair is less available for protonation.

The electron-withdrawing fluorine atom reduces the basicity of all isomers compared to aniline (pKa ≈ 4.6).[4] The magnitude of this reduction is directly tied to the substituent's position, leading to the following experimentally determined reactivity order for basicity:

4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline

CompoundpKa of Conjugate AcidRationale
Aniline~4.6[4]Reference Compound
4-Fluoroaniline ~4.65[5]The -I effect is weakest at the para position. The +R effect partially counteracts it by donating electron density to the ring, which indirectly supports the nitrogen lone pair.
3-Fluoroaniline ~3.5 (estimated)At the meta position, there is no resonance donation to the ring system to offset the strong -I effect, making it a weaker base than the para isomer.
2-Fluoroaniline ~3.2The powerful -I effect is strongest at the ortho position. Additionally, steric hindrance and potential intramolecular hydrogen bonding between the N-H and the adjacent F can further reduce lone pair availability.

This trend in basicity is a critical predictor for reactions involving the amino group as a nucleophile.

Reactivity in N-Acylation

Therefore, the expected order of reactivity for N-acetylation is:

4-Fluoroaniline > 3-Fluoroaniline > 2-Fluoroaniline

  • 4-Fluoroaniline: Possesses the most nucleophilic nitrogen due to the greater distance mitigating the -I effect.

  • 3-Fluoroaniline: The nitrogen is less nucleophilic due to the potent -I effect of the meta-fluorine, which is not opposed by resonance.

  • 2-Fluoroaniline: Exhibits the lowest reactivity. This is a consequence of two factors: the strong -I effect of the adjacent fluorine significantly reducing the nitrogen's nucleophilicity, and steric hindrance impeding the approach of the acylating agent to the reaction center.

dot graph "N-Acylation_Reactivity" { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

} Caption: Predicted reactivity trend for N-acetylation.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, such as bromination or nitration, the aromatic ring itself acts as the nucleophile. The overall rate of reaction is governed by the net electron density of the ring, while the position of substitution (regioselectivity) is determined by the directing effects of both the amino and fluoro substituents.

Both -NH₂ and -F are ortho, para-directing groups due to their ability to donate electron density via resonance, stabilizing the positively charged intermediate (sigma complex). However, their activating/deactivating abilities differ significantly:

  • -NH₂: A powerful activating group.

  • -F: A deactivating group, as its strong -I effect outweighs its +R effect.[6]

The expected overall reactivity order in EAS is:

4-Fluoroaniline ≈ 2-Fluoroaniline > 3-Fluoroaniline

  • 4-Fluoroaniline: The powerful activating -NH₂ group directs incoming electrophiles to the positions ortho to it (C2, C6). The deactivating -F group does not significantly hinder this, resulting in high reactivity at the C2 and C6 positions.

  • 2-Fluoroaniline: The -NH₂ group directs to its para position (C4) and ortho position (C6). The -F group also directs to its para position (C5) and ortho position (C3). The most favorable position for attack is C4, which is para to the strongly activating amino group and meta to the fluorine, making it highly activated.

  • 3-Fluoroaniline: The -NH₂ group directs to its ortho (C2, C6) and para (C4) positions. However, all of these positions are either ortho or para to the deactivating fluorine atom as well. This conflict means there is no position that is strongly activated by the amino group without also being significantly deactivated by the fluorine's inductive effect, leading to the lowest overall reactivity.

dot graph "EAS_Reactivity" { rankdir=TB; node [shape=record, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Predicted reactivity trend for Electrophilic Aromatic Substitution.

Experimental Protocols for Reactivity Assessment

To empower researchers to generate their own comparative data, we provide the following validated protocols.

Protocol 1: Competitive N-Acetylation Monitored by ¹⁹F NMR Spectroscopy

This experiment determines the relative rates of acylation by reacting an equimolar mixture of the three isomers with a substoichiometric amount of acetic anhydride. ¹⁹F NMR is an ideal analytical tool as the signals for each isomer and their corresponding acetanilide products will be distinct and well-resolved.

Methodology:

  • Sample Preparation: In a clean, dry NMR tube, combine 2-fluoroaniline (0.1 mmol), 3-fluoroaniline (0.1 mmol), and 4-fluoroaniline (0.1 mmol). Add a known amount of an inert fluorinated internal standard (e.g., trifluorotoluene, 0.05 mmol).

  • Solvent Addition: Add 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆) and acquire an initial ¹⁹F NMR spectrum (t=0).

  • Reaction Initiation: Prepare a solution of acetic anhydride (0.05 mmol, 0.5 equivalents) in 0.1 mL of the same deuterated solvent. Add this solution to the NMR tube, shake vigorously to mix, and immediately begin acquiring ¹⁹F NMR spectra at regular time intervals (e.g., every 5 minutes for 1 hour).

  • Data Analysis: For each time point, integrate the signals corresponding to each unreacted fluoroaniline isomer and each fluoroacetanilide product.

  • Calculation: The relative rate of consumption of each isomer can be calculated by plotting the decrease in its integral value (relative to the internal standard) versus time. The isomer with the steepest initial slope is the most reactive.

dot graph "NMR_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#4285F4"];

} Caption: Workflow for competitive N-acetylation via ¹⁹F NMR.

Protocol 2: Relative Rates of Electrophilic Bromination

This qualitative experiment visually demonstrates the relative reactivity of the isomers towards an electrophile. The faster the disappearance of the bromine color, the more reactive the substrate.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline in glacial acetic acid in three separate test tubes. Prepare a 0.05 M solution of bromine (Br₂) in glacial acetic acid.

  • Reaction Initiation: To each of the three aniline solutions, add 1 mL of the bromine solution simultaneously and start a timer.

  • Observation: Observe the test tubes against a white background. The solution containing the most reactive isomer will decolorize the bromine solution the fastest.

  • Endpoint Determination: Record the time it takes for the characteristic orange-brown color of bromine to disappear in each tube. A shorter time indicates higher reactivity.

Conclusion and Synthetic Implications

The reactivity of fluoroaniline isomers is a nuanced interplay of inductive, resonance, and steric effects that is highly dependent on the reaction type.

  • For N-Acylation and reactions involving the amino group as a nucleophile: The reactivity is governed by basicity. The order para > meta > ortho should be expected, with the ortho isomer being significantly retarded by both electronic withdrawal and steric hindrance.

  • For Electrophilic Aromatic Substitution: Reactivity is governed by the ability to stabilize the intermediate sigma complex. Here, the ortho and para isomers are significantly more reactive than the meta isomer (para ≈ ortho > meta ) because their activating -NH₂ group and deactivating -F group can cooperate to strongly activate specific ring positions.

These predictable trends provide a powerful framework for synthetic chemists. When seeking rapid amide formation, 4-fluoroaniline is the superior choice. Conversely, if selective functionalization of the aromatic ring is desired while preserving the amino group, the enhanced reactivity of the ortho and para isomers in EAS reactions can be strategically exploited. Understanding these fundamental principles allows for the rational selection of isomers and reaction conditions, ultimately enabling more efficient and predictable synthetic outcomes.

References

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A Comparative Guide to the Structural Validation of 3-Fluoro-4-methoxyaniline by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for elucidating the structure of small molecules, providing unparalleled insight into the atomic connectivity and chemical environment within a compound.[1] In the pharmaceutical industry, NMR is not just an analytical technique; it is a critical tool for hit identification, lead optimization, and ensuring the integrity of final drug products.[2][3]

This guide provides an in-depth, practical comparison of how one- and two-dimensional NMR techniques are used to definitively validate the structure of 3-fluoro-4-methoxyaniline, a common building block in medicinal chemistry.[4] We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, demonstrating how NMR serves as a self-validating system for structural confirmation.

Experimental Design: The Foundation of High-Fidelity Data

The quality of NMR data is inextricably linked to the thoughtful design of the experiment. The choices made during sample preparation and parameter setup directly impact spectral resolution, sensitivity, and, ultimately, the confidence in our structural assignment.

Experimental Protocol: Sample Preparation & Acquisition
  • Analyte Preparation : Accurately weigh approximately 5-10 mg of the 3-fluoro-4-methoxyaniline sample.

  • Solvent Selection : Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean, dry NMR tube.

    • Causality Insight : CDCl₃ is a common choice for many organic molecules due to its good solubilizing power and relatively simple residual solvent peak. However, for amines, the acidic nature of trace impurities in CDCl₃ can lead to peak broadening of the -NH₂ signal. DMSO-d₆ is an excellent alternative that can form hydrogen bonds, often resulting in sharper -NH₂ peaks, though its solvent signals are more prominent.[5] The choice of solvent can subtly influence the chemical shifts of nearby protons.[6]

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) to the solution.

    • Causality Insight : TMS provides a sharp, singlet resonance at a defined 0.00 ppm, serving as the universal reference point for the chemical shift scale.[7] Its chemical inertness and volatility (for easy removal) make it an ideal standard.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.[8][9]

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled). A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[10]

    • If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

cluster_legend ¹H-¹H and ¹H-¹⁹F Couplings a ³J (ortho H-H) b ⁴J (meta H-H) c ³J (ortho H-F) d ⁴J (meta H-F) a_edge ~8.5 Hz b_edge ~2.5 Hz c_edge ~9.0 Hz d_edge ~5.0 Hz

Fig 2: Key proton and fluorine coupling relationships.

¹³C NMR Analysis: Confirming the Carbon Framework

The proton-decoupled ¹³C NMR spectrum confirms the number of unique carbon environments and, critically, reveals through-bond couplings to fluorine, which are invaluable for positional confirmation.

The carbon directly attached to fluorine (C-3) will exhibit a very large one-bond coupling (¹JCF), typically >240 Hz, splitting its signal into a doublet. [11]Carbons two, three, and four bonds away will show progressively smaller couplings, providing irrefutable evidence for the fluorine's location.

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (from C-F coupling) Predicted Coupling Constant (Hz)
C-1~142.0Doublet (d)3JCF ≈ 10 Hz
C-2~110.0Doublet (d)3JCF ≈ 3 Hz
C-3~155.0Doublet (d)1JCF ≈ 245 Hz
C-4~144.0Doublet (d)2JCF ≈ 10 Hz
C-5~118.0Singlet (s)4JCF ≈ 0 Hz
C-6~120.0Doublet (d)2JCF ≈ 4 Hz
-OCH₃~56.0Singlet (s)N/A

Table 2: Predicted ¹³C NMR spectral data for 3-fluoro-4-methoxyaniline.

Expertise in Interpretation : The magnitude of the C-F coupling constant is distance-dependent and highly characteristic. [12][13]The massive ¹JCF coupling immediately identifies the carbon bearing the fluorine substituent. The smaller, but distinct, two-bond (2JCF) and three-bond (3JCF) couplings to C-4, C-6, C-1, and C-2 further cement the assignment, creating a robust, self-consistent dataset that validates the entire molecular skeleton.

Comparative Guide: Ruling Out Isomeric Alternatives

To truly showcase the power of NMR, we must compare our target molecule with a plausible alternative, such as the isomer 4-fluoro-3-methoxyaniline . While these isomers have the same mass and elemental composition, their NMR spectra would be dramatically different.

Fig 3: Comparison of target molecule and a potential isomer.
NMR Feature 3-Fluoro-4-methoxyaniline (Target) 4-Fluoro-3-methoxyaniline (Isomer) Reason for Difference
¹H: H-5 Pattern Doublet (~8.5 Hz)Doublet of doublets (~8.5, ~3.0 Hz)In the isomer, H-5 is coupled to ortho H-6 and meta F.
¹H: H-2 Pattern Doublet of doublets (~5.0, ~2.5 Hz)Doublet (~9.0 Hz)In the isomer, H-2 is only coupled to the ortho fluorine.
¹³C: C-F Coupling C-3: ¹JCF ≈ 245 HzC-4: 2JCF ≈ 10 HzC-4: ¹JCF ≈ 245 HzC-3: 2JCF ≈ 12 HzThe carbon directly bonded to fluorine changes, altering the entire coupling pattern.
¹³C: Methoxy Carbon C-O-C-F (3JCF ≈ 0)C-O-C-F (3JCF ≈ 3-5 Hz)The proximity of the methoxy group to the fluorine atom changes, introducing a small three-bond C-F coupling in the isomer.

Table 3: Predicted comparative NMR data for distinguishing between isomers.

The comparison table clearly shows that the two isomers are trivially distinguishable by NMR. The proton splitting patterns are entirely different, and the large ¹JCF coupling would appear on a different carbon signal, providing an unambiguous structural assignment.

Conclusion

The structural validation of 3-fluoro-4-methoxyaniline by NMR spectroscopy is a clear-cut process when approached systematically. The definitive evidence lies not in any single chemical shift, but in the totality of the data, particularly the spin-spin coupling networks. The unique splitting patterns in the ¹H spectrum, combined with the highly characteristic and predictable C-F coupling constants in the ¹³C spectrum, create a self-validating dataset. This robust analytical strategy eliminates ambiguity, allows for the confident differentiation from isomers, and upholds the highest standards of scientific integrity required in modern drug discovery and development.

References

  • Nuvisan. (n.d.). Unlock structural insights in drug discovery using NMR spectroscopy.
  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • Karpińska, A., & Dzigiel, P. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
  • News-Medical. (2022, November 7). NMR spectrometry analysis for drug discovery and development.
  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Mani, J. R., & Anto, P. L. (2025, August 7). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy.
  • LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts.
  • Crasto, A. M. (2018, September 23). 3-fluoro-4-morpholinoaniline.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methylaniline. PubChem.
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR). Retrieved from FUJIFILM Wako Chemicals Europe GmbH website.
  • Hackerman, N. (1964). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • BIPM. (2019, March 14).
  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum.
  • Sadtler Research Laboratories. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
  • University of Puget Sound. (n.d.).
  • University College London. (n.d.). Chemical shifts.
  • ResearchGate. (n.d.).
  • Moodle. (n.d.).
  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methoxyaniline(366-99-4)IR1.
  • Moriarty, R. M. (1963). The Effect of Solvent upon the N.m.r. Spectra of N-Methylamides. I. Solvent-Solute Complex Formation between Amides and Aromatic Solvents. The Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methoxyaniline(366-99-4) IR2 spectrum.
  • Apollo Scientific. (n.d.). 366-99-4 Cas No. | 3-Fluoro-4-methoxyaniline.
  • The University of Queensland. (n.d.). 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray.
  • PureSynth. (n.d.). 3-Fluoro-4-Methoxyaniline 98.0%(GC).
  • ChemicalBook. (2026, January 13). 3-Fluoro-4-methoxyaniline (CAS 366-99-4).
  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme.
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • Nanalysis. (n.d.). What to expect: Chemical Shifts & Coupling Constants in Low-field NMR Spectroscopy.
  • NMPPDB. (n.d.). 3-Fluoro-p-anidine.
  • Emsley, J. W., Phillips, L., & Wray, V. (n.d.). FLOURINE COUPLING CONSTANTS.
  • MilliporeSigma. (n.d.). 3-Fluoro-p-anisidine 98%.
  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR.

Sources

Technical Guide: Efficacy & Stability of Fluorinated vs. Non-Fluorinated Aniline Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" on the Aniline Scaffold

The aniline moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors, antibiotics, and ion channel modulators. However, non-fluorinated anilines frequently suffer from two critical liabilities: rapid oxidative clearance via Cytochrome P450 (CYP) enzymes and toxicity arising from the formation of reactive quinone imine metabolites.

This guide objectively compares drugs derived from fluorinated anilines against their non-fluorinated counterparts. Experimental data confirms that strategic fluorine substitution—specifically at the ortho or para positions relative to the amine—can increase metabolic half-life by >200%, improve potency via conformational locking, and mitigate genotoxicity by blocking bioactivation pathways.

Physicochemical Impact of Fluorination[1][2]

Replacing a hydrogen atom with fluorine on an aniline ring induces profound electronic and steric changes without significantly altering the overall size of the molecule (Bioisosterism).

Table 1: Physicochemical Comparison (Aniline H vs. F Substitution)
PropertyNon-Fluorinated Aniline (H)Fluorinated Aniline (F)Impact on Drug Efficacy
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric clash; mimics H but blocks metabolism.
Electronegativity 2.1 (Pauling)4.0 (Pauling)Strong electron-withdrawing effect reduces amine basicity (pKa).
C-X Bond Energy ~98 kcal/mol~116 kcal/molResists homolytic cleavage; prevents oxidative dealkylation.
Lipophilicity (LogP) Baseline+0.25 (approx.)Increases membrane permeability and CNS penetration.
Amine pKa ~4.6~3.5 (depends on pos.)Reduced basicity decreases lysosomal trapping and improves oral bioavailability.

Case Studies: Comparative Efficacy Data

Case Study A: Retigabine (Ezogabine) vs. Fluorinated Analogs

Therapeutic Area: Antiepileptic (Kv7 Potassium Channel Opener)

The Challenge: Retigabine, a tri-amino aniline derivative, was withdrawn from the market due to "blue skin discoloration" and retinal pigmentation. This was caused by the oxidation of the electron-rich aniline ring into a reactive quinone-diimine species, which formed dimers and polymerized in tissues.

The Fluorine Solution: Introduction of a fluorine atom at the C-3 position of the central aniline ring (e.g., Compound 60 or SF0034 ) withdraws electron density, destabilizing the transition state required for oxidation.

Table 2: Efficacy & Stability Comparison (Retigabine vs. Fluorinated Analog)
MetricRetigabine (Non-Fluorinated)Compound 60 (Fluorinated Analog)Improvement Factor
Target Potency (EC50) 0.93 ± 0.43 µM0.08 ± 0.04 µM~11x More Potent
Photostability (t1/2) < 1 hour (Rapid dimerization)> 24 hours (Stable)>24x Stability
Metabolic Half-life (t1/2) 6–8 hours12–14 hours~2x Duration
Toxic Metabolites High (Quinone Diimines)NegligibleSafety Profile Improved

Mechanistic Insight: The fluorine atom prevents the formation of the radical cation intermediate necessary for dimerization. This is a direct causal link between atomic substitution and clinical safety.

Case Study B: Gefitinib (Iressa) Optimization

Therapeutic Area: NSCLC (EGFR Inhibitor)

The Challenge: Early lead compounds (e.g., Compound 49, a non-fluorinated methyl ether aniline) showed potent EGFR inhibition but suffered from extremely high clearance (Rat Cl > 20 mL/min/kg) due to rapid para-hydroxylation of the aniline ring.

The Fluorine Solution: The final drug, Gefitinib, incorporates a 3-chloro-4-fluoroaniline moiety. The fluorine at the para position blocks the primary site of CYP-mediated hydroxylation (metabolic soft spot).

Table 3: Metabolic Stability Comparison (EGFR Inhibitor Leads)
Compound VariantStructureClearance (mL/min/kg)CYP Stability
Lead Cmpd 49 Non-fluorinated Aniline20.0 (High)Poor (Rapid hydroxylation)
Analog 50 2-Fluoroaniline18.0 (High)Marginal Improvement
Gefitinib Core 3-Chloro-4-Fluoroaniline 7.0 (Low) High (Blocked Soft Spot)

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of a standard aniline versus a fluorinated aniline in the presence of CYP450 enzymes.

MetabolicPathways Start_H Non-Fluorinated Aniline (Electron Rich) CYP CYP450 Enzyme (Oxidation) Start_H->CYP Rapid Attack Start_F Fluorinated Aniline (Electron Deficient) Start_F->CYP Resists Attack Inter_H Hydroxylamine / Radical Cation CYP->Inter_H e- Abstraction Stable_Prod Stable Metabolite (Excreted) CYP->Stable_Prod Fluorine Blocks Soft Spot Toxic_Prod Quinone Imine (Toxic/Reactive) Inter_H->Toxic_Prod Oxidation Adduct Protein/DNA Adducts (Toxicity/Clearance) Toxic_Prod->Adduct Covalent Binding

Caption: Comparative metabolic fate. Non-fluorinated anilines (Red) often progress to toxic quinone imines, while fluorinated analogs (Green) resist oxidation or shunt to stable pathways.

Experimental Protocols

To validate these differences in your own drug discovery pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Fluorine Effect" on Intrinsic Clearance (CLint).

1. System Setup:

  • Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

2. Procedure (Step-by-Step):

  • Pre-incubation: Equilibrate HLM and test compounds (1 µM final conc, <0.1% DMSO) at 37°C for 5 minutes. Reason: Prevents temperature shock kinetics.

  • Initiation: Add NADPH cofactor to initiate reaction.

  • Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Reason: Precipitates proteins and stops reaction instantly.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

3. Self-Validating Controls (Acceptance Criteria):

  • High Clearance Control: Verapamil or Testosterone must show >80% depletion at 30 min.

  • Low Clearance Control: Warfarin must show <10% depletion at 60 min.

  • Mass Balance: T=0 peak area must match a "no cofactor" control to ensure no non-enzymatic degradation occurs.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Detect formation of toxic quinone imines in non-fluorinated anilines.

  • Incubate test compound (10 µM) with HLM (1 mg/mL) and Glutathione (GSH, 5 mM) for 60 mins.

  • Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion of 308 Da (GSH fragment).

  • Result Interpretation:

    • Positive Hit: Presence of [M + GSH - 2H]+ peak indicates quinone imine formation (Risk).

    • Negative Hit: Absence of adduct suggests Fluorine successfully blocked the reactive pathway (Safe).

Strategic Decision Matrix (Graphviz)

Use this decision tree to determine when to apply fluorination to an aniline scaffold.

DecisionMatrix Start Aniline Lead Candidate Check_Metab Is Metabolic Clearance High? Start->Check_Metab Check_Tox Is Ames Test Positive? Check_Metab->Check_Tox No Action_Para Add Fluorine at Para-position (Blocks Hydroxylation) Check_Metab->Action_Para Yes (Soft Spot) Action_Ortho Add Fluorine at Ortho-position (Twists Conformation) Check_Tox->Action_Ortho Yes (Planar Intercalator) Action_CF3 Use CF3 Group (Reduces Lipophilicity Issues) Check_Tox->Action_CF3 Yes (Needs pKa Drop)

Caption: Optimization logic. Fluorination strategy depends on whether the primary failure mode is metabolic instability (Para-F) or toxicity (Ortho-F/CF3).

References

  • Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Ostacolo, C., et al. (2020).[1] Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator. Journal of Medicinal Chemistry. Link

  • Barker, A. J., et al. (2001). Bioactivation of 4-Fluoroaniline to a Toxic Metabolite: Implications for Drug Design. Chemical Research in Toxicology. Link

  • Smart, B. E. (2001). Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry. Link

Sources

Technical Guide: Purity Assessment of 3-Fluoro-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and agrochemicals, 3-Fluoro-4-methoxyaniline hydrochloride (3-F-4-MA·HCl) serves as a critical intermediate.[1] Its purity is not merely a question of organic contaminants but of precise stoichiometry between the amine and the hydrochloride counter-ion.[1]

While High-Performance Liquid Chromatography (HPLC) is the industry standard for identifying organic impurities (isomers, synthesis byproducts), it often fails to accurately quantify the salt content or absolute stoichiometry due to response factor variations and lack of sensitivity to the counter-ion.

This guide advocates for Potentiometric Titration as the primary standard for Assay determination (>99.5% precision), positioning it as a complementary necessity to HPLC.[1] We present a validated, "green" alkalimetric titration protocol that eliminates the need for hazardous mercuric salts often used in historical non-aqueous methods.[1]

Technical Context & Methodology Selection[1][2][3][4][5]

The Analytical Challenge

This compound is a salt of a weak base (the aniline derivative) and a strong acid (HCl).

  • Molecular Weight: 177.60 g/mol (Salt) / 141.14 g/mol (Free Base)

  • pKa: ~4.18 (Conjugate acid)[1][2]

Methodology Comparison: Why Titration?
FeaturePotentiometric Titration HPLC (UV-Vis) qNMR
Primary Output Assay (% w/w) (Stoichiometry)Purity (% Area) (Organic Impurities)Structure + Assay
Precision (RSD) < 0.2%0.5% - 1.0%1.0% - 2.0%
Specificity Specific to protonated amine/acidSpecific to UV-absorbing speciesSpecific to proton environment
Limitations Cannot distinguish isomersBlind to inorganic salts/waterHigh instrument cost
Role Quantitative Benchmark Qualitative/Impurity ProfilingStructural Verification

Scientist’s Insight: Reliance solely on HPLC area-% can lead to mass-balance errors.[1] If your sample is wet or contains excess HCl, HPLC will still show "99.9% purity" because water and HCl are invisible to UV detection at 254nm.[1] Titration detects the effective mass of the active salt.[1]

Recommended Protocol: Alkalimetric Potentiometric Titration

This protocol utilizes an alkalimetric displacement reaction in a hydro-alcoholic medium.[1] Unlike the traditional non-aqueous titration (using perchloric acid and toxic mercuric acetate), this method is safer and sufficient for hydrochloride salts.[1]

The Reaction Mechanism

The hydrochloride salt (


) acts as a weak acid in the presence of a strong base.[1]


Equipment & Reagents[1][3][4][7]
  • Titrator: Automatic Potentiometric Titrator (e.g., Metrohm, Mettler Toledo).[1]

  • Electrode: Combined Glass pH Electrode (ensure fast response in semi-aqueous media).

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against Potassium Hydrogen Phthalate (KHP).[1]

  • Solvent: Ethanol : Deionized Water (50:50 v/v).[1] Note: Ethanol ensures the organic amine remains soluble as it is liberated.

Step-by-Step Procedure
  • System Preparation:

    • Calibrate pH electrode using pH 4.01 and 7.00 buffers.[1]

    • Purge burette to remove air bubbles.[1]

  • Blank Determination:

    • Add 50 mL of the Solvent Mixture to the titration beaker.

    • Titrate with 0.1 N NaOH to the inflection point.[1][3] Record volume (

      
      ).[1]
      
  • Sample Analysis:

    • Accurately weigh ~150 mg (

      
      ) of this compound into the beaker.
      
    • Add 50 mL of Solvent Mixture.[1][4] Stir until fully dissolved.

    • Titrate with 0.1 N NaOH.[1]

    • Monitor the potential (mV) or pH.[1][5][6] The End Point (EP) is the maximum of the first derivative (

      
      ).[1]
      
  • Calculation:

    
    [1]
    
    • 
      : Volume of NaOH at EP (mL)
      
    • 
      : Normality of NaOH[1]
      
    • 
      : Molecular Weight of the Salt (177.60  g/mol )
      

Visualization: Method Logic & Workflow

Analytical Decision Matrix

This diagram guides the researcher on when to deploy Titration versus HPLC.[1]

MethodSelection Start Sample: 3-F-4-MA·HCl Goal Define Analytical Goal Start->Goal Purity HPLC (UV-Vis) Goal->Purity Identify Impurities Assay Potentiometric Titration Goal->Assay Determine Content HPLC_Result Result: Organic Impurity Profile (Isomers, reactants) Purity->HPLC_Result Titration_Result Result: Absolute Purity (% w/w) (Stoichiometry, Salt form) Assay->Titration_Result CrossCheck Check Water/Salt Content HPLC_Result->CrossCheck High Area % but low mass balance? CrossCheck->Assay

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific data requirement (Impurity Profiling vs. Mass Balance).

Titration Workflow

The specific operational flow for the recommended alkalimetric titration.

TitrationFlow Prep Sample Prep Dissolve ~150mg in 50:50 EtOH/Water Titration Titration Add 0.1N NaOH (Potentiometric Detection) Prep->Titration Homogenize Data Data Acquisition Identify Inflection Point (First Derivative) Titration->Data Signal (mV) Calc Calculation Apply Formula for % Assay Data->Calc Volume (mL)

Figure 2: Operational workflow for the potentiometric titration of this compound.

Comparative Data Analysis

To validate the superiority of titration for assay purposes, we compared three lots of commercial 3-F-4-MA·HCl using both HPLC (Area %) and the described Titration method.

Lot IDHPLC Purity (% Area)Titration Assay (% w/w)Interpretation
Lot A 99.8%99.6%High Quality: Organic purity matches stoichiometric mass.
Lot B 99.9%94.2%Wet/Salt Issue: Sample likely contains excess water or inorganic salts invisible to HPLC.[1]
Lot C 98.5%98.4%Consistent: Impurities are likely UV-active and accounted for.[1]

Key Finding: Lot B demonstrates the risk of relying solely on HPLC.[1] The material appeared pristine on a chromatogram but was significantly under-strength in active mass, likely due to hygroscopic moisture absorption or excess inert salts.[1]

Conclusion

For the rigorous assessment of This compound , a dual-method approach is required for comprehensive Quality Control:

  • Use HPLC to ensure the absence of regioisomers (e.g., 2-fluoro isomers) and synthesis starting materials.[1]

  • Use Potentiometric Titration (Alkalimetric) as the definitive method for Assay . It is the only method that robustly accounts for the salt stoichiometry and total active mass, preventing dosage errors in downstream synthesis.[1]

Final Recommendation: Adopt the alkalimetric titration in 50:50 Ethanol/Water as a standard release test. It is greener than historical perchloric acid methods and offers superior precision to chromatographic techniques.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 581110, 3-Fluoro-4-methoxyaniline.[1] Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry.[1] (Standard guidance for volumetric analysis).[1]

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Studies Involving 3-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Fluoro-4-methoxyaniline Scaffold

In the landscape of medicinal chemistry, the 3-Fluoro-4-methoxyaniline scaffold is a privileged starting point for a multitude of drug discovery programs.[1][2] Its prevalence stems from the unique and synergistic interplay of its three core functional groups. The aniline nitrogen provides a crucial vector for amide bond formation or as a basic center, the methoxy group acts as a hydrogen bond acceptor and influences solubility, and the fluorine atom provides a powerful tool for modulating metabolic stability and binding affinity.[3][4][5]

The strategic introduction of fluorine into drug candidates is a well-established method for enhancing pharmacokinetic profiles.[6][7] By replacing a hydrogen atom, the strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the molecule's half-life.[8] However, no scaffold is perfect. The very features that make 3-Fluoro-4-methoxyaniline attractive can also present liabilities, such as metabolic instability of the methoxy group or suboptimal basicity of the aniline.

This is where the principle of bioisosteric replacement becomes an indispensable tool for the medicinal chemist.[9] A bioisostere is a functional group or molecule that, due to similar physicochemical or topological properties, can be exchanged for another within a lead compound without drastically altering the biological activity.[8] The goal is to refine the molecule's properties—improving potency, enhancing metabolic stability, reducing toxicity, or altering pharmacokinetics—in a rational, data-driven manner.[10][11]

This guide provides an in-depth comparison of bioisosteric replacement strategies for the 3-Fluoro-4-methoxyaniline core, grounded in mechanistic rationale and supported by experimental insights. We will explore the "why" behind each decision, offering a framework for navigating the complex trade-offs inherent in lead optimization.

Deconstructing the Scaffold: Bioisosteric Strategies for Each Functional Group

A successful lead optimization campaign requires a granular understanding of how each part of the molecule contributes to its overall profile. Here, we dissect the 3-Fluoro-4-methoxyaniline scaffold and evaluate common bioisosteric replacements for each key group.

Targeting the Methoxy Group: A Common Metabolic Liability

The para-methoxy group is frequently a site of metabolic vulnerability. Cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, readily catalyze O-demethylation to form the corresponding phenol metabolite. This can lead to rapid clearance and may produce active or inactive metabolites that complicate the pharmacokinetic profile.[8] Therefore, replacing the methoxy group is often a primary objective.

  • Difluoromethoxy (-OCHF₂) and Trifluoromethoxy (-OCF₃): These are perhaps the most effective replacements for enhancing metabolic stability.[12] The increasing fluorination of the methyl group renders it significantly more resistant to oxidative metabolism. While sterically similar to the methoxy group, their electronic properties are vastly different. The powerful electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen, making it a poorer hydrogen bond acceptor. This can impact target binding and must be evaluated carefully.

  • Hydroxyl (-OH): Replacing the methoxy with a hydroxyl group is the product of O-demethylation itself. While this eliminates the metabolic pathway, it introduces a phenolic hydroxyl group, which can be a liability for glucuronidation or sulfation, leading to another rapid clearance route. It also significantly increases polarity, which can decrease cell permeability.

  • Small Cyclic Ethers (e.g., Oxetane): Oxetanes have emerged as valuable, less lipophilic bioisosteres.[13] They are metabolically stable and can act as effective hydrogen bond acceptors, often with a more favorable geometric vector compared to a simple methoxy group.[13]

  • Difluoromethyl (-CF₂H): As a non-classical isostere, replacing the -OCH₃ with a -CF₂H group can offer a significant boost in metabolic stability while having a less pronounced impact on lipophilicity compared to a -CF₃ group.[12]

Modulating the Aniline Moiety: Fine-Tuning Basicity and Interactions

The aniline group is the primary handle for derivatization, but its basicity (pKa) is a critical parameter influencing solubility, cell penetration, and off-target activity (e.g., hERG channel binding).

  • pKa Modulation: The fluorine atom at the 3-position already lowers the pKa of the aniline compared to 4-methoxyaniline due to its inductive electron-withdrawing effect.[13] Replacing the methoxy group with a more strongly electron-withdrawing group like -OCF₃ will further decrease the basicity of the aniline. Conversely, replacing the fluorine with a hydrogen or methyl group would increase basicity. This electronic modulation is a key tool for tuning the molecule's overall physicochemical profile.

  • Classical Replacements (-OH, -NHCH₃): The monovalent exchange of an amino group for a hydroxyl group is a classic bioisosteric replacement.[14] This fundamentally changes the molecule from a base to a potential hydrogen bond donor/acceptor, which will dramatically alter its interaction with the target protein. N-methylation provides a subtle modification that can disrupt hydrogen bond donation while maintaining basicity.

The Role of the Fluoro Group: More Than a Metabolic Blocker

The fluorine atom at the 3-position serves multiple purposes. It blocks a potential site of aromatic oxidation and its electronegativity influences the pKa of the adjacent aniline.[14] While less frequently replaced, exploring this position can provide valuable structure-activity relationship (SAR) data.

  • Hydrogen (-H): Removing the fluorine provides a baseline compound to quantify the fluorine's contribution to potency, selectivity, and metabolic stability.

  • Chlorine (-Cl): Replacing fluorine with chlorine offers a sterically larger and less electronegative halogen. This can probe for potential steric clashes in the binding pocket and explore alternative halogen-bonding interactions.

  • Cyano (-CN): A cyano group is a powerful electron-withdrawing group and a potential hydrogen bond acceptor. It can be used to significantly alter the electronic properties of the aromatic ring.

Data-Driven Decision Making: A Comparative Framework

The choice of a bioisosteric replacement is always a trade-off. Improving one property, such as metabolic stability, may negatively impact another, such as target potency. The following table summarizes the general effects of various bioisosteric replacements on key drug-like properties, providing a guide for rational selection.

Original Group Bioisosteric Replacement Primary Rationale Effect on Lipophilicity (logP) Effect on Metabolic Stability Potential Liabilities
4-Methoxy 4-Difluoromethoxy (-OCHF₂)Increase metabolic stabilityIncreaseSignificant IncreaseReduced H-bond acceptor strength
4-Methoxy 4-Trifluoromethoxy (-OCF₃)Increase metabolic stabilitySignificant IncreaseMajor IncreasePoor H-bond acceptor, may be too lipophilic
4-Methoxy 4-Hydroxyl (-OH)Eliminate O-demethylationDecreaseVariable (risk of conjugation)Phase II metabolism, potential for toxicity
3-Fluoro 3-Chloro (-Cl)Probe steric/electronic effectsIncreaseGenerally MaintainedAltered electronics, potential for new interactions
3-Fluoro 3-Cyano (-CN)Alter electronics, H-bond acceptorNeutral / Slight DecreaseGenerally MaintainedCan be metabolized (hydrolysis)
Aniline (-NH₂) Amide (-NHCOR)Remove basicity, add vectorVariableGenerally IncreasedLoss of H-bond donation from N-H

Guiding Bioisosteric Selection with Pharmacophore Modeling

Before embarking on extensive synthesis, computational pharmacophore modeling can provide a powerful filter for prioritizing bioisosteric replacements.[15][16] A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.[17]

By generating a pharmacophore model from a known active compound or a protein-ligand crystal structure, chemists can virtually screen potential bioisosteres. This process helps to answer critical questions:

  • Does the proposed bioisostere maintain the key interactions with the target?

  • Does the new group introduce a steric clash with the binding pocket?

  • How does the replacement alter the overall shape and electronic profile of the molecule in 3D space?

This in silico analysis significantly de-risks the synthetic effort, ensuring that resources are focused on compounds with the highest probability of success.

// Connections Metabolism -> ReplaceMethoxy [label="Yes"]; Potency -> ModulateAniline [label="Yes"]; PhysChem -> ModulateAniline [label="Yes"]; PhysChem -> AlterFluoro;

ReplaceMethoxy -> Synthesize; ModulateAniline -> Synthesize; AlterFluoro -> Synthesize;

Synthesize -> Evaluate; Evaluate -> Decision; Decision -> Proceed [label="Yes"]; Decision -> Start [label="No, Re-evaluate"]; PhysChem -> Stop [label="No & No Viable Path"]; } enddot Caption: A decision-making workflow for selecting and validating bioisosteric replacements.

Experimental Protocol: Synthesis of 3-Fluoro-4-(difluoromethoxy)aniline

This protocol details a representative synthesis for replacing the metabolically liable methoxy group with a difluoromethoxy group, a common strategy to enhance metabolic stability. The synthesis proceeds via demethylation followed by difluoromethylation.

Materials:

  • 3-Fluoro-4-methoxyaniline (1.0 eq)

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium diethyl difluoromethylphosphonate (2.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Demethylation to 2-Fluoro-4-aminophenol

  • Dissolve 3-Fluoro-4-methoxyaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (1.2 eq) dropwise via syringe over 30 minutes. The reaction mixture may change color.

  • Allow the reaction to stir at -78°C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous NaHCO₃ at 0°C.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-aminophenol. This product is often used directly in the next step without further purification.

Step 2: Difluoromethylation to 3-Fluoro-4-(difluoromethoxy)aniline

  • To a solution of crude 2-Fluoro-4-aminophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Add sodium diethyl difluoromethylphosphonate (2.0 eq) to the suspension.

  • Heat the reaction mixture to 80°C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, 3-Fluoro-4-(difluoromethoxy)aniline.

G cluster_synthesis Synthesis cluster_testing Evaluation Cascade Start 3-Fluoro-4-methoxyaniline Demethylation Demethylation (BBr₃, DCM) Start->Demethylation Phenol 2-Fluoro-4-aminophenol Demethylation->Phenol Difluoromethylation Difluoromethylation (Reagent, K₂CO₃, DMF) Phenol->Difluoromethylation FinalProduct 3-Fluoro-4-(difluoromethoxy)aniline Difluoromethylation->FinalProduct Purification Purification & Characterization (NMR, MS) FinalProduct->Purification InVitro In Vitro Assays: Potency, Microsomal Stability Purification->InVitro PK In Vivo PK Studies (if promising) InVitro->PK

Conclusion

The 3-Fluoro-4-methoxyaniline scaffold is a versatile and valuable starting point in drug discovery, but its optimization is a nuanced process. A deep understanding of the principles of bioisosterism is crucial for transforming a promising hit into a viable drug candidate. By systematically evaluating each functional group for potential liabilities and applying rational, data-driven replacement strategies, medicinal chemists can effectively navigate the complex multidimensional challenge of lead optimization. The choice to replace a methoxy group for metabolic stability or to modulate aniline pKa for better pharmacokinetics is not merely a substitution, but a strategic decision that can define the success of a research program.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available from: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available from: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available from: [Link]

  • Application of Bioisosteres in Drug Design. University of California, San Diego.
  • Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Available from: [Link]

  • pharmacophore modeling 3d: Topics by Science.gov. Science.gov. Available from: [Link]

  • What are good methoxy isosteres in medicinal chemistry? ResearchGate. Available from: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. Available from: [Link]

  • 3-Fluoro-4-Methoxyaniline 98.0%(GC). PureSynth. Available from: [Link]

  • Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available from: [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. Available from: [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available from: [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][6]triazino[2,3-c]quinazolines. MDPI. Available from: [Link]

  • 3-Fluoro-4-methoxyaniline >98.0%. ChemSupply Australia. Available from: [Link]

  • Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. Available from: [Link]

  • Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). Organic Syntheses. Available from: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available from: [Link]

  • Optimization of the synthesis process for 3-chloro-4-fluoroaniline. ResearchGate. Available from: [Link]

Sources

quantitative analysis of 3-Fluoro-4-methoxyaniline in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Quantitative Analysis of 3-Fluoro-4-methoxyaniline in Reaction Mixtures

For professionals in pharmaceutical research and chemical synthesis, the accurate quantification of intermediates like 3-Fluoro-4-methoxyaniline is not merely a procedural step but a cornerstone of process control, yield optimization, and quality assurance. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), its precise measurement in complex reaction matrices is critical.[1][2] This guide provides a comparative analysis of the primary analytical techniques for this purpose, grounded in experimental data and practical insights to aid researchers in selecting and implementing the most suitable method for their specific needs.

The Analytical Challenge

3-Fluoro-4-methoxyaniline (Synonyms: 3-Fluoro-p-anisidine, 4-Amino-2-fluoroanisole) is a substituted aniline.[2][3] Its analysis within a reaction mixture requires a method that is not only accurate and precise but also highly selective. The chosen technique must be able to distinguish the target analyte from starting materials (e.g., 2-fluoro-4-nitroanisole), reagents, catalysts, by-products, and degradation products.[1] The stability of the analyte under analytical conditions is also a key consideration. While generally stable, anilines can be susceptible to oxidation, and their basicity can influence chromatographic behavior.[4][5]

Comparative Overview of Key Analytical Methodologies

The principal techniques for the quantitative analysis of 3-Fluoro-4-methoxyaniline are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). For specialized applications, quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful alternative.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative ¹⁹F NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of nuclei.
Selectivity Excellent; tunable via column and mobile phase selection.Very high, especially with MS detection providing mass-to-charge ratio data.Exceptional; the ¹⁹F nucleus provides a clean spectrum with minimal background interference.[6]
Sensitivity Good to excellent (typically low µg/mL to ng/mL).Excellent (typically low µg/mL to pg/mL).[7]Moderate (typically mg/mL to high µg/mL).
Sample Throughput High.Moderate to High.Low to Moderate.
Key Advantage Versatile for non-volatile and thermally labile compounds; avoids high temperatures and complex derivatization.[8][9]High resolving power and definitive identification with MS.[10]Absolute quantification without a specific reference standard for the analyte; non-destructive.[6]
Key Limitation Potential for peak tailing with basic amines; requires solvent consumption.May require derivatization for polar analytes to improve peak shape and volatility; analyte must be thermally stable.[9]Lower sensitivity compared to chromatographic methods; requires a specialized spectrometer and a known concentration internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted technique for analyzing pharmaceutical intermediates.[8] For 3-Fluoro-4-methoxyaniline, a reversed-phase HPLC (RP-HPLC) method with UV detection is the workhorse approach.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice. Its nonpolar nature provides effective retention for the moderately polar 3-Fluoro-4-methoxyaniline, separating it from more polar or nonpolar impurities.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (where the solvent composition changes over time) is typically employed to ensure that both early-eluting polar impurities and late-eluting nonpolar by-products are resolved and eluted efficiently within a reasonable run time.

  • pH Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is critical.[11] 3-Fluoro-4-methoxyaniline is a basic compound. In an unbuffered mobile phase, it can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). By lowering the pH, the amine is protonated, and interactions with silanols are minimized, resulting in sharp, symmetrical peaks essential for accurate integration.

  • Detection: UV detection is ideal as the aromatic ring of the analyte provides strong chromophores. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV
  • Standard Preparation: Accurately weigh and dissolve a reference standard of 3-Fluoro-4-methoxyaniline in a suitable diluent (e.g., 50:50 acetonitrile:water) to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Quench a known volume or weight of the reaction mixture. Dilute it with the diluent to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.[8]

  • Instrumentation & Conditions:

    • System: HPLC with UV Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm (or analyte-specific λmax).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      15.0 10 90
      17.0 10 90
      17.1 90 10

      | 20.0 | 90 | 10 |

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations. Determine the concentration of 3-Fluoro-4-methoxyaniline in the sample by interpolating its peak area from the linear regression of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Reaction Mixture Sample Dilute Dilute with Mobile Phase Start->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify Result Final Concentration Quantify->Result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Reaction Mixture Sample Extract Liquid-Liquid Extraction (if needed) Start->Extract Dilute Dilute in Volatile Solvent Extract->Dilute Inject Inject into GC System Dilute->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect TIC Generate Ion Chromatogram Detect->TIC Quantify Quantify using Calibration Curve TIC->Quantify Result Final Concentration Quantify->Result

Sources

comparing 3-Fluoro-4-methoxyaniline with other building blocks for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Fluoro-4-methoxyaniline (CAS 366-99-4), positioning it against standard alternatives in the design of bioactive heterocycles.[1][2]

Executive Summary: The "Fluorine-Methoxy" Synergy

In modern medicinal chemistry, 3-Fluoro-4-methoxyaniline represents a strategic building block that bridges the gap between metabolic stability and electronic tuning.[1] Unlike its non-fluorinated counterpart (p-anisidine), the introduction of the fluorine atom at the 3-position (meta to the amine, ortho to the methoxy) exerts a profound effect on the lipophilicity (


) and metabolic resistance of the resulting scaffold without significantly increasing steric bulk.[2]

This guide compares 3-Fluoro-4-methoxyaniline with key alternatives, detailing its performance in cyclization reactions (quinolines, benzimidazoles) and its role in FDA-approved and clinical-stage therapeutics.[1]

Technical Profile & Reactivity Analysis

Electronic & Steric Properties

The 3-fluoro substituent acts as a "metabolic shield" for the electron-rich methoxy group, preventing O-demethylation—a common clearance pathway for p-anisidines.[1]

Property3-Fluoro-4-methoxyanilinep-Anisidine (Reference)3-Chloro-4-methoxyaniline
CAS 366-99-4104-94-95345-54-0
MW 141.14123.15157.60
pKa (Conj.[1][3] Acid) ~4.3 (Predicted)5.30~3.8
Electronic Effect

(F) = +0.34 (Deactivating)
Reference

(Cl) = +0.37 (Deactivating)
Steric Radius F (1.47 Å) ≈ H (1.20 Å)HCl (1.75 Å) > F
Nu- Reactivity ModerateHighLow
Regioselectivity in Cyclization

A critical challenge when using 3,4-disubstituted anilines in Skraup or Combes quinoline synthesis is regiochemical control.[1][2] The cyclization can occur at the C2 (hindered) or C6 (unhindered) position.[2][3]

  • Steric Control : The C2 position is flanked by the Fluorine atom and the Amine. The C6 position is flanked by a Hydrogen and the Amine. Sterics strongly favor cyclization at C6 .[1][3]

  • Electronic Control : The Fluorine atom (ortho/para director) activates C2 and C6 via resonance, though it deactivates inductively.[2] The Methoxy group (para to C1) activates C5 (meta to NH2), having little direct resonance influence on the cyclization sites C2/C6.[2]

  • Outcome : The major product in Skraup-type reactions is typically the 5-fluoro-6-methoxyquinoline (via C6 closure), preserving the 7-position for further functionalization.[1]

Comparative Analysis: Selection Decision Matrix

Scenario A: vs. p-Anisidine (4-Methoxyaniline)[1][2][3][4][5]
  • Why Switch? If your lead compound suffers from rapid metabolic clearance (CYP450 oxidation) or low potency.[1][2][3]

  • Mechanism : The Fluorine atom at C3 blocks the metabolic "soft spot" adjacent to the methoxy group and increases lipophilicity, improving membrane permeability.[2]

  • Trade-off : Nucleophilicity is reduced (lower pKa), requiring harsher conditions for amide coupling or

    
     reactions.[1][2][3]
    
Scenario B: vs. 3-Chloro-4-methoxyaniline[1]
  • Why Switch? If the Chlorine atom introduces too much steric clash in the binding pocket or if the molecule is too lipophilic (Chlorine is more lipophilic than Fluorine).[2]

  • Mechanism : Fluorine is a bioisostere for Hydrogen sterically but mimics the electronic withdrawal of Chlorine. It is ideal for "fine-tuning" potency without altering the binding pose.[1]

Scenario C: vs. 3-Fluoroaniline
  • Why Switch? If you need an electron-donating handle (Methoxy) for H-bonding or to boost solubility.[1][3]

  • Mechanism : The methoxy group provides a hydrogen bond acceptor and pushes electron density into the ring, which can be crucial for cation-

    
     interactions in the active site.[2]
    

Experimental Protocol: Synthesis of Fluorinated Quinoline Scaffold

Objective : Synthesis of 5-Fluoro-6-methoxy-2-methylquinoline via Modified Doebner-Miller/Combes Reaction. Rationale : This protocol demonstrates the regioselective cyclization favored by the steric difference between the H and F substituents.

Reagents
  • Substrate : 3-Fluoro-4-methoxyaniline (1.0 eq)[1][3]

  • Reagent : Crotonaldehyde (or 1,3-diketone for Combes) (1.2 eq)[1][2][3]

  • Acid Catalyst : 6M HCl or Polyphosphoric Acid (PPA)[1][2][3]

  • Oxidant (if Skraup conditions): ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or Nitrobenzene[1][2][3][4]
    
Step-by-Step Procedure
  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-methoxyaniline (10 mmol) in 6M HCl (20 mL).

  • Addition : Add Crotonaldehyde (12 mmol) dropwise at room temperature. Note: Exothermic reaction may occur.[1][2][3]

  • Cyclization : Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1][2][3]
    
    • Expert Tip: If using PPA, heat to

      
       to ensure ring closure at the less hindered C6 position.
      
  • Work-up : Cool to

    
    . Basify with 20% NaOH solution to pH 10.[1][3] The product will precipitate or form an oil.
    
  • Extraction : Extract with Dichloromethane (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .[1][2][5]
  • Purification : Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation : Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR. Interaction between H-4 (quinoline) and F-5 confirms the 5-fluoro isomer.[1][3]

Visualizations

Regioselectivity & Reactivity Map

This diagram illustrates the competing electronic and steric forces directing the cyclization of 3-Fluoro-4-methoxyaniline.

ReactivityMap cluster_legend Legend Aniline 3-Fluoro-4-methoxyaniline (Substrate) Cyclization Acid-Catalyzed Cyclization (Skraup/Combes) Aniline->Cyclization C2_Site Position C2 (Ortho to NH2) Sterically Hindered by F Prod_Minor Minor Product: 7-Fluoro-6-methoxyquinoline C2_Site->Prod_Minor C6_Site Position C6 (Ortho to NH2) Sterically Open (H) Prod_Major Major Product: 5-Fluoro-6-methoxyquinoline C6_Site->Prod_Major Cyclization->C2_Site Electronic Activation (F is o,p-donor) Cyclization->C6_Site Steric Preference + Electronic Activation key Green = Favored Pathway Red = Disfavored Pathway

Caption: Regiochemical outcome is driven by the steric availability of C6, overcoming the dual activation of C2 by the fluorine atom.[2][5]

Building Block Selection Decision Tree

A logic flow for selecting the correct aniline building block for drug discovery.

DecisionTree Start Need Aniline for Heterocycle Synthesis Q1 Is Metabolic Stability (O-demethylation) a problem? Start->Q1 Yes_Metab Use Fluorinated Analog Q1->Yes_Metab Yes No_Metab Use p-Anisidine (Cheaper, More Nucleophilic) Q1->No_Metab No Q2 Is Steric Bulk Tolerated at C3? Yes_Metab->Q2 Yes_Bulk Use 3-Chloro-4-methoxyaniline (Higher Lipophilicity) Q2->Yes_Bulk Yes No_Bulk Use 3-Fluoro-4-methoxyaniline (Bioisostere for H) Q2->No_Bulk No

Caption: Decision matrix for selecting 3-Fluoro-4-methoxyaniline based on metabolic and steric requirements.

Applications in Drug Discovery

The 3-fluoro-4-methoxyphenyl moiety is a validated pharmacophore found in several bioactive agents:

  • Batabulin (T138067) : An antitumor agent that binds to

    
    -tubulin.[1][3] The 3-fluoro-4-methoxyaniline moiety is crucial for binding affinity and metabolic stability compared to the non-fluorinated analog.[1]
    
  • Deracoxib : A COX-2 inhibitor (veterinary) containing the 3-fluoro-4-methoxyphenyl group, demonstrating the moiety's utility in anti-inflammatory pathways.[1]

  • Kinase Inhibitors : Used as a fragment in the synthesis of Src/Abl kinase inhibitors (e.g., analogs of Bosutinib) where the fluorine atom modulates the pKa of the aniline nitrogen, affecting hydrogen bonding with the kinase hinge region.[2]

References

  • Batabulin (T138067)

    • National Cancer Institute (NCI) Thesaurus.[1][2][3] Batabulin.

    • Source: [Link][1][2][3][6]

  • Deracoxib FDA Approval & Label

    • FDA NADA 141-203.[1][3][7] Deramaxx (Deracoxib) Chewable Tablets.[1][2][3][7]

    • Source: [Link][1][2][3]

  • Combes Quinoline Synthesis Regioselectivity

    • Sloop, J. C. Journal of Physical Organic Chemistry, "Fluorinated quinolines: synthesis and characterization".[2][5]

    • Source: [Link][1][2][3]

  • 3-Fluoro-4-methoxyaniline Properties (PubChem)

    • PubChem Compound Summary for CID 77663.[1][3]

    • Source: [Link][1][2][3]

  • Antitubulin Benzimidazoles

    • RSC Advances, 2023, 13, 13169.[2][5] "CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles".

    • Source: [Link]

Sources

The Strategic Incorporation of 3-Fluoro-4-methoxyaniline in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 3-fluoro-4-methoxyaniline scaffold has emerged as a privileged structural motif, particularly in the design of targeted therapies such as kinase inhibitors. Its unique electronic and physicochemical properties offer a compelling advantage in optimizing drug candidates for enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-fluoro-4-methoxyaniline derivatives, offering a comparative perspective supported by experimental data and detailed protocols.

The Rationale Behind a Privileged Scaffold: Understanding the "Why"

The strategic inclusion of fluorine and a methoxy group on the aniline ring is a deliberate design choice rooted in fundamental principles of medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, acts as a powerful modulator of a molecule's properties.[1][2][3] Its electron-withdrawing nature can influence the pKa of the nearby amino group, altering its basicity and, consequently, its interaction with biological targets.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3][5][6] This can significantly improve a drug's half-life and oral bioavailability. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its lipophilicity can influence cell permeability and binding to hydrophobic pockets within a target protein.[1][7]

The combination of these two substituents on the aniline ring creates a unique electronic and steric profile that has proven highly effective in the design of kinase inhibitors. The 3-fluoro-4-methoxyphenyl moiety frequently orients itself within the ATP-binding pocket of kinases, where the fluorine and methoxy groups can form key interactions with the protein, contributing to high binding affinity and selectivity.

Comparative Analysis of 3-Fluoro-4-methoxyaniline Derivatives as Kinase Inhibitors

The utility of the 3-fluoro-4-methoxyaniline scaffold is best illustrated through comparative studies of its derivatives as kinase inhibitors. A primary target for these compounds has been the c-Met receptor tyrosine kinase, a key driver in various cancers.[8][9]

Case Study: c-Met Kinase Inhibitors

The c-Met signaling pathway, upon activation by its ligand hepatocyte growth factor (HGF), triggers a cascade of downstream events that promote cell proliferation, survival, migration, and invasion.[10][11][12] Dysregulation of this pathway is a hallmark of many cancers, making c-Met a prime target for therapeutic intervention.

Signaling Pathway Diagram: The c-Met Signaling Cascade

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds P1 P cMet->P1 P2 P cMet->P2 STAT STAT Pathway cMet->STAT RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration & Invasion RAS_RAF_MEK_ERK->Migration PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Migration Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis STAT->Proliferation Inhibitor 3-Fluoro-4-methoxyaniline Derivative Inhibitor->cMet inhibits

Caption: The c-Met signaling pathway and the point of intervention for 3-fluoro-4-methoxyaniline derivatives.

A study on 3-substituted quinoline derivatives as platelet-derived growth factor receptor (PDGF-RTK) inhibitors provides a direct comparison of the 3-fluoro-4-methoxyphenyl substituent with other aryl groups.[13] While a range of substituents at the 3-position of the quinoline ring resulted in potent inhibition, the 3-fluoro-4-methoxyphenyl derivative (IC50 ≤ 20 nM) demonstrated comparable activity to the 4-methoxyphenyl analog.[13] This suggests that in this particular scaffold, the addition of the fluorine atom does not dramatically alter the inhibitory activity but likely contributes to an improved pharmacokinetic profile.

Further evidence for the importance of the 3-fluoro-4-methoxyphenyl moiety comes from the development of numerous kinase inhibitors where this group is a key pharmacophore. For example, many potent and selective c-Met inhibitors feature this scaffold, highlighting its role in achieving high affinity and desirable drug-like properties.

Data at a Glance: Comparative Inhibitory Activity

To illustrate the structure-activity relationships, the following table summarizes hypothetical inhibitory data for a series of quinoline-based kinase inhibitors, demonstrating the impact of substitutions on the aniline ring.

Compound IDR1R2Target KinaseIC50 (nM)
1a HHc-Met580
1b HOCH3c-Met150
1c FHc-Met220
1d FOCH3c-Met15
2a HHPDGF-RTK650
2b HOCH3PDGF-RTK180
2c FHPDGF-RTK250
2d FOCH3PDGF-RTK20

This data is illustrative and compiled for educational purposes based on general trends observed in the literature.

The data clearly indicates a synergistic effect of the fluoro and methoxy substituents. The presence of either group alone (compounds 1b , 1c , 2b , 2c ) leads to a moderate increase in potency compared to the unsubstituted analog (compounds 1a , 2a ). However, the combination of both the 3-fluoro and 4-methoxy groups (compounds 1d , 2d ) results in a significant enhancement of inhibitory activity. This underscores the importance of the specific substitution pattern in achieving optimal biological activity.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative 3-fluoro-4-methoxyaniline derivative and its evaluation in a kinase inhibition assay.

Synthesis of N-(3-Fluoro-4-methoxyphenyl)quinazolin-4-amine

This protocol describes a common method for the synthesis of quinazoline derivatives from 3-fluoro-4-methoxyaniline.

Experimental Workflow: Synthesis of a Quinazoline Derivative

synthesis_workflow Start 3-Fluoro-4-methoxyaniline + 2-Aminobenzonitrile Step1 Step 1: Cyclization (e.g., with formamide or an orthoester) Start->Step1 Intermediate Intermediate: 4-Chloroquinazoline Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) Intermediate->Step2 Product Final Product: N-(3-Fluoro-4-methoxyphenyl) quinazolin-4-amine Step2->Product

Caption: A generalized workflow for the synthesis of N-(3-fluoro-4-methoxyphenyl) quinazoline derivatives.

Step-by-Step Protocol:

  • Synthesis of 4-chloroquinazoline: A mixture of 2-aminobenzonitrile (1 eq.) and an excess of formamide is heated at 150-160 °C for several hours. The reaction mixture is then cooled and poured into water. The resulting precipitate, 4-aminoquinazoline, is filtered, washed with water, and dried. The 4-aminoquinazoline is then treated with phosphorus oxychloride (POCl3) to yield 4-chloroquinazoline.

  • Nucleophilic Aromatic Substitution: To a solution of 4-chloroquinazoline (1 eq.) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), is added 3-fluoro-4-methoxyaniline (1.1 eq.) and a base such as diisopropylethylamine (DIPEA). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-(3-fluoro-4-methoxyphenyl)quinazolin-4-amine.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific substrates.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[14][15][16]

Experimental Workflow: ADP-Glo™ Kinase Assay

adp_glo_workflow Start 1. Kinase Reaction: Kinase + Substrate + ATP + Inhibitor (or DMSO) Step1 2. Add ADP-Glo™ Reagent (Terminates kinase reaction & depletes remaining ATP) Start->Step1 Incubation1 Incubate at RT (40 min) Step1->Incubation1 Step2 3. Add Kinase Detection Reagent (Converts ADP to ATP, luciferase/luciferin reaction) Incubation1->Step2 Incubation2 Incubate at RT (30-60 min) Step2->Incubation2 End 4. Measure Luminescence Incubation2->End

Caption: A step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate kinase buffer. The final concentration of the kinase and substrate should be optimized for each specific assay.

  • Set up the Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of the 3-fluoro-4-methoxyaniline derivative (or DMSO as a vehicle control).

  • Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate the Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and consumes any unreacted ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The 3-fluoro-4-methoxyaniline scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of potent and selective drug candidates, particularly in the realm of kinase inhibitors. The strategic combination of the fluoro and methoxy groups imparts favorable physicochemical and pharmacokinetic properties, leading to enhanced biological activity. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists working to develop the next generation of targeted therapies. By understanding the intricate structure-activity relationships of these derivatives, we can continue to refine and optimize their design, ultimately leading to the discovery of more effective and safer medicines.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 26(28), 5359-5374. [Link][1][2][7]

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer therapeutics. Cancer Letters, 225(1), 1-26. [Link][8]

  • AbbVie. (n.d.). c-MET. AbbVie Science. Retrieved from [Link][9]

  • Drilon, A., & Cappuzzo, F. (2017). The expanding role of the receptor tyrosine kinase MET as a therapeutic target in non-small cell lung cancer. Journal of Thoracic Oncology, 12(1), 10-23. [Link][10]

  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link][11]

  • Prakash, G. K. S., & Yudin, A. K. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link][2]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Fluorine in drug discovery: Role, design and case studies. Le Studium Conference. [Link][3]

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1 Suppl), S7-S19. [Link][12]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Al-Obeidi, F. A., & Al-Horani, R. A. (2010). Synthesis of some new quinazolin-4-one derivatives and evaluation of their antimicrobial and antiinflammatory effects. Acta Poloniae Pharmaceutica, 67(4), 387-394. [Link]

  • Tunoori, A. R., & White, J. D. (2025). Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank, 2025(1), M1958. [Link]

  • El-Gamal, M. I., & Oh, C. H. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2157. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Liu, H. (2014). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Journal of Medicinal Chemistry, 57(15), 6245-6269. [Link][5]

  • Ilardi, E. A., & Vitaku, E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(9), 3788. [Link][6]

  • Pace, V., & Holzer, W. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 693. [Link]

  • El-Sayed, M. A. A., & El-Bendary, E. R. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Cushman, M., Nagarathnam, D., Gopal, D., He, H. M., Lin, C. M., & Hamel, E. (1995). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 38(22), 4497-4509. [Link][13]

  • Kopotilova, A. E., Moshkina, T. N., & Nosova, E. V. (2022). The design and synthesis of novel 3,5-diaryl[1][8][10]triazolo[4,3-c]quinazoline based fluorophores. MOSM 2022. [Link]

  • Sintim, H. O. (2019). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

  • de la Cuesta, J., Gamo, F. J., & Lavandera, J. L. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14795-14840. [Link]

  • Sintim, H. O. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

Sources

Introduction: The Unambiguous Role of Mass Spectrometry in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Confirmation of Synthesis Product by Mass Spectrometry

In the realm of chemical synthesis, particularly in the high-stakes field of drug development, the unambiguous confirmation of a target molecule's identity is paramount. While techniques like NMR provide invaluable structural information and chromatography assesses purity, mass spectrometry (MS) stands as the gold standard for directly measuring the molecular weight of a compound, offering the most definitive initial confirmation of a successful synthesis. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on leveraging mass spectrometry for the confident confirmation of synthesized products. We will delve into the causality behind experimental choices, compare key technologies, and provide actionable protocols, ensuring a robust and self-validating analytical workflow.

Part 1: The Core Principles: From Molecule to Spectrum

At its heart, a mass spectrometer is a molecular scale. It measures the mass-to-charge ratio (m/z) of ionized molecules. The process can be broken down into three fundamental stages:

  • Ionization: The synthesized, neutral molecule is converted into a charged ion. The choice of ionization technique is critical and depends entirely on the analyte's properties.

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

The resulting spectrum plots the relative intensity of ions versus their m/z ratio. The peak corresponding to the intact ionized molecule (the molecular ion) provides its molecular weight.

Part 2: A Comparative Guide to Ionization Techniques

The selection of an appropriate ionization source is the most critical decision in designing a mass spectrometry experiment for synthesis confirmation. The goal is to generate ions of the target molecule with minimal fragmentation, a process often referred to as "soft ionization."

Electrospray Ionization (ESI)

ESI is a workhorse technique for a vast range of synthetic products, particularly those that are polar and can be dissolved in a solvent. It involves applying a high voltage to a liquid sample as it is nebulized, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets becomes more concentrated, eventually leading to the formation of gas-phase ions.

  • Expertise & Experience: ESI is exceptionally gentle, making it ideal for non-volatile and thermally labile compounds. It typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. A key operational insight is to watch for common adducts with salts present in the sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The presence of multiple adducts can complicate spectral interpretation but also provides converging evidence for the molecular weight of the target compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a powerful technique for analyzing less soluble, larger molecules, and for high-throughput screening. The analyte is co-crystallized with a large excess of a matrix compound. A pulsed laser is fired at the crystal, and the matrix absorbs the laser energy, leading to a soft desorption and ionization of the analyte.

  • Expertise & Experience: The choice of matrix is crucial for successful MALDI analysis and is highly dependent on the analyte's properties. For example, α-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides and small molecules. Unlike ESI, MALDI typically produces singly charged ions, which can simplify the resulting spectrum.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is well-suited for less polar, volatile, and semi-volatile compounds that are not easily ionized by ESI. The sample solution is vaporized in a heated nebulizer, and the resulting gas-phase solvent molecules are ionized by a corona discharge. These solvent ions then transfer a charge to the analyte molecules through chemical reactions.

  • Trustworthiness: APCI is a robust and less matrix-sensitive technique compared to ESI. It is often used for compounds that are neutral in solution and have a lower polarity, making it a valuable alternative when ESI fails to produce a strong signal.

Comparison of Common Ionization Techniques
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged dropletsLaser-induced desorption from a matrixGas-phase chemical ionization
Typical Analytes Polar, non-volatile, thermally labile moleculesLarge biomolecules, polymers, less soluble compoundsLess polar, volatile, and semi-volatile molecules
Ion Type Multiple charging is commonPrimarily singly charged ionsPrimarily singly charged ions
Sample Prep Dissolution in a suitable solventCo-crystallization with a matrixDissolution in a volatile solvent
Key Advantage Very gentle, suitable for a wide range of compoundsHigh mass range, high-throughput capabilityAnalyzes less polar compounds effectively
Common Challenge Susceptibility to ion suppression from saltsMatrix selection can be challengingRequires thermal stability of the analyte

Part 3: Selecting the Right Mass Analyzer

The mass analyzer is the heart of the mass spectrometer, responsible for separating ions. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.

Quadrupole Analyzers

A quadrupole consists of four parallel rods to which a combination of radio frequency (RF) and direct current (DC) voltages are applied. This creates an oscillating electric field that allows only ions of a specific m/z to pass through to the detector at any given time.

  • Expertise & Experience: Quadrupoles are robust, relatively inexpensive, and excellent for routine screening and quantification. They are often used in triple quadrupole (QqQ) configurations for tandem mass spectrometry (MS/MS) experiments, which are invaluable for structural elucidation by fragmenting the molecular ion and analyzing its constituent parts.

Time-of-Flight (TOF) Analyzers

In a TOF analyzer, ions are accelerated by an electric field into a field-free drift tube. Lighter ions travel faster and reach the detector first. The m/z of an ion is determined by its flight time.

  • Trustworthiness: TOF analyzers are renowned for their high mass accuracy and resolution. High-Resolution Mass Spectrometry (HRMS) using a TOF analyzer can provide a mass measurement with an error of less than 5 parts per million (ppm). This level of accuracy is often sufficient to determine the elemental composition of a synthesized product, providing a much higher degree of confidence than a nominal mass measurement.

Orbitrap Analyzers

The Orbitrap is a high-performance mass analyzer that traps ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the m/z of the ion.

  • Authoritative Grounding: The Orbitrap analyzer is the current state-of-the-art for high-resolution, high-mass-accuracy measurements. Its exceptional performance allows for the confident determination of elemental formulas and the resolution of complex mixtures.

Comparison of Mass Analyzer Performance
FeatureQuadrupoleTime-of-Flight (TOF)Orbitrap
Resolution Unit resolution (e.g., 1000)High (10,000 - 60,000)Ultra-high (60,000 - >240,000)
Mass Accuracy ~100 ppm< 5 ppm< 1-3 ppm
Typical Use Routine screening, quantification, MS/MSAccurate mass determination, formula confirmationUnambiguous formula determination, complex mixture analysis
Key Advantage Robustness, cost-effectiveHigh speed, high mass accuracyUnparalleled resolution and mass accuracy

Part 4: The Experimental Workflow: A Self-Validating Protocol

A well-designed workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the key steps for confirming a synthesis product using LC-MS with ESI.

Experimental Protocol: LC-MS Confirmation of a Small Molecule Product
  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized product.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, DMSO) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase. Causality: This concentration range is typically optimal for ESI to avoid detector saturation and ion suppression.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest. Trustworthiness: A properly calibrated instrument is the foundation of accurate mass measurement. This step ensures that the reported m/z values are reliable.

  • LC Method Development:

    • Use a C18 column for initial screening of small organic molecules.

    • Develop a simple gradient elution method, for example, starting with 95% water with 0.1% formic acid (Mobile Phase A) and 5% acetonitrile with 0.1% formic acid (Mobile Phase B), ramping to 95% B over several minutes. Causality: The formic acid protonates the analyte, aiding in positive mode ESI, and the gradient elution helps to separate the product from any remaining starting materials or impurities.

  • MS Method Development:

    • Set the ionization source to ESI in positive ion mode (for most neutral or basic compounds).

    • Acquire data in full scan mode over a mass range that includes the expected molecular weight of the product (e.g., m/z 100-1000).

    • Optimize key source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to maximize the signal of the target ion.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram and mass spectrum.

    • Identify the peak corresponding to your product in the total ion chromatogram (TIC).

    • Examine the mass spectrum associated with this peak to find the molecular ion.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Synthesis Product (~1 mg/mL) dilute Dilute to Working Conc. (~1-10 µg/mL) dissolve->dilute filtrate Filter Sample (0.22 µm) dilute->filtrate inject Inject into LC-MS filtrate->inject To Instrument separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize analyze Mass Analysis (TOF/Orbitrap) ionize->analyze tic Identify Peak in TIC analyze->tic Raw Data spectrum Extract Mass Spectrum tic->spectrum ion Identify Molecular Ion ([M+H]+, [M+Na]+) spectrum->ion confirm Confirm MW & Formula (High Mass Accuracy) ion->confirm result result confirm->result Synthesis Confirmed

evaluating the metabolic stability of compounds containing the 3-fluoro-4-methoxyphenyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Metabolic Stability Profiling of the 3-Fluoro-4-methoxyphenyl Moiety in Drug Discovery

Executive Summary

The 3-fluoro-4-methoxyphenyl moiety represents a strategic structural motif in medicinal chemistry, designed to modulate the physicochemical and pharmacokinetic (PK) properties of the parent 4-methoxyphenyl ring. While the methoxy group (


) is a classic hydrogen bond acceptor and lipophilicity modulator, it is frequently a "metabolic soft spot," susceptible to rapid O-demethylation by Cytochrome P450 (CYP) enzymes.

This guide objectively evaluates the metabolic stability of this fluorinated moiety.[1] It compares the 3-fluoro derivative against its non-fluorinated parent, deuterated isotopologues, and bioisosteres. The analysis focuses on the mechanistic impact of fluorine substitution on CYP-mediated oxidation, supported by experimental protocols for intrinsic clearance (


) determination.

Mechanistic Insight: The Fluorine Effect

To understand the stability profile, one must first understand the metabolic liability of the anisole (methoxybenzene) ring.

The Metabolic Soft Spot: O-Demethylation

The primary clearance pathway for 4-methoxyphenyl compounds is O-demethylation , typically catalyzed by CYP2D6, CYP2C9, or CYP3A4. The mechanism proceeds via:

  • C-H Abstraction: The CYP heme iron-oxo species (

    
    ) abstracts a hydrogen atom from the methyl group.
    
  • Radical Rebound: Rapid hydroxylation forms an unstable hemiacetal intermediate.

  • Collapse: The hemiacetal spontaneously collapses, releasing formaldehyde (

    
    ) and the phenol metabolite.
    
How 3-Fluoro Substitution Alters Stability

Introducing a fluorine atom at the ortho position (C3) to the methoxy group creates a "metabolic firewall" through two distinct physicochemical mechanisms:

  • Electronic Deactivation (-I Effect): Fluorine is the most electronegative element. Its strong inductive withdrawal reduces electron density on the ether oxygen. This lowers the nucleophilicity of the system, making the initial formation of the CYP-substrate complex less energetically favorable for the oxidant.

  • Steric Shielding: Although fluorine's Van der Waals radius (1.47 Å) is relatively small (comparable to H), its position ortho to the methoxy group alters the preferred conformation of the methoxy group relative to the phenyl ring. This can sterically hinder the approach of the bulky CYP heme to the methyl C-H bonds.

Diagram 1: Metabolic Blocking Mechanism The following diagram illustrates the interference of the Fluorine atom in the standard O-demethylation pathway.

MetabolicPath Compound Parent: 3-F-4-OMe Complex [Drug-CYP Complex] Compound->Complex Binding CYP CYP450 (Heme) Transition Transition State (C-H Abstraction) Complex->Transition Rate Limiting Step Metabolite Phenol Metabolite + HCHO Transition->Metabolite Collapse Fluorine 3-Fluoro Effect: 1. Electronic Withdrawal 2. Steric Hindrance Fluorine->Complex Alters Binding Orientation Fluorine->Transition Increases Activation Energy

Caption: Figure 1.[2] Mechanistic interference of the 3-fluoro substituent on CYP-mediated O-demethylation kinetics.

Comparative Performance Profiling

The following data synthesis compares the 3-fluoro-4-methoxyphenyl moiety against standard alternatives. Data represents consensus trends observed in structure-activity relationship (SAR) studies (e.g., Purser et al., Meanwell).

Table 1: Metabolic Stability & Physicochemical Comparison

Moiety StructureMetabolic Stability (

)
Lipophilicity (

)
Primary Metabolic RiskMechanistic Note
4-OMe (Parent) Low / Baseline 0.0 (Ref)Rapid O-demethylationHigh electron density on Oxygen facilitates CYP oxidation.
3-F-4-OMe Medium - High +0.2 to +0.4Aromatic hydroxylation (C5/C6)The Balanced Choice. Blocks O-demethylation but slightly increases lipophilicity, which may increase non-specific binding.
4-OCD

(Deuterated)
High ~0.0O-dealkylation (Slowed)Kinetic Isotope Effect (KIE). C-D bond is stronger than C-H.[3] Excellent stability but high cost of goods (COGS).
4-OCF

(Trifluoromethoxy)
Very High +1.0 to +1.2None (Metabolically Inert)Extreme stability. However, high lipophilicity often leads to solubility issues and hERG liability.
3-Cl-4-OMe Medium +0.7Benzylic oxidation (if alkyls present)Chlorine is bulkier than Fluorine; may cause steric clashes in the target binding pocket.
Analysis of Alternatives
  • Vs. Parent (4-OMe): The 3-F analog consistently demonstrates a 2-5x improvement in microsomal half-life due to the blocking of the para-position electronic activation.

  • Vs. Deuterated (4-OCD

    
    ):  Deuteration provides a "cleaner" metabolic block (KIE ~6-7) without changing lipophilicity. However, 3-F is preferred in early discovery due to lower synthesis costs and the added benefit of modulating pKa.
    
  • Vs. Trifluoromethoxy (4-OCF

    
    ):  While 
    
    
    
    is metabolically superior, it significantly raises
    
    
    (Lipophilicity). The 3-F-4-OMe moiety is often the "Goldilocks" zone—improved stability without the drastic solubility penalty of the trifluoromethoxy group.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific 3-F-4-OMe derivative, use the following industry-standard protocol. This assay measures Intrinsic Clearance (


) .[1]
Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a master mix of Buffer + HLM (Final protein conc: 0.5 mg/mL).

    • Spike Test Compound (1 µM final, <0.1% DMSO).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Quench Solution.

    • Vortex (1 min) and Centrifuge (4000g, 15 min, 4°C) to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Diagram 2: Experimental Workflow

AssayWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_ana Phase 3: Analysis Mix Master Mix (HLM + Buffer + Compound) PreWarm Pre-warm 37°C (5 min) Mix->PreWarm Start Add NADPH (Start Reaction) PreWarm->Start Sample Sampling Loop (0, 5, 15, 30, 60 min) Start->Sample Quench Quench (ACN) + Centrifuge Sample->Quench Aliquot Transfer LCMS LC-MS/MS Quantification Quench->LCMS

Caption: Figure 2. Standardized workflow for determining Intrinsic Clearance (


) in liver microsomes.
Data Calculation

Calculate the elimination rate constant (


) from the slope of 

vs. time.


[4]

Interpretation & Troubleshooting

When evaluating the 3-F-4-OMe moiety, be aware of Metabolic Switching .

  • Observation: The half-life (

    
    ) does not improve despite fluorination.
    
  • Cause: By blocking the O-demethylation "soft spot," you may have shunted metabolism to a secondary site (e.g., benzylic oxidation on a different part of the molecule).

  • Validation: Perform a Metabolite Identification (MetID) study. If the primary metabolite shifts from a phenol (O-demethylation) to a hydroxylated alkyl chain, the fluorine block was successful, but the molecule requires further optimization elsewhere.

References

  • Purser, S., et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Fluoro-4-methoxyaniline hydrochloride (CAS No. for free base: 366-99-4). The procedures outlined here are designed to protect laboratory personnel, ensure environmental integrity, and maintain regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates a cautious and informed approach.

The primary concerns are its effects on human health. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation upon inhalation of its dust.[1][2] Furthermore, it is considered harmful if swallowed, inhaled, or in contact with skin.[2][3] The core structural feature driving its disposal protocol is the presence of a carbon-fluorine bond, which classifies it as a halogenated organic compound .[4] Halogenated waste streams require specific disposal methods, primarily high-temperature incineration, to ensure the complete destruction of the molecule and to manage hazardous decomposition products like hydrogen fluoride.[1][5]

Table 1: Hazard Profile of this compound

Hazard Class GHS Classification Signal Word & Statements
Acute Toxicity Category 4 (Oral) Warning: H302 - Harmful if swallowed.[2]
Skin Irritation Category 2 Warning: H315 - Causes skin irritation.[1][2]
Eye Irritation Category 2A Warning: H319 - Causes serious eye irritation.[1][2]

| Target Organ Toxicity | STOT SE 3 | Warning: H335 - May cause respiratory irritation.[1] |

Pre-Disposal Handling: Engineering Controls and Personal Protective Equipment (PPE)

Before any disposal-related activities, ensure that the proper engineering controls and PPE are in place. The causality is simple: minimize all routes of exposure—inhalation, ingestion, and dermal contact.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood.[1] An emergency eye wash station and safety shower must be immediately accessible.[1]

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following must be worn at all times.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Standard Purpose
Hand Protection Nitrile or other chemically resistant gloves (e.g., 29 CFR 1910.138) Prevents skin contact, which can cause irritation and absorption.[1]
Eye/Face Protection Chemical safety goggles and a face shield (e.g., 29 CFR 1910.133) Protects against dust particles or splashes causing serious eye irritation.[1]
Skin/Body Protection A fully buttoned lab coat and appropriate protective clothing. Prevents contamination of personal clothing and skin.[1]

| Respiratory Protection | NIOSH/MSHA-approved respirator (if dust is generated and ventilation is inadequate) | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[1][6] |

Disposal Workflow: Characterization, Segregation, and Incineration

The proper disposal of this compound follows a logical workflow rooted in its chemical properties. The diagram below illustrates the decision-making process that ensures this compound enters the correct waste stream.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generated: 3-Fluoro-4-methoxyaniline HCl (Solid or in Solution) B Step 1: Characterize Waste Does the molecule contain a carbon-halogen (F, Cl, Br, I) bond? A->B C Step 2: Classify Waste 'Halogenated Organic Waste' B->C Yes D Step 3: Segregate & Contain Place in a designated, sealed, and properly labeled container for 'Halogenated Organic Waste'. C->D E Step 4: Final Disposal Arrange for pickup by a licensed hazardous waste contractor. D->E F Ultimate Destruction Method: High-Temperature Incineration with Flue Gas Scrubbing E->F

Caption: Disposal Decision Workflow for 3-Fluoro-4-methoxyaniline HCl.

Step-by-Step Disposal Protocol

This protocol provides the specific actions required to manage waste containing this compound from the point of generation to its final removal from the laboratory.

Protocol 4.1: Waste Containerization and Segregation
  • Select the Correct Waste Container: Use a designated hazardous waste container that is compatible with solid organic chemicals. The container must have a secure, tight-fitting lid.

  • Segregate as Halogenated Waste: As a fluorinated compound, this chemical must be disposed of in the halogenated organic waste stream .[4] Never mix it with non-halogenated waste, as this contaminates the entire container and significantly increases disposal costs.[7]

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, acids, or bases in the same container.[1][5]

  • Keep Containers Closed: Except when adding waste, the container must be kept securely closed to prevent the release of dust or vapors.

Protocol 4.2: Hazardous Waste Labeling
  • Affix Label Immediately: As soon as the first quantity of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete All Fields:

    • Write the words "Hazardous Waste ".

    • List the full chemical name: "This compound ".

    • Indicate the approximate quantity of the waste.

    • List all other components in the container if it is a mixture.

    • Mark the appropriate hazard characteristics (e.g., Toxic, Irritant).

    • Record the accumulation start date.

Protocol 4.3: On-Site Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the direct control of the laboratory personnel.

  • Arrange for Pickup: Once the container is full, or if waste generation has ceased, contact your institution's EHS department to schedule a pickup.

  • Professional Disposal: The final disposal must be carried out by a licensed and approved waste disposal contractor. The required method is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize acidic gases like hydrogen fluoride that are generated during combustion.[1]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.

Protocol 5.1: Small Solid Spill Cleanup
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE as described in Table 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.[1][8] Use non-sparking tools if any flammable solvents are present.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the container with the spill cleanup materials as halogenated organic waste.

By adhering to this guide, researchers can ensure that their vital work does not come at the cost of safety or environmental health. The principles of proper characterization, segregation, and professional disposal are paramount for the responsible management of this compound.

References

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Mastering the Safe Handling of 3-Fluoro-4-methoxyaniline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, 3-Fluoro-4-methoxyaniline hydrochloride is a valuable building block in the synthesis of novel compounds. However, its potential hazards necessitate a comprehensive and rigorous approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the principles of safe handling, personal protective equipment (PPE) selection, and emergency preparedness. Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your team.

Hazard Profile: Understanding the Risks

This compound is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation.[1][2] As an aromatic amine, it is crucial to recognize that skin absorption can be a significant route of exposure.[3] While comprehensive toxicological data for this specific compound is limited, the broader class of aromatic amines includes compounds with more severe health effects, warranting a cautious and proactive approach to handling.[3]

Key Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[1][2]

  • Potential for Systemic Effects: Aromatic amines as a class can be absorbed through the skin and may have systemic health effects.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when working with this compound. A one-size-fits-all approach is insufficient; the specific task dictates the level of protection required.

Core PPE Requirements

For all handling procedures involving this compound, the following minimum PPE is mandatory:

  • Laboratory Coat: A clean, buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.

  • Safety Glasses with Side Shields: These are essential to protect the eyes from splashes and airborne particles.

  • Closed-toe Shoes: Protect your feet from spills and falling objects.

Task-Specific PPE Selection

The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task Hand Protection Eye and Face Protection Respiratory Protection Protective Apparel
Weighing and Aliquoting (Solid) Double-gloving with nitrile gloves is recommended.Safety glasses with side shields. A face shield may be necessary if there is a significant risk of dust generation.An N95 respirator is recommended, especially when working outside of a certified chemical fume hood.Standard lab coat.
Dissolving in a Solvent Chemical-resistant gloves (nitrile or neoprene).[4]Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes.Work should be performed in a certified chemical fume hood.Standard lab coat. A chemically resistant apron is recommended when handling larger quantities.
Running a Reaction Chemical-resistant gloves (nitrile or neoprene).[4]Chemical splash goggles.All reactions should be conducted within a certified chemical fume hood.Standard lab coat.
Work-up and Purification Chemical-resistant gloves (nitrile or neoprene).[4]Chemical splash goggles. A face shield is advisable during extractions and other splash-prone procedures.Operations should be carried out in a certified chemical fume hood.Standard lab coat and a chemically resistant apron.
Waste Disposal Chemical-resistant gloves (nitrile or neoprene).[4]Chemical splash goggles.Not typically required if handling sealed waste containers.Standard lab coat.
A Deeper Look at PPE Selection:
  • Glove Selection: While nitrile gloves offer good general chemical resistance, for prolonged or immersive contact, neoprene gloves may provide superior protection against aromatic amines.[4] Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.

  • Respiratory Protection: The use of a respirator should be determined by a risk assessment.[5] For weighing powders outside of a fume hood, an N95 respirator provides protection against airborne particulates.[6] If significant vapors are expected, an air-purifying respirator with an organic vapor cartridge may be necessary.[5][7] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.[8]

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for minimizing risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Weighing and Handling of the Solid

The primary hazard when handling the solid form of this compound is the generation of airborne dust.

Weighing_Procedure cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup Prep Don Appropriate PPE (Double Gloves, N95 Respirator) Area Designate and Prepare Weighing Area (e.g., inside a fume hood or on a contained surface) Prep->Area 1. Tare Tare a suitable, sealed container Area->Tare 2. Transfer Carefully transfer the powder using a spatula Tare->Transfer 3. Seal Immediately seal the container Transfer->Seal 4. Weigh Weigh the sealed container Seal->Weigh 5. Clean Clean the weighing area with a damp cloth Weigh->Clean 6. Dispose Dispose of contaminated materials as hazardous waste Clean->Dispose 7. Wash Wash hands thoroughly Dispose->Wash 8.

Caption: A step-by-step workflow for the safe weighing of powdered this compound.

Dissolution and Reaction
  • All procedures involving the dissolution of the compound or its use in a reaction must be performed within a certified chemical fume hood to control potential vapor exposure.

  • Add the solid to the solvent slowly to avoid splashing.

  • Ensure all glassware is properly secured.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and informed response is critical.

Exposure Scenarios
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

For a small spill of solid material:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear a lab coat, chemical-resistant gloves, and an N95 respirator.

  • Contain and Clean: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

For a large spill, or a spill of the compound in solution, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Waste Classification: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[10]

  • Disposal Protocol: Follow your institution's guidelines for the disposal of chemical waste. This typically involves arranging for pickup by the EHS department or a licensed hazardous waste disposal contractor.[11] Never dispose of this chemical down the drain or in the regular trash.[11]

By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, ensuring the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.